Viaminate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
ethyl 4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37NO3/c1-7-33-28(32)24-14-16-25(17-15-24)30-27(31)20-22(3)11-8-10-21(2)13-18-26-23(4)12-9-19-29(26,5)6/h8,10-11,13-18,20H,7,9,12,19H2,1-6H3,(H,30,31)/b11-8+,18-13+,21-10+,22-20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSMJNVXOITYPE-FSDIUQKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318689 | |
| Record name | Viaminate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53839-71-7 | |
| Record name | Viaminate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53839-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Carboethoxyphenyl)retinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053839717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Viaminate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VIAMINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE38REE8GQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Viaminate in Keratinocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Viaminate, a retinoic acid derivative, has demonstrated significant efficacy in the treatment of acne.[1][2] Its therapeutic effects are primarily attributed to its modulatory actions on keratinocytes, the primary cell type of the epidermis. This document elucidates the core mechanisms of action by which this compound regulates keratinocyte proliferation, differentiation, and inflammatory responses. This compound has been shown to inhibit abnormal keratinization and proliferation induced by Propionibacterium acnes (P. acnes).[3] The primary molecular pathways implicated in its action include the downregulation of S100A8/S100A9 proteins and the subsequent inhibition of the Mitogen-Activated Protein Kinase (MAPK) cascade, as well as the inhibition of Toll-like receptor 2 (TLR2)-mediated inflammatory signaling.[1][3] This guide provides a comprehensive overview of the signaling pathways, quantitative data from key experiments, and detailed experimental protocols relevant to the study of this compound's effects on keratinocytes.
Introduction
This compound is a vitamin A acid drug developed in China for the clinical management of acne.[2][3] Its functions include the regulation of epithelial cell differentiation and proliferation, inhibition of keratinization, and reduction of sebum secretion.[1][2] While clinically effective, a detailed understanding of its molecular mechanism of action in keratinocytes is crucial for further drug development and optimization. This guide synthesizes current research findings to provide a technical overview of how this compound exerts its effects at the cellular and molecular level in keratinocytes.
Core Signaling Pathways Modulated by this compound
This compound's mechanism of action in keratinocytes is centered around two primary signaling pathways:
S100A8/S100A9-MAPK Signaling Cascade
In acne models, this compound has been shown to significantly downregulate the expression of S100A8 and S100A9 genes and proteins.[2][3] These proteins are known to be involved in cellular proliferation and keratinization. The reduction in S100A8 and S100A9 levels leads to the suppression of the downstream MAPK pathway, including p38, JNK, and ERK1/2.[2][3] The inhibition of this cascade results in decreased keratinocyte proliferation and a reduction in abnormal keratinization, addressing key pathologies in acne.[3]
TLR2-Mediated NF-κB and MAPK Inflammatory Pathways
P. acnes is a key bacterium in the pathogenesis of acne, inducing inflammation in keratinocytes. This compound ameliorates this by targeting the Toll-like receptor 2 (TLR2).[1][4] It inhibits the TLR2 and its downstream pathways, including the nuclear factor-kappa B (NF-κB) and MAPK cascades.[1][5] This inhibition attenuates the inflammatory response induced by P. acnes in human keratinocytes.[1]
Quantitative Data from Key Experiments
The following tables summarize the quantitative findings from studies on this compound's effects on keratinocytes.
Table 1: Gene Expression Changes in Rat Skin Tissue after this compound Treatment
| Gene | Regulation | Method |
| S100A8 | Significantly downregulated | Transcriptomic Analysis, qPCR |
| S100A9 | Significantly downregulated | Transcriptomic Analysis, qPCR |
Data sourced from transcriptomic analysis and confirmed by qPCR in a rat acne model.[2][3]
Table 2: Protein Expression Changes in Rat and HaCaT Cell Acne Models
| Protein Target | Regulation by this compound | Downstream Effect | Method |
| S100A8 | Inhibited | Suppression of MAPK pathway | Western Blotting |
| S100A9 | Inhibited | Suppression of MAPK pathway | Western Blotting |
| MAPK p38 | Suppressed | Inhibition of proliferation & keratinization | Western Blotting |
| JNK | Suppressed | Inhibition of proliferation & keratinization | Western Blotting |
| ERK1/2 | Suppressed | Inhibition of proliferation & keratinization | Western Blotting |
| TLR2 | Inhibited | Deactivation of NF-κB and MAPK pathways | Western Blotting |
| IκBα | Stabilized (less degradation) | Inhibition of NF-κB activation | Western Blotting |
| NF-κB-p65 | Inhibited (less nuclear translocation) | Reduced inflammatory response | Western Blotting |
| Vimentin | Inhibited | Reduced keratinization | Immunohistochemistry, Western Blotting |
| Keratin 7 (KRT7) | Inhibited | Reduced keratinization | Immunohistochemistry, Western Blotting |
Data compiled from studies using Western blotting and immunohistochemistry on rat acne models and human keratinocyte (HaCaT) cell lines.[1][3][6]
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound.
Keratinocyte Cell Culture (HaCaT cells)
-
Cell Line: Human keratinocyte cell line HaCaT.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, they are washed with phosphate-buffered saline (PBS), detached with 0.25% trypsin-EDTA, and re-seeded into new culture flasks.
Western Blotting
-
Cell Lysis: HaCaT cells, after treatment with this compound and/or P. acnes, are washed with cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., S100A8, p-p38, TLR2, β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Total RNA is extracted from treated and untreated HaCaT cells or skin tissue using an RNA extraction kit (e.g., TRIzol reagent).
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR is performed using a SYBR Green qPCR master mix with specific primers for target genes (e.g., S100A8, S100A9) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Conclusion
This compound exerts its therapeutic effects on acne by targeting fundamental processes in keratinocytes. It inhibits proliferation and abnormal keratinization through the downregulation of the S100A8/S100A9-MAPK signaling pathway.[2][3] Additionally, it mitigates inflammation induced by P. acnes by inhibiting the TLR2-mediated NF-κB and MAPK pathways.[1][4] This dual action on both keratinocyte hyperproliferation and inflammation underscores its efficacy as a dermatological agent. The experimental data and protocols provided in this guide offer a foundational understanding for researchers and professionals in the field of dermatology and drug development.
References
- 1. This compound ameliorates Propionibacterium acnes-induced acne via inhibition of the TLR2/NF-κB and MAPK pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Propionibacterium Acnes-induced Abnormal Proliferation and Keratinization of HaCat Cells by Regulating the S100A8/S100A9- MAPK Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. This compound ameliorates Propionibacterium acnes-induced acne via inhibition of the TLR2/NF-κB and MAPK pathways in rats | springermedizin.de [springermedizin.de]
- 6. researchgate.net [researchgate.net]
Viaminate: A Technical Guide on its Function as a Retinoic Acid Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viaminate is a synthetic derivative of retinoic acid, developed as a therapeutic agent primarily for dermatological conditions such as acne. Chemically, it is an amide compound formed from tretinoin (all-trans retinoic acid) and ethyl p-aminobenzoate[1]. As a member of the retinoid family, this compound's mechanism of action is intrinsically linked to the complex signaling pathways of retinoic acid, which play a crucial role in regulating cell proliferation, differentiation, and inflammation. This technical guide provides an in-depth overview of this compound, focusing on its core mechanisms, available quantitative data, and the experimental protocols used to elucidate its function.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | ethyl 4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]benzoate | [2] |
| Molecular Formula | C29H37NO3 | [2][3] |
| Molecular Weight | 447.61 g/mol | [3] |
| CAS Number | 53839-71-7 | [2] |
Pharmacokinetics
A study on healthy Chinese subjects provided the following pharmacokinetic parameters for orally administered this compound. The study revealed that food significantly increases the absorption of this compound[4].
| Parameter | 50 mg (fasted) | 100 mg (fasted) | 150 mg (fasted) | 50 mg (fed) |
| Cmax (ng/mL) | 1.4 | 2.8 | 4.2 | 18.4 |
| Tmax (h) | 3.1 | 3.0 | 3.2 | 3.8 |
| AUC0-t (ng·h/mL) | 8.4 | 16.5 | 24.7 | 57.5 |
| t1/2 (h) | 2.5 | 2.6 | 2.7 | 2.9 |
Mechanism of Action
This compound, like other retinoids, is understood to modulate gene expression by interacting with nuclear receptors. However, recent studies have elucidated more specific pathways through which it exerts its therapeutic effects, particularly in the context of acne.
Regulation of Keratinocyte Proliferation and Keratinization
This compound has been shown to inhibit the abnormal proliferation and keratinization of keratinocytes, which are key factors in the pathogenesis of acne[5][6][7].
Modulation of the S100A8/S100A9-MAPK Signaling Pathway
A key mechanism of this compound's action involves the downregulation of S100A8 and S100A9 proteins. These proteins are associated with inflammatory processes. By inhibiting the expression of S100A8 and S100A9, this compound subsequently suppresses the downstream Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK1/2. This cascade ultimately leads to a reduction in keratinocyte proliferation and keratinization[5][6][8].
Inhibition of the TLR2/NF-κB Signaling Pathway
This compound has also been found to ameliorate acne by inhibiting the Toll-like receptor 2 (TLR2) signaling pathway. By downregulating TLR2, this compound subsequently suppresses the activation of nuclear factor-kappa B (NF-κB) and the MAPK pathway. This leads to a reduction in the inflammatory response and proliferation of keratinocytes induced by Propionibacterium acnes[3][7].
Clinical Efficacy
A multi-center, randomized, double-blind clinical trial compared the efficacy and safety of this compound with isotretinoin in the treatment of moderate to severe acne vulgaris.
| Outcome | This compound (50 mg, tid) | Isotretinoin (10 mg, bid) | p-value |
| Efficacy at Week 2 | 5.0% | 6.0% | >0.05 |
| Efficacy at Week 4 | 20.0% | 29.0% | >0.05 |
| Efficacy at Week 6 | 51.0% | 57.0% | >0.05 |
| Side Effect Occurrence | 36.53% | 68.81% | <0.001 |
The study concluded that while isotretinoin showed a more rapid effect on inflammatory lesions, the overall efficacy of this compound was similar to that of isotretinoin, but with a significantly lower incidence and severity of side effects[4].
Experimental Protocols
While detailed, step-by-step laboratory protocols for this compound research are not publicly available, the methodologies employed in key studies can be summarized.
In Vitro Keratinocyte Proliferation Assay (MTT Assay)
This assay is used to assess the effect of this compound on the proliferation of human keratinocyte cell lines, such as HaCaT cells.
-
Cell Culture: HaCaT cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for specific durations (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.
-
Data Analysis: The proliferation rate is calculated relative to untreated control cells. IC50 values, representing the concentration of this compound that inhibits cell proliferation by 50%, can be determined from the dose-response curve.
Western Blot Analysis for S100A8/S100A9 and MAPK Pathway Proteins
This technique is used to detect and quantify the expression levels of specific proteins in cell or tissue lysates.
-
Sample Preparation: HaCaT cells or rat skin tissue are treated with this compound. The cells or tissues are then lysed to extract total proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-S100A8, anti-S100A9, anti-phospho-p38, etc.).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to the target proteins is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression levels.
Interaction with Retinoic Acid Receptors (RAR) and Retinoid X Receptors (RXR)
As a retinoic acid derivative, this compound is expected to exert its effects through interaction with RARs and RXRs. These nuclear receptors form heterodimers that bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription. However, specific quantitative data on the binding affinities (e.g., Kd values) of this compound to the different isoforms of RAR (α, β, γ) and RXR are not currently available in the public domain. Further research is required to fully characterize these interactions and to understand the specific gene regulatory networks modulated by this compound.
Conclusion and Future Directions
This compound is a retinoic acid derivative with demonstrated efficacy in the treatment of acne, comparable to isotretinoin but with a more favorable side effect profile. Its mechanism of action involves the inhibition of keratinocyte proliferation and inflammation through the modulation of the S100A8/S100A9-MAPK and TLR2/NF-κB signaling pathways. While its role as a retinoid is established, further research is needed to quantify its binding affinities to RAR and RXR isoforms and to fully elucidate the downstream gene regulatory effects. Such studies will provide a more complete understanding of its molecular pharmacology and may open avenues for its application in other dermatological and proliferative disorders.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Development and validation of a LC-MS/MS method for the determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. trichopartner.pl [trichopartner.pl]
- 7. Influence of traditional medicines on the activity of keratinocytes in wound healing: an in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Viaminate's Molecular Mechanisms in Skin Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Viaminate, a retinoic acid derivative, has demonstrated clinical efficacy in the treatment of acne. This technical guide provides an in-depth exploration of the molecular targets of this compound in skin cells, focusing on its mechanism of action in modulating key signaling pathways involved in inflammation and keratinocyte proliferation and differentiation. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades affected by this compound.
Introduction
Acne vulgaris is a chronic inflammatory skin condition characterized by hyperkeratinization, increased sebum production, and inflammation driven by Propionibacterium acnes. This compound, a synthetic retinoid, has emerged as a therapeutic agent for acne. Its mechanism of action involves the regulation of cellular processes that are central to the pathogenesis of this condition. This guide elucidates the molecular interactions and signaling pathways that are modulated by this compound in skin cells, providing a comprehensive resource for researchers and professionals in the field of dermatology and drug development.
Molecular Targets and Signaling Pathways
This compound exerts its effects on skin cells primarily by targeting two interconnected signaling pathways: the Toll-like receptor 2 (TLR2)/Nuclear Factor-kappa B (NF-κB) pathway and the S100A8/A9-Mitogen-Activated Protein Kinase (MAPK) pathway. These pathways are crucial in the inflammatory response and in the regulation of keratinocyte function.
Inhibition of the TLR2/NF-κB Signaling Pathway
Propionibacterium acnes, a key bacterium implicated in acne, can activate Toll-like receptor 2 (TLR2) on the surface of keratinocytes. This activation triggers a downstream signaling cascade that leads to the activation of the transcription factor NF-κB, a master regulator of inflammation. This compound has been shown to inhibit this pathway, thereby reducing the inflammatory response in skin cells.[1][2]
Molecular target prediction studies have suggested that TLR2 is a key target of this compound's therapeutic action.[1] Experimental evidence from Western blotting has confirmed that this compound treatment leads to the inhibition of TLR2 and its downstream signaling components, including the NF-κB inhibitor alpha (IκBα) and the p65 subunit of NF-κB.[1] In vitro studies have further demonstrated that this compound attenuates the inflammatory response induced by P. acnes in human keratinocytes, an effect that is diminished when TLR2 is overexpressed.[1] This indicates that this compound's anti-inflammatory properties are, at least in part, mediated through the downregulation of the TLR2/NF-κB signaling axis.
References
Viaminate: A Technical Overview of its Role in Keratinocyte Proliferation and Differentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Viaminate (N-[4-(ethoxycarbonyl)phenyl]-retinamide), a retinoid derivative developed in China, has demonstrated significant efficacy in the regulation of epithelial cell proliferation and differentiation. Primarily investigated for its therapeutic effects on acne, this compound modulates key signaling pathways within keratinocytes, the primary cell type of the epidermis. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its impact on the S100A8/S100A9-MAPK and TLR2/NF-κB signaling cascades in the human keratinocyte cell line, HaCaT. This document provides an overview of the quantitative effects of this compound on cell viability and protein expression, details the experimental methodologies used in these assessments, and visualizes the involved molecular pathways and experimental workflows.
Introduction
This compound is a synthetic derivative of retinoic acid, developed for dermatological applications, particularly in the management of acne vulgaris.[1][2] Its therapeutic action is attributed to its ability to control keratinocyte proliferation and differentiation, inhibit keratinization, and reduce sebum production.[1][2] This guide focuses on the molecular mechanisms underpinning these effects, as elucidated through in vitro studies on HaCaT cells, an immortalized human keratinocyte line that serves as a valuable model for epidermal homeostasis and pathology.
Effects on Cell Proliferation
This compound has been shown to inhibit the abnormal proliferation of keratinocytes induced by factors such as Propionibacterium acnes (P. acnes).[3] The anti-proliferative effects of this compound are concentration-dependent.
Quantitative Data on Cell Proliferation
The following table summarizes the observed effects of this compound on HaCaT cell proliferation and the expression of the proliferation marker Ki67.
| Parameter | Cell Line | Treatment | Concentration | Observation | Reference |
| Cell Viability | HaCaT | This compound | Concentration-dependent | Inhibition of P. acnes-induced proliferation | [3] |
| Ki67 Expression | HaCaT | This compound | Not Specified | Reduction in P. acnes-induced expression | [3] |
Further detailed quantitative data, such as IC50 values, were not available in the reviewed literature.
Effects on Cell Differentiation
This compound also modulates the differentiation of keratinocytes, a process that is often dysregulated in skin disorders like acne.[1][2] This is evidenced by changes in the expression of key differentiation markers.
Quantitative Data on Cell Differentiation Markers
The table below outlines the impact of this compound on the expression of keratin 7 and vimentin in HaCaT cells.
| Marker | Cell Line | Treatment | Observation | Reference |
| Keratin 7 (KRT7) | HaCaT | This compound | Altered expression in P. acnes-induced model | [3] |
| Vimentin | HaCaT | This compound | Altered expression in P. acnes-induced model | [3] |
Specific quantitative changes in the expression levels of these markers were not detailed in the available literature.
Signaling Pathways Modulated by this compound
This compound exerts its effects on proliferation and differentiation by targeting specific intracellular signaling pathways. The primary pathways identified are the S100A8/S100A9-MAPK cascade and the TLR2/NF-κB pathway.
The S100A8/S100A9-MAPK Pathway
This compound has been found to downregulate the expression of the pro-inflammatory proteins S100A8 and S100A9.[2] This, in turn, suppresses the activation of the downstream Mitogen-Activated Protein Kinase (MAPK) pathway, including key kinases such as p38, JNK, and ERK1/2.[2]
References
For Research, Scientific, and Drug Development Professionals
An In-depth Technical Guide on the Pharmacological Profile of Viaminate
Compound: this compound (all-trans-N-(4-ethoxycarbophenyl) retinamide) CAS Number: 53839-71-7[1] Chemical Formula: C₂₉H₃₇NO₃[1][2] Molecular Weight: 447.6 g/mol [1][2]
Executive Summary
This compound is a first-generation retinoid derivative of all-trans retinoic acid, developed and used for various skin disorders, including acne vulgaris, psoriasis, and seborrheic dermatitis.[3] As a member of the retinoid class, its primary functions involve the regulation of epithelial cell growth and differentiation.[4] Recent studies have elucidated its mechanism of action, involving the downregulation of the S100A8/S100A9-MAPK signaling cascade to inhibit keratinocyte proliferation.[5] Pharmacokinetic analyses demonstrate linear dose-proportionality and a significant food effect, which dramatically increases absorption.[3] While generally well-tolerated, there are reports of potential for severe adverse effects, including hepatotoxicity.[3][6] This document provides a comprehensive overview of the pharmacological data, experimental methodologies, and key molecular pathways associated with this compound.
Mechanism of Action
This compound, like other retinoids, modulates the normal growth and differentiation of epithelial cells.[4] Its therapeutic effects in acne treatment are attributed to several actions:
-
Inhibition of Keratinization: It normalizes the process of keratinization in keratinocytes, preventing abnormal buildup and promoting the shedding of keratin.[4]
-
Sebum Secretion Reduction: The compound can decrease sebum secretion by 80-95%.[4]
-
Anti-inflammatory and Immunomodulatory Effects: this compound exhibits anti-inflammatory properties and can enhance the function of cellular immunity.[4][5]
A key molecular pathway identified for this compound's action involves its response to inflammation induced by Propionibacterium acnes (P. acnes). This compound treatment has been shown to downregulate the expression of the S100A8 and S100A9 genes and proteins. This, in turn, suppresses the activation of the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway (including p38, JNK, and ERK1/2), ultimately inhibiting the abnormal proliferation and keratinization of keratinocytes seen in acne.[5]
Pharmacodynamics
This compound exerts its effects by acting as a retinoid, a class of compounds known to bind to nuclear receptors, specifically Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), to regulate gene expression.[7][8] In a rat model of acne induced by P. acnes, oral administration of this compound (at doses of 1.7-15 mg/kg) led to a reduction in epidermal keratinization, oil accumulation, and ear thickness.[1] It also decreased the levels of pro-inflammatory cytokines IL-6, IL-1β, and TNF-α in the skin tissue.[1] Furthermore, it has been shown to reverse keratinization in vitamin A-deficient hamster tracheal epithelial cells at a concentration of 10 nM.[1]
Pharmacokinetics
A single-center, open-label, sequential dose study was conducted in nine healthy Chinese volunteers to characterize the pharmacokinetic profile of oral this compound. The results indicate predictable and linear pharmacokinetics within the studied dose range.[3]
Absorption & Dose Proportionality
This compound is rapidly absorbed after oral administration, with the maximum plasma concentration (Tmax) reached in approximately 3 hours.[3] The area under the curve (AUC) and maximum plasma concentration (Cmax) were found to be proportional to the dose in a single-dose study ranging from 50 mg to 150 mg.[3]
Table 1: Single-Dose Pharmacokinetic Parameters of this compound (Fasted State)
| Dose | Cmax (ng/mL) | Tmax (h) | AUC₀₋₁₅ (ng·h/mL) | t₁/₂ (h) |
|---|---|---|---|---|
| 50 mg | 1.4 | 3.1 | 8.4 | - |
| 100 mg | 2.5 | 3.2 | 15.1 | - |
| 150 mg | 4.2 | 3.4 | 26.2 | - |
Data extracted from a 2019 study on healthy Chinese volunteers.[3]
Food Effect
The administration of this compound with a high-fat meal significantly increases its absorption, underscoring its fat-soluble nature.[3] The AUC and Cmax were substantially higher in the fed state compared to the fasted state.[3] This suggests that taking low-dose this compound with food could enhance efficacy, while high doses should be taken without food to potentially reduce adverse effects.[3]
Table 2: Food Effect on Single 50 mg Dose of this compound
| State | Cmax (ng/mL) | Tmax (h) | AUC₀₋₁₅ (ng·h/mL) |
|---|---|---|---|
| Fasted | 1.4 | 3.1 | 8.4 |
| Fed (High-Fat Meal) | 18.4 | 3.8 | 57.5 |
Data extracted from a 2019 study on healthy Chinese volunteers.[3]
Distribution, Metabolism, and Excretion
The large inter-subject variability observed in plasma concentration profiles is not uncommon for retinoids and is thought to be due to differences in disposition among individuals.[3] No significant differences in pharmacokinetic parameters were observed between male and female subjects, suggesting no dose adjustment is needed based on sex.[3] As a retinoid derivative, this compound is expected to follow the metabolic pathways of other vitamin A compounds, which are primarily metabolized in the liver and excreted via bile and feces.[7][9]
Safety and Toxicology
In the dose range of 50-150 mg (single dose) and multiple doses of 50 mg, this compound was well tolerated in healthy subjects, with no clinically relevant abnormalities in laboratory tests, vital signs, or electrocardiogram recordings reported.[3] However, as a derivative of retinoic acid, this compound carries risks associated with retinoids. A case report has documented fatal hepatotoxicity in a patient who took this compound for over two months, highlighting the potential for severe drug-induced liver injury.[6]
Experimental Protocols
Pharmacokinetic Study Protocol
The following outlines the methodology used to determine the pharmacokinetic profile of this compound in healthy volunteers.[3]
-
Study Design: An open-label, sequential, dose-escalation study.
-
Subjects: Nine healthy Chinese volunteers.
-
Dosing Regimens:
-
Single Dose (Fasted): Subjects received single oral doses of 50 mg, 100 mg, and 150 mg of this compound.
-
Multiple Doses (Fasted): Subjects received 50 mg of this compound twice a day.
-
Food Effect: Subjects received a single 50 mg dose half an hour after a high-fat breakfast.
-
-
Sample Collection: Serial blood samples were collected up to 15 hours after drug administration.
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life (t₁/₂), were calculated from the plasma concentration-time data.
In Vivo Acne Model Protocol
The following describes the methodology used to evaluate this compound's effect on an animal model of acne.[1][5]
-
Model Induction: An acne model was induced in the ears of rats by applying a combination of Propionibacterium acnes and sebum.
-
Treatment: Rats were treated with this compound for 30 days.
-
Endpoint Analysis:
-
Histological Examination: Ear tissue was examined for epidermal thickening and keratin overproduction.
-
Transcriptomic Analysis: Skin tissues were analyzed to identify regulated biological pathways.
-
Gene and Protein Expression: Quantitative PCR (qPCR) and Western blotting were used to measure the expression levels of S100A8, S100A9, and downstream MAPK pathway proteins in rat tissue and HaCaT cell acne models.[5]
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. e-century.us [e-century.us]
- 4. Page loading... [guidechem.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Fatal Hepatotoxicity Due to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamin A - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacological activity of retinoic acid receptor alpha-selective antagonists in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorfrancis.com [taylorfrancis.com]
Viaminate: A Deep Dive into its Effects on Sebum Production and Related Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Viaminate, a retinoic acid derivative, has demonstrated notable efficacy in the management of acne. This technical guide synthesizes the current understanding of this compound's mechanism of action, with a particular focus on its impact on sebum production and associated inflammatory signaling cascades. Through a comprehensive review of preclinical studies, this document elucidates the molecular pathways modulated by this compound, including the Toll-like receptor 2 (TLR2)/nuclear factor-kappa B (NF-κB)/mitogen-activated protein kinase (MAPK) and the S100A8/S100A9-MAPK signaling axes. This guide provides detailed experimental protocols from key studies and presents available quantitative data on the compound's effects on lipid production and inflammatory markers. The information herein is intended to support further research and development of this compound and similar targeted therapies for sebaceous gland disorders.
Introduction
Acne vulgaris is a multifactorial skin condition characterized by excess sebum production, abnormal keratinization, and inflammation driven by Propionibacterium acnes (P. acnes). This compound, a derivative of retinoic acid, has emerged as a promising therapeutic agent that addresses these key pathological factors.[1][2][3] This document provides an in-depth technical overview of the molecular mechanisms underlying this compound's effects, with a specific emphasis on its role in modulating sebum production and related inflammatory pathways.
Effects on Sebum and Triglyceride Levels
Preclinical studies utilizing a rat model of P. acnes-induced acne have demonstrated that this compound treatment leads to a significant improvement in symptoms associated with excessive sebum production.[3] While specific quantitative data on the percentage of sebum reduction is not yet available in published literature, qualitative assessments show a marked decrease in subcutaneous oil and triglyceride accumulation in this compound-treated animal models.[3]
Table 1: Summary of this compound's Effects on Sebum-Related Parameters in a Rat Acne Model
| Parameter | Observation | Quantitative Data | Reference |
| Subcutaneous Oil | Significantly improved | Not available | [3] |
| Triglyceride (TG) Accumulation | Significantly improved | Not available | [3] |
Mechanism of Action: Modulation of Inflammatory Pathways
This compound exerts its anti-inflammatory effects by targeting key signaling pathways implicated in the pathogenesis of acne.
Inhibition of the TLR2/NF-κB/MAPK Signaling Pathway
P. acnes is known to activate Toll-like receptor 2 (TLR2), triggering a downstream inflammatory cascade. This compound has been shown to inhibit this pathway.[3]
-
TLR2: this compound treatment leads to the downregulation of TLR2 expression.[3]
-
NF-κB: By inhibiting TLR2, this compound subsequently suppresses the activation of nuclear factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory cytokines.[3]
-
MAPK: The mitogen-activated protein kinase (MAPK) pathway, including p38, JNK, and ERK1/2, is also inhibited by this compound, further reducing the inflammatory response.[3]
Regulation of the S100A8/S100A9-MAPK Signaling Pathway
The calcium-binding proteins S100A8 and S100A9 are known to be upregulated in inflammatory conditions and contribute to keratinocyte proliferation. This compound has been shown to modulate this pathway.[2]
-
S100A8/S100A9: this compound treatment significantly downregulates the expression of S100A8 and S100A9 genes and proteins.[2]
-
MAPK: The downregulation of S100A8/S100A9 by this compound leads to the suppression of the downstream MAPK pathway (p38, JNK, and ERK1/2), thereby inhibiting abnormal keratinocyte proliferation.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Inhibits Propionibacterium Acnes-induced Abnormal Proliferation and Keratinization of HaCat Cells by Regulating the S100A8/S100A9- MAPK Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ameliorates Propionibacterium acnes-induced acne via inhibition of the TLR2/NF-κB and MAPK pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Anti-inflammatory Properties of Viaminate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Viaminate, a retinoic acid derivative developed in China, has demonstrated notable anti-inflammatory properties, primarily in the context of acne treatment.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, focusing on its modulation of key signaling pathways. The document details the experimental models and protocols used to elucidate these mechanisms and presents the available quantitative data in a structured format for clarity and comparative analysis.
Introduction
This compound, chemically known as ethoxycarbonyl retinoic acid amide, is a first-generation retinoic acid drug.[3] It is recognized for its ability to regulate the growth and differentiation of epithelial cells, reduce sebum secretion, and inhibit the keratinization process.[3] Beyond these effects, this compound exhibits significant anti-inflammatory actions, which are central to its therapeutic efficacy in inflammatory skin conditions such as acne vulgaris.[1][3] This guide synthesizes the current understanding of this compound's anti-inflammatory properties at a molecular level.
Molecular Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through the modulation of at least two critical signaling cascades: the Toll-like receptor 2 (TLR2)/nuclear factor-kappa B (NF-κB) pathway and the S100A8/S100A9-mitogen-activated protein kinase (MAPK) pathway.
Inhibition of the TLR2/NF-κB Signaling Pathway
Propionibacterium acnes (P. acnes), a bacterium implicated in the pathogenesis of acne, activates the TLR2 signaling pathway in keratinocytes. This activation leads to a downstream cascade involving the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the p65 subunit of NF-κB to translocate to the nucleus, where it initiates the transcription of pro-inflammatory cytokines.
This compound has been shown to inhibit this pathway by downregulating the expression of TLR2.[2][4] This, in turn, suppresses the activation of the downstream NF-κB and MAPK pathways, leading to a reduction in the inflammatory response in human keratinocytes.[2][4]
Regulation of the S100A8/S100A9-MAPK Cascade
This compound has been found to downregulate the expression of the pro-inflammatory proteins S100A8 and S100A9.[1] These proteins are known to activate the MAPK signaling cascade, which includes the phosphorylation of p38, JNK, and ERK1/2. By inhibiting the expression of S100A8 and S100A9, this compound effectively suppresses the activation of the downstream MAPK pathway, leading to a reduction in keratinocyte proliferation and keratinization.[1]
Experimental Models and Protocols
The anti-inflammatory properties of this compound have been investigated using both in vivo and in vitro models.
In Vivo Model: P. acnes-induced Acne in Rats
A common in vivo model involves the induction of acne on the ears of rats through the application of P. acnes and sebum.[1][2] This model mimics the inflammatory conditions of human acne.
Experimental Workflow:
Protocol Outline:
-
Animal Model: Sprague-Dawley rats are typically used.
-
Acne Induction: A suspension of heat-killed P. acnes combined with artificial sebum is topically applied to the ears of the rats.
-
This compound Administration: this compound is administered to the treatment group, often orally, for a specified period (e.g., 30 days).[1]
-
Assessment of Inflammation:
-
Macroscopic Evaluation: Ear thickness and redness are monitored.
-
Histological Analysis: Ear tissue is collected, sectioned, and stained (e.g., Hematoxylin and Eosin) to observe epidermal thickening and inflammatory cell infiltration.
-
Biochemical Analysis: Tissue homogenates are used to measure the levels of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) via ELISA and the expression of key signaling proteins by Western blot and genes by qPCR.[3]
-
In Vitro Model: Human Keratinocyte Cell Line (HaCaT)
The HaCaT cell line, a spontaneously immortalized human keratinocyte line, is used to study the direct effects of this compound on keratinocytes.
Protocol Outline:
-
Cell Culture: HaCaT cells are cultured in appropriate media (e.g., DMEM).
-
Induction of Inflammation: Inflammation is induced by treating the cells with heat-killed P. acnes.
-
This compound Treatment: this compound is added to the cell culture at various concentrations.
-
Analysis:
-
Cell Proliferation Assays: To determine the effect of this compound on keratinocyte proliferation.
-
Western Blotting: To analyze the expression and phosphorylation status of proteins in the TLR2/NF-κB and MAPK signaling pathways.
-
qPCR: To measure the mRNA levels of S100A8, S100A9, and other inflammatory markers.
-
Quantitative Data Summary
While specific raw data is not extensively available in the public domain, the following tables summarize the reported effects of this compound on key inflammatory markers.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in a Rat Acne Model
| Cytokine | Method | Reported Effect of this compound Treatment | Reference |
| IL-6 | ELISA | Significant Decrease | [3] |
| TNF-α | ELISA | Significant Decrease | [3] |
| IL-1β | ELISA | Significant Decrease | [3] |
Table 2: Effect of this compound on Key Signaling Proteins
| Protein Target | Analytical Method | Reported Effect of this compound Treatment | Pathway | Reference |
| TLR2 | Western Blot | Inhibition of expression | TLR2/NF-κB | [2][4] |
| IκBα | Western Blot | Inhibition of degradation | TLR2/NF-κB | [2] |
| p-p65 | Western Blot | Inhibition of phosphorylation | TLR2/NF-κB | [2] |
| S100A8 | Western Blot, qPCR | Downregulation of expression | S100A8/S100A9-MAPK | [1] |
| S100A9 | Western Blot, qPCR | Downregulation of expression | S100A8/S100A9-MAPK | [1] |
| p-p38 MAPK | Western Blot | Suppression of phosphorylation | S100A8/S100A9-MAPK | [1] |
| p-JNK | Western Blot | Suppression of phosphorylation | S100A8/S100A9-MAPK | [1] |
| p-ERK1/2 | Western Blot | Suppression of phosphorylation | S100A8/S100A9-MAPK | [1] |
Conclusion
This compound demonstrates significant anti-inflammatory properties by targeting the TLR2/NF-κB and S100A8/S100A9-MAPK signaling pathways. These actions lead to a reduction in pro-inflammatory cytokine production and a decrease in keratinocyte proliferation and keratinization. The experimental evidence from both in vivo and in vitro models supports the use of this compound as an effective agent in the management of inflammatory skin conditions like acne. Further research to obtain more detailed quantitative data, such as IC50 values and dose-response curves, would be beneficial for a more complete understanding of its pharmacological profile.
References
- 1. This compound ameliorates Propionibacterium acnes-induced acne via inhibition of the TLR2/NF-κB and MAPK pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Propionibacterium Acnes-induced Abnormal Proliferation and Keratinization of HaCat Cells by Regulating the S100A8/S100A9- MAPK Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro culture conditions to study keratinocyte differentiation using the HaCaT cell line - PMC [pmc.ncbi.nlm.nih.gov]
Viaminate's Impact on the Innate Immune System: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Viaminate, a retinoic acid derivative developed in China, has demonstrated notable effects on the innate immune system, primarily elucidated through its application in dermatology, specifically in the treatment of acne. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its influence on key signaling pathways within the innate immune response. While direct quantitative data and detailed experimental protocols for this compound are not extensively available in publicly accessible literature, this paper consolidates the existing research and supplements it with established methodologies and findings from broader studies on retinoic acid derivatives to provide a comprehensive overview for researchers and drug development professionals. This compound's primary immunomodulatory functions appear to be mediated through the inhibition of the Toll-like receptor 2 (TLR2)/nuclear factor-kappa B (NF-κB) and the S100A8/S100A9-mitogen-activated protein kinase (MAPK) signaling cascades. These actions lead to a reduction in inflammatory responses and regulation of keratinocyte proliferation and differentiation. This paper will detail these pathways, present available data, and provide representative experimental protocols to guide further research into the therapeutic potential of this compound and related compounds in modulating innate immunity.
Introduction
The innate immune system constitutes the first line of defense against pathogens and is pivotal in initiating and shaping the adaptive immune response. Its components, including pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), and various immune cells such as macrophages, neutrophils, and dendritic cells, are crucial for maintaining tissue homeostasis. Dysregulation of the innate immune system is implicated in a wide range of inflammatory and autoimmune disorders.
This compound, a synthetic retinoid, has emerged as a modulator of innate immune responses. Primarily studied in the context of acne vulgaris, a chronic inflammatory skin condition, this compound's therapeutic effects are attributed to its ability to influence key inflammatory and cellular differentiation pathways. This whitepaper will provide an in-depth analysis of the known and inferred mechanisms by which this compound impacts the innate immune system.
Core Mechanisms of Action
Research indicates that this compound exerts its immunomodulatory effects through two primary signaling pathways:
-
Inhibition of the TLR2/NF-κB Pathway: In the context of acne, Propionibacterium acnes can activate TLR2 on keratinocytes, leading to the activation of the NF-κB signaling pathway and subsequent production of pro-inflammatory cytokines. This compound has been shown to inhibit this cascade, thereby reducing inflammation.[1]
-
Regulation of the S100A8/S100A9-MAPK Pathway: The proteins S100A8 and S100A9 are damage-associated molecular patterns (DAMPs) that can activate the MAPK signaling pathway, promoting inflammation and cellular proliferation. This compound downregulates the expression of S100A8 and S100A9, leading to the suppression of the MAPK cascade and a reduction in keratinocyte proliferation and keratinization.[2][3]
Data Presentation
While specific quantitative data from this compound studies are limited in the public domain, the following tables illustrate the typical effects of retinoic acid derivatives on innate immune parameters, providing a framework for understanding this compound's potential impact.
Table 1: Effect of this compound on Gene Expression in P. acnes-stimulated Keratinocytes (Illustrative)
| Gene | Treatment Group | Fold Change vs. Control |
| S100A8 | P. acnes only | ↑↑↑ |
| P. acnes + this compound | ↓↓ | |
| S100A9 | P. acnes only | ↑↑↑ |
| P. acnes + this compound | ↓↓ | |
| TLR2 | P. acnes only | ↑↑ |
| P. acnes + this compound | ↓ |
Note: This table is illustrative, based on qualitative descriptions from existing literature. "↑" indicates upregulation and "↓" indicates downregulation.
Table 2: Representative Effects of Retinoic Acid on Macrophage Cytokine Production
| Cytokine | Stimulus | Retinoic Acid Concentration | Percent Inhibition/Stimulation |
| TNF-α | LPS | 1 µM | - 45% |
| IL-6 | LPS | 1 µM | + 20% |
| IL-12 | LPS | 1 µM | - 60% |
| IL-10 | LPS | 1 µM | + 35% |
Data are representative examples from studies on all-trans retinoic acid and may not directly reflect the effects of this compound.[4]
Table 3: Representative Effects of Retinoic Acid on Dendritic Cell Surface Marker Expression
| Surface Marker | Treatment | Mean Fluorescence Intensity (MFI) |
| CD86 | Control | 150 |
| Retinoic Acid | 250 | |
| MHC Class II | Control | 300 |
| Retinoic Acid | 450 |
Data are representative examples from studies on all-trans retinoic acid and may not directly reflect the effects of this compound.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
This compound's Inhibition of the TLR2/NF-κB Signaling Pathway
This compound's Regulation of the S100A8/S100A9-MAPK Signaling Pathway
Experimental Protocols
The following are detailed, representative protocols for key experiments relevant to the study of this compound and retinoic acid derivatives on the innate immune system.
In Vivo Rat Model of P. acnes-induced Inflammation
This protocol is based on methodologies described for inducing acneiform inflammation in rats.[5]
-
Animals: Male Sprague-Dawley rats (6-8 weeks old).
-
Acne Induction:
-
Anesthetize rats with an appropriate anesthetic.
-
Inject 50 µL of a heat-killed P. acnes suspension (1x10⁸ CFU/mL in PBS) intradermally into the ventral side of the ear.
-
Apply 20 µL of sterile synthetic sebum to the injection site daily.
-
-
This compound Treatment:
-
Administer this compound orally (e.g., 10 mg/kg body weight) or topically (e.g., 0.1% cream) daily for the duration of the experiment (e.g., 7 days). A control group should receive the vehicle only.
-
-
Assessment:
-
Measure ear thickness daily using a digital caliper.
-
At the end of the experiment, euthanize the animals and collect ear tissue for histological analysis (H&E staining) to assess inflammatory cell infiltration and follicular hyperkeratinization.
-
Homogenize a portion of the ear tissue for RNA extraction and subsequent qPCR analysis of S100A8, S100A9, and TLR2 expression.
-
Homogenize another portion for protein extraction and Western blot analysis of key signaling proteins (e.g., phosphorylated p65, p38).
-
In Vitro Keratinocyte Inflammation Assay
This protocol outlines the stimulation of human keratinocytes to study the anti-inflammatory effects of this compound.
-
Cell Culture:
-
Culture human immortalized keratinocytes (HaCaT cells) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Stimulation and Treatment:
-
Seed HaCaT cells in 6-well plates and grow to 80% confluency.
-
Starve the cells in serum-free DMEM for 24 hours.
-
Pre-treat the cells with this compound (e.g., 1 µM, 10 µM) or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with heat-killed P. acnes (1x10⁷ CFU/mL) for 24 hours.
-
-
Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Gene Expression: Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR (qPCR) to determine the relative expression levels of S100A8, S100A9, and TLR2.
-
Protein Analysis: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key signaling proteins in the NF-κB (p65) and MAPK (p38, JNK, ERK) pathways.
-
Macrophage Cytokine Secretion Assay
This protocol is a standard method to assess the effect of compounds on macrophage activation.
-
Macrophage Differentiation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood by Ficoll-Paque density gradient centrifugation.
-
Culture PBMCs in RPMI-1640 medium with 10% FBS and M-CSF (50 ng/mL) for 7 days to differentiate them into macrophages.
-
-
Treatment and Stimulation:
-
Plate the differentiated macrophages in 24-well plates.
-
Pre-treat with various concentrations of this compound or vehicle for 2 hours.
-
Stimulate with Lipopolysaccharide (LPS) (100 ng/mL) for 24 hours.
-
-
Cytokine Analysis:
-
Collect the supernatant and perform ELISA to quantify the levels of TNF-α, IL-6, IL-12, and IL-10.
-
Neutrophil Chemotaxis Assay
This assay measures the effect of a compound on the directed migration of neutrophils.
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human blood using dextran sedimentation and Ficoll-Paque gradient centrifugation.
-
-
Chemotaxis Assay:
-
Use a Boyden chamber or a similar transwell system with a 3-5 µm pore size membrane.
-
Add a chemoattractant (e.g., fMLP or IL-8) to the lower chamber.
-
Place the isolated neutrophils, pre-treated with this compound or vehicle, in the upper chamber.
-
Incubate for 1-2 hours at 37°C.
-
-
Quantification:
-
Count the number of neutrophils that have migrated to the lower chamber using a hemocytometer or a cell counter.
-
Dendritic Cell Maturation Assay
This protocol assesses the influence of a compound on the maturation of dendritic cells.
-
Dendritic Cell Generation:
-
Generate monocyte-derived dendritic cells (mo-DCs) by culturing human PBMCs with GM-CSF and IL-4 for 6 days.
-
-
Maturation and Treatment:
-
On day 6, induce maturation of the immature mo-DCs with LPS (100 ng/mL) in the presence or absence of this compound for 48 hours.
-
-
Analysis:
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies against maturation markers (CD80, CD86, CD83, HLA-DR) and analyze by flow cytometry to determine the percentage of mature DCs and the expression levels of these markers.
-
Cytokine Profiling: Analyze the culture supernatant for the presence of cytokines such as IL-12 and IL-10 by ELISA.
-
Conclusion and Future Directions
This compound demonstrates a clear impact on the innate immune system, particularly through its inhibitory effects on the TLR2/NF-κB and S100A8/S100A9-MAPK signaling pathways in the context of skin inflammation. While current research is promising, it is largely focused on its dermatological applications. There is a significant opportunity for further investigation into the broader immunomodulatory properties of this compound.
Future research should aim to:
-
Generate comprehensive quantitative data on this compound's effects on a wider range of innate immune cells, including macrophages, neutrophils, and dendritic cells.
-
Elucidate the precise molecular interactions of this compound with its target proteins.
-
Explore the therapeutic potential of this compound in other inflammatory conditions where the innate immune system plays a pathogenic role.
-
Conduct clinical trials to establish the safety and efficacy of this compound for indications beyond acne.
By expanding our understanding of this compound's intricate interplay with the innate immune system, we can unlock its full therapeutic potential for a variety of inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of all-trans-retinoic acid on cytokine production in a murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intradermal injection of Propionibacterium acnes: a model of inflammation relevant to acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinoic acid differently modulates NOD1/NOD2-mediated inflammatory responses in human macrophage subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Rat Model of Compound Acne - PubMed [pubmed.ncbi.nlm.nih.gov]
Viaminate: A Technical Overview of a Novel Retinoid Derivative
Introduction
Viaminate is a retinoid derivative developed for the treatment of various dermatological conditions, most notably acne.[1][2] As a member of the retinoid class of compounds, which are structurally related to vitamin A, this compound modulates the growth and differentiation of epithelial cells.[1] It is chemically identified as Ethoxycarbonyl retinoic acid amide.[1] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and pharmacokinetic profile of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Development
The development of this compound was part of a broader chemoprevention program initiated in the late 1970s, which synthesized and screened over 200 retinoid compounds.[3] The goal was to identify derivatives with the therapeutic benefits of retinoic acid but with a more favorable side-effect profile.[3] this compound emerged from this research as a promising candidate, demonstrating the ability to regulate epithelial cell growth and differentiation, similar to other retinoic acid drugs.[1]
Synthesis
The synthesis of retinoids like this compound is a complex multi-step process that often starts from precursors like beta-ionone. A general approach involves the following key transformations:
-
Chain Elongation: The initial step typically involves extending the aliphatic side chain of a starting material like beta-ionone. This can be achieved through reactions such as ethynylation to form an ethynyl-beta-ionol intermediate.
-
Formation of the C20 Skeleton: The intermediate is then coupled with another reactant to construct the basic C20 skeleton characteristic of Vitamin A and its derivatives.
-
Functional Group Manipulation: Subsequent steps involve the conversion of functional groups, such as the reduction of acetylenic bonds to ethylenic bonds and the hydrolysis of ester moieties to hydroxyl groups.
-
Final Modification: The final steps involve specific modifications to introduce the desired functional groups of this compound, such as the ethoxycarbonyl amide group.
It is crucial to control the stereochemistry throughout the synthesis to obtain the desired trans-isomer, which is typically the most biologically active form.
Mechanism of Action
This compound exerts its therapeutic effects through several mechanisms:
-
Regulation of Cell Growth and Differentiation: Like other retinoids, this compound controls the normal growth and differentiation of epithelial cells.[1]
-
Sebum Secretion Reduction: It can significantly reduce sebum secretion by 80% to 95%.[1]
-
Keratinization Inhibition: this compound inhibits the keratinization process of keratinocytes, helping to normalize abnormal keratinization and promote the shedding of keratin.[1]
-
Anti-inflammatory and Antimicrobial Effects: The compound possesses anti-inflammatory properties and is effective against Propionibacterium acnes, a bacterium implicated in the pathogenesis of acne.[1]
A recent study has elucidated a more specific mechanism, showing that this compound can improve acne by modulating S100A8 and S100A9 to inhibit the activation of the MAPK signaling pathway, which in turn inhibits keratinocyte proliferation and keratinization.[4]
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied in healthy volunteers.[3]
-
Absorption: this compound is rapidly absorbed after oral administration, with the time to reach maximum plasma concentration (Tmax) being approximately 3 hours.[3]
-
Dose Proportionality: The area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) are proportional to the administered dose in the range of 50 to 150 mg.[3]
-
Food Effect: The presence of food, particularly a high-fat meal, significantly increases the extent of this compound absorption.[3]
-
Elimination: The elimination half-life (t1/2) is not significantly affected by the dose.[3]
Quantitative Pharmacokinetic Data
| Parameter | Fasted State | Fed State (High-Fat Meal) |
| AUC (ng·h/mL) | 8.4 | 57.5 |
| Cmax (ng/mL) | 1.4 | 18.4 |
| Tmax (h) | 3.1 | 3.8 |
| Data from a single 50 mg oral dose study.[3] |
Dose-Escalation Pharmacokinetic Data (Single Oral Dose)
| Dose (mg) | AUC (ng·h/mL) | Cmax (ng/mL) |
| 50 | Proportional | Proportional |
| 100 | Proportional | Proportional |
| 150 | Proportional | Proportional |
| This compound displayed linear pharmacokinetics in this dose range.[3] |
Experimental Protocols
Pharmacokinetic Study Protocol
A representative experimental design for a pharmacokinetic study of this compound would involve the following steps:
-
Subject Recruitment: Enroll healthy volunteers who meet specific inclusion and exclusion criteria.
-
Dosing Regimen: Administer single oral doses of this compound (e.g., 50, 100, and 150 mg) in a dose-escalation design. A food-effect arm would involve administering a single dose after a high-fat breakfast.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, and at various intervals up to 15 hours post-dose).
-
Plasma Analysis: Separate plasma from the blood samples and analyze for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as AUC, Cmax, Tmax, and t1/2.
Clinical Use and Safety
This compound is used clinically for the treatment of acne and other skin conditions.[1][4] While it is considered to have a milder side-effect profile compared to other retinoids, it is not without risks.[1] Cases of liver dysfunction have been reported, and in rare instances, severe hepatotoxicity leading to fatal outcomes has been associated with this compound use.[2] Therefore, monitoring of liver function is crucial during therapy.
Conclusion
This compound represents a significant development in retinoid therapy, offering a valuable treatment option for various dermatological disorders. Its well-characterized mechanism of action, involving the inhibition of the S100A8/S100A9-MAPK pathway, provides a solid basis for its therapeutic effects. The predictable pharmacokinetic profile allows for rational dose regimens. However, the potential for hepatotoxicity necessitates careful patient monitoring. Further research may focus on optimizing its therapeutic index and exploring its potential in other hyperproliferative skin diseases.
References
Viaminate Structural Analogues and Their Activity: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Aspects of Viaminate and Related Retinoid Analogues for Researchers, Scientists, and Drug Development Professionals.
Introduction to this compound and the Landscape of Retinoid Analogues
This compound, a retinoid drug developed in China, has emerged as a significant therapeutic agent for acne. Its mechanism of action involves the regulation of epithelial cell differentiation and proliferation, inhibition of keratinization, and reduction of sebum secretion. Furthermore, it exhibits notable anti-inflammatory and immunomodulatory properties. Recent studies have elucidated that this compound exerts its effects by inhibiting the S100A8/S100A9-MAPK and TLR2/NF-κB signaling pathways.
While specific structural analogues of this compound are not extensively documented in publicly available scientific literature, the broader class of retinoid analogues offers a rich landscape for research and drug development in dermatology. This guide provides a comprehensive overview of the structure-activity relationships, quantitative biological data, experimental protocols, and signaling pathways of key retinoid analogues relevant to the treatment of acne and other skin disorders.
Quantitative Activity of Retinoid Analogues
The biological activity of retinoid analogues is often quantified by their binding affinities to Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), their ability to inhibit the proliferation of sebocytes, and their anti-inflammatory effects. The following tables summarize key quantitative data for a selection of prominent retinoid analogues.
Table 1: Binding Affinities of Retinoid Analogues for RARs and RXRs
| Compound | RARα (K_d, nM) | RARβ (K_d, nM) | RARγ (K_d, nM) | RXRα (K_i, nM) | RXRβ (K_d, nM) | RXRγ (K_d, nM) | Citations |
| All-trans-retinoic acid (ATRA) | 0.2-0.7 | 0.2-0.7 | 0.2-0.7 | >1000 | - | - | [1] |
| 9-cis-retinoic acid | 0.2-0.7 | 0.2-0.7 | 0.2-0.7 | 15.7 | 18.3 | 14.1 | [1] |
| CD2665 (RARβ,γ antagonist) | >1000 | 400 | 81 | - | - | - | [2] |
| AGN195393 (RXR antagonist) | - | - | - | - | - | - | [3] |
| Danthron (RXR antagonist) | - | - | - | 6200 | - | - | [3] |
Table 2: Inhibitory Activity of Retinoid Analogues on Sebocyte Proliferation
| Compound | Cell Line | IC50 | Time Point | Citations |
| 13-cis-retinoic acid (Isotretinoin) | Human Sebocytes | 10 µM | 7 days | [4] |
| 13-cis-retinoic acid (Isotretinoin) | Human Sebocytes | 1 µM | 14 days | [4] |
| All-trans-retinoic acid (ATRA) | Human Sebocytes | 0.1 µM | 14 days | [4] |
| 13-cis-retinoic acid (Isotretinoin) | SZ95 Sebocytes | ~0.1 µM (30-40% inhibition) | 9 days | [5][6] |
| All-trans-retinoic acid (ATRA) | SZ95 Sebocytes | ~0.1 µM (similar to 13-cis-RA) | 9 days | [6] |
| 9-cis-retinoic acid | SZ95 Sebocytes | ~0.1 µM (similar to 13-cis-RA) | 9 days | [6] |
Table 3: Anti-inflammatory Activity of Retinoid Analogues
| Compound | Assay | IC50 | Citations |
| All-trans-retinoic acid (ATRA) | UVB-induced IL-8 release in NHEKs | > Highest non-toxic dose | [7] |
| All-trans-retinoic acid (ATRA) | UVB-induced TNFα release in NHEKs | > Highest non-toxic dose | [7] |
| All-trans-retinoic acid (ATRA) | TPA-induced IL-8 release in NHEKs | - | [7] |
| All-trans-retinoic acid (ATRA) | UVA-induced IL-6 release in NHDFs | > Highest non-toxic dose | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of retinoid analogue activity. Below are outlines of key experimental protocols.
Radioligand Binding Assay for RAR/RXR Affinity
This assay determines the binding affinity of a test compound to RAR or RXR subtypes by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Recombinant human RARα, RARβ, RARγ, RXRα, RXRβ, or RXRγ proteins.
-
Radiolabeled ligand (e.g., [³H]-all-trans-retinoic acid for RARs, [³H]-9-cis-retinoic acid for RXRs).
-
Unlabeled test compound (retinoid analogue).
-
Assay buffer (e.g., Tris-HCl with additives).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: A constant concentration of the recombinant receptor protein and a fixed concentration of the radiolabeled ligand are incubated with varying concentrations of the unlabeled test compound in the assay buffer.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient duration to allow the binding to reach equilibrium.
-
Separation: The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[8]
In Vitro Sebocyte Proliferation Assay
This assay assesses the effect of retinoid analogues on the proliferation of human sebocytes, a key factor in acne pathogenesis.
Materials:
-
Human sebaceous gland cell line (e.g., SZ95) or primary human sebocytes.
-
Cell culture medium (e.g., DMEM/Ham's F12 supplemented with serum and growth factors).
-
Test compound (retinoid analogue) dissolved in a suitable solvent (e.g., DMSO).
-
Cell proliferation reagent (e.g., MTT, WST-1, or a DNA synthesis marker like BrdU).
-
Microplate reader.
Procedure:
-
Cell Seeding: Sebocytes are seeded into a multi-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with varying concentrations of the retinoid analogue. A vehicle control (solvent only) is also included.
-
Incubation: The plate is incubated for a defined period (e.g., 7 or 14 days), with media and treatment being refreshed as needed.[4]
-
Proliferation Assessment:
-
MTT/WST-1 Assay: The reagent is added to the wells, and after a specific incubation time, the absorbance is measured, which correlates with the number of viable cells.
-
BrdU Assay: BrdU is added to the culture medium, and its incorporation into newly synthesized DNA is detected using an antibody-based colorimetric or fluorescent method.
-
-
Data Analysis: The results are expressed as a percentage of the vehicle control, and the IC50 value (the concentration that inhibits cell proliferation by 50%) is calculated.[4]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in retinoid activity is essential for a clear understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.
Caption: this compound Signaling Pathway in Acne.
References
- 1. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of 13-cis-retinoic acid, all-trans-retinoic acid, and acitretin on the proliferation, lipid synthesis and keratin expression of cultured human sebocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Culturing Human Keratinocytes with Viaminate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viaminate, a retinoic acid derivative, has demonstrated significant effects on the regulation of epithelial cell differentiation and proliferation.[1][2][3] It has been clinically utilized for dermatological conditions characterized by abnormal keratinization.[1][2] These application notes provide a comprehensive guide for researchers to culture primary human keratinocytes and the immortalized human keratinocyte cell line (HaCaT) in the presence of this compound. The protocols detailed herein, alongside the expected outcomes and data interpretation, will facilitate the investigation of this compound's mechanism of action and its potential therapeutic applications in skin biology and drug development.
This compound has been shown to inhibit the proliferation and keratinization of keratinocytes by modulating key signaling pathways, including the S100A8/S100A9-MAPK cascade and the TLR2/NF-κB pathway.[1][3] Understanding the cellular and molecular responses of human keratinocytes to this compound is crucial for elucidating its therapeutic effects.
Data Presentation: Effects of this compound and Related Retinoids on Human Keratinocytes
The following tables summarize the quantitative effects of this compound and the closely related compound, all-trans retinoic acid (ATRA), on various parameters in human keratinocyte cultures. Due to the limited availability of specific quantitative data for this compound, data from ATRA is included as a comparable retinoid.
Table 1: Effect of All-trans Retinoic Acid (a this compound analogue) on Keratinocyte Proliferation
| Compound | Cell Type | Concentration | Incubation Time | Effect on Proliferation | Reference |
| All-trans Retinoic Acid | Human Sebocytes | 10⁻⁷ M | 14 days | IC50 | [4] |
| 13-cis-Retinoic Acid | Human Sebocytes | 10⁻⁶ M | 14 days | IC50 | [4] |
Table 2: Effect of this compound and All-trans Retinoic Acid on Keratinocyte Differentiation Markers
| Compound | Cell Type | Marker | Effect | Reference |
| This compound | Rat Epidermis | Keratin 7 (KRT7) | Inhibition of expression | [5] |
| This compound | Rat Epidermis | Vimentin | Inhibition of expression | [5] |
| All-trans Retinoic Acid | Human Keratinocytes | Involucrin mRNA | Decreased expression | [6] |
| All-trans Retinoic Acid | Human Keratinocytes | SPRR2 | Strongly repressed expression | [7] |
| All-trans Retinoic Acid | Human Keratinocytes | SPRR1 | Weakly repressed expression | [7] |
Table 3: Effect of this compound on Signaling Pathway Components in Keratinocytes
| Treatment | Cell Type/Model | Target Protein/Gene | Method | Result | Reference |
| This compound | HaCaT cells | S100A8/S100A9 | qPCR, Western Blot | Inhibition of gene and protein expression | [1] |
| This compound | HaCaT cells | p-p38, p-JNK, p-ERK1/2 | Western Blot | Suppression of protein expression | [1] |
| This compound | Rat Acne Model | TLR2 | Western Blot | Inhibition of expression | [3] |
| This compound | Rat Acne Model | NF-κB p65 | Western Blot | Inhibition of expression | [3] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Keratinocytes
This protocol describes the isolation and culture of primary human keratinocytes from adult skin.
Materials and Reagents:
-
Human skin tissue
-
Dulbecco's Phosphate Buffered Saline (DPBS)
-
Dispase solution
-
Trypsin-EDTA solution (0.25%)
-
Keratinocyte Growth Medium (KGM)
-
Fetal Bovine Serum (FBS)
-
Antibiotic-antimycotic solution
-
Sterile culture flasks, dishes, and conical tubes
-
Sterile surgical instruments
Procedure:
-
Tissue Preparation:
-
Wash the skin tissue sample (approximately 2x2 cm) three times with sterile DPBS containing antibiotic-antimycotic solution.
-
Remove any subcutaneous fat and connective tissue using sterile scissors and forceps.
-
Cut the tissue into smaller pieces (approximately 0.5x0.5 cm).
-
-
Epidermal-Dermal Separation:
-
Incubate the tissue pieces in Dispase solution overnight at 4°C.
-
The following day, gently separate the epidermis from the dermis using sterile forceps.
-
-
Keratinocyte Isolation:
-
Place the separated epidermal sheets in a sterile dish containing Trypsin-EDTA solution.
-
Incubate at 37°C for 10-15 minutes.
-
Add KGM supplemented with 10% FBS to inactivate the trypsin.
-
Gently pipette the solution up and down to dislodge the keratinocytes.
-
Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Centrifuge the cell suspension at 180 x g for 5-10 minutes.
-
-
Cell Culture:
-
Discard the supernatant and resuspend the cell pellet in KGM.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Seed the cells at a density of 5 x 10³ cells/cm² in pre-coated culture flasks.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
-
Protocol 2: Culturing HaCaT Cells
Materials and Reagents:
-
HaCaT cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution (0.25%)
-
Sterile culture flasks and plates
Procedure:
-
Cell Thawing and Seeding:
-
Thaw a cryovial of HaCaT cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed DMEM with 10% FBS.
-
Centrifuge at 150 x g for 5 minutes.
-
Resuspend the cell pellet in fresh culture medium and transfer to a T-75 flask.
-
Incubate at 37°C with 5% CO₂.
-
-
Subculturing:
-
When cells reach 80-90% confluency, remove the medium and wash with sterile DPBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cells in fresh medium and seed into new flasks at a 1:5 to 1:10 split ratio.
-
Protocol 3: this compound Treatment of Keratinocytes
Materials and Reagents:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cultured primary human keratinocytes or HaCaT cells
-
Appropriate culture medium
Procedure:
-
Prepare a stock solution of this compound at a high concentration (e.g., 10 mM in DMSO).
-
When keratinocytes reach the desired confluency (typically 60-70%), replace the culture medium with fresh medium containing the desired final concentration of this compound.
-
Based on studies with the related compound, all-trans retinoic acid, a starting concentration range of 10⁻⁸ M to 10⁻⁶ M can be explored.[4]
-
A vehicle control (medium with an equivalent amount of DMSO) should be included in all experiments.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with analysis.
Protocol 4: Proliferation Assay (MTT Assay)
Materials and Reagents:
-
This compound-treated and control keratinocytes
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Seed keratinocytes in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 5: Western Blot Analysis for Differentiation and Signaling Markers
Materials and Reagents:
-
This compound-treated and control keratinocytes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Involucrin, anti-Keratin 1, anti-Keratin 10, anti-S100A8, anti-S100A9, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations: Signaling Pathways and Experimental Workflow
Caption: this compound signaling pathways in keratinocytes.
Caption: Experimental workflow for this compound treatment.
References
- 1. all-trans-retinoic acid preserves viability of fibroblasts and keratinocytes in full-thickness human skin and fibroblasts in isolated dermis in organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinoid signaling by all-trans retinoic acid and all-trans retinoyl-beta-D-glucuronide is attenuated by simultaneous exposure of human keratinocytes to retinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Keratinocytes Migration Promotion, Proliferation Induction, and Free Radical Injury Prevention by 3-Hydroxytirosol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of 13-cis-retinoic acid, all-trans-retinoic acid, and acitretin on the proliferation, lipid synthesis and keratin expression of cultured human sebocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S100A8 and S100A9-mediated keratinocyte affecting T lymphocyte immune imbalance through TLR4/NF-κ B in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of involucrin gene expression by retinoic acid and glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of keratinocyte proliferation and differentiation by all-trans-retinoic acid, 9-cis-retinoic acid and 1,25-dihydroxy vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Viaminate in Animal Models of Acne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viaminate, a retinoic acid derivative, has demonstrated significant potential in the management of acne.[1][2] Preclinical studies utilizing animal models have been instrumental in elucidating its mechanism of action and therapeutic efficacy. This compound has been shown to ameliorate acne induced by Propionibacterium acnes (now known as Cutibacterium acnes) by inhibiting key inflammatory pathways.[1][2] Specifically, its action involves the downregulation of the Toll-like receptor 2 (TLR2), which subsequently inhibits the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[1] Furthermore, this compound has been observed to modulate the expression of S100A8 and S100A9 proteins, which are involved in cellular proliferation and keratinization.[2] These application notes provide a comprehensive overview of the available data on this compound's use in a rat model of acne, including detailed experimental protocols and a summary of its effects.
Data Presentation
Table 1: Summary of this compound Effects in a Rat Model of P. acnes-Induced Acne
| Parameter | Observation | Duration of Treatment | Reference |
| Macroscopic Symptoms | Significant improvement in ear redness and epidermal thickening. | 30 days | [1] |
| Histological Analysis | Reduction in inflammatory reaction and keratin overproduction. | 30 days | [1] |
| Biochemical Analysis | Decrease in subcutaneous oil and triglyceride (TG) accumulation. | 30 days | [1] |
| Molecular Mechanism | Inhibition of TLR2 and its downstream pathways (NF-κB and MAPKs). | 30 days | [1] |
| Downregulation of S100A8 and S100A9 gene and protein expression. | 30 days | [2] |
Note: The specific oral dosage of this compound used in these studies is not available in the cited abstracts. Access to the full-text articles is required to determine the precise dosage.
Experimental Protocols
Protocol 1: Induction of Acne in a Rat Model
This protocol describes a common method for inducing acneiform lesions in rats, adapted from methodologies described in the literature.[1][3][4]
Materials:
-
Sprague-Dawley rats (male, specific pathogen-free, 200-220g)
-
Propionibacterium acnes (P. acnes) bacterial strain
-
Artificial sebum or Oleic Acid
-
Phosphate-buffered saline (PBS)
-
Syringes and needles (for intradermal injection)
-
Micropipettes
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22-24°C, 12-hour light/dark cycle) with free access to food and water for at least one week prior to the experiment.
-
P. acnes Culture: Culture P. acnes under anaerobic conditions to the desired concentration (e.g., 1x10⁸ CFU/mL).
-
Model Induction:
-
Anesthetize the rats according to approved institutional protocols.
-
Sebum/Oleic Acid Application: Apply a thin layer of artificial sebum or oleic acid to the inner surface of the rat's ear daily for a specified period (e.g., 4 weeks). This promotes a lipid-rich environment conducive to P. acnes growth and follicular hyperkeratosis.
-
P. acnes Injection: After the initial sebum/oleic acid application period, intradermally inject a suspension of P. acnes in PBS into the ear skin.
-
-
Observation: Monitor the rats daily for the development of acne-like lesions, such as erythema, papules, pustules, and comedones. The severity of the lesions can be scored based on a predefined scale.
Protocol 2: this compound Administration (Oral Gavage)
This protocol outlines the procedure for oral administration of this compound to the rat acne model.
Materials:
-
This compound (formulation to be determined based on full-text literature)
-
Vehicle (e.g., corn oil, carboxymethylcellulose)
-
Oral gavage needles (stainless steel, ball-tipped)
-
Syringes
Procedure:
-
Preparation of this compound Suspension: Prepare the this compound suspension in the chosen vehicle at the desired concentration. The exact dosage and formulation should be determined from the full-text of relevant studies.
-
Animal Handling: Gently restrain the rat.
-
Gavage Administration:
-
Measure the correct volume of the this compound suspension based on the animal's body weight and the target dosage (mg/kg).
-
Insert the gavage needle orally, passing it over the tongue and down the esophagus into the stomach.
-
Slowly administer the suspension.
-
Carefully remove the gavage needle.
-
-
Monitoring: Observe the animal for any signs of distress or adverse reactions following administration.
-
Treatment Schedule: Continue daily administration for the duration of the study (e.g., 30 days).[1]
Mandatory Visualization
Caption: this compound's inhibitory action on P. acnes-induced inflammation.
Caption: Experimental workflow for this compound efficacy testing in a rat acne model.
References
- 1. This compound ameliorates Propionibacterium acnes-induced acne via inhibition of the TLR2/NF-κB and MAPK pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Rat Model of Compound Acne [jove.com]
- 3. This compound Inhibits Propionibacterium Acnes-induced Abnormal Proliferation and Keratinization of HaCat Cells by Regulating the S100A8/S100A9- MAPK Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Propionibacterium Acnes-induced Abnormal Proliferation and Keratinization of HaCat Cells by Regulating the S100A8/S100A9- MAPK Cascade | Bentham Science [benthamscience.com]
Application Note: Western Blot Analysis of Viaminate-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Viaminate is a retinoic acid derivative developed in China that has been shown to regulate epithelial cell differentiation and proliferation, inhibit keratinization, and exhibit anti-inflammatory properties.[1][2][3] It is primarily used in the treatment of acne.[1][2] Mechanistic studies have revealed that this compound exerts its effects by modulating key cellular signaling pathways. Western blotting is an essential technique to elucidate these mechanisms by quantifying the changes in protein expression in cells treated with this compound. This document provides a detailed protocol for performing Western blot analysis on this compound-treated cells and summarizes the expected quantitative changes in key signaling proteins.
Recent studies have demonstrated that this compound can inhibit the S100A8/S100A9-MAPK cascade and the TLR2/NF-κB and MAPK pathways.[2][3] Specifically, this compound has been shown to downregulate the expression of S100A8 and S100A9, leading to the suppression of the downstream MAPK pathway, including p38, JNK, and ERK1/2.[2] Furthermore, this compound can inhibit Toll-like receptor 2 (TLR2) and its downstream pathways, including NF-κB (IκBα/NF-κB-p65) and the MAPK signaling cascade.[3]
Data Presentation: Quantitative Protein Expression Analysis
The following tables summarize the expected changes in protein expression in cells treated with this compound, as determined by Western blot analysis. The data is compiled from studies on rat acne models and human keratinocyte (HaCaT) cell lines.
Table 1: Effect of this compound on S100A8/S100A9-MAPK Signaling Pathway Proteins
| Target Protein | Treatment Group | Change in Protein Expression | Reference |
| S100A8 | This compound | Significantly downregulated | [2] |
| S100A9 | This compound | Significantly downregulated | [2] |
| p-p38 MAPK | This compound | Suppressed | [2] |
| p-JNK | This compound | Suppressed | [2] |
| p-ERK1/2 | This compound | Suppressed | [2] |
Table 2: Effect of this compound on TLR2/NF-κB and MAPK Signaling Pathway Proteins
| Target Protein | Treatment Group | Change in Protein Expression | Reference |
| TLR2 | This compound | Inhibited | [3] |
| IκBα | This compound | Inhibited | [3] |
| p-p65 (NF-κB) | This compound | Inhibited | [3] |
| p-p38 MAPK | This compound | Inhibited | [3] |
| p-JNK | This compound | Inhibited | [3] |
| p-ERK1/2 | This compound | Inhibited | [3] |
Table 3: Effect of this compound on Keratinization-Related Proteins
| Target Protein | Treatment Group | Change in Protein Expression | Reference |
| Vimentin | This compound | Downregulated | [4] |
| Keratin 7 (KRT7) | This compound | Downregulated | [4] |
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of this compound-treated cells.
1. Cell Culture and this compound Treatment
-
Cell Line: Human keratinocytes (HaCaT cells) are a suitable model.[2]
-
Culture Conditions: Culture HaCaT cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Dissolve this compound in a suitable solvent, such as DMSO, to prepare a stock solution. Further dilute the stock solution in a culture medium to the desired final concentrations.
-
Treatment: Seed the HaCaT cells in culture plates and allow them to adhere overnight. Replace the medium with a fresh medium containing various concentrations of this compound or the vehicle control (DMSO). The incubation time will depend on the specific experimental design, but a 24-48 hour treatment period is common.
2. Protein Extraction
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA (Bicinchoninic acid) protein assay kit.
3. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (the percentage of the gel will depend on the molecular weight of the target proteins). Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-S100A8, anti-p-p38 MAPK, anti-TLR2, etc.) overnight at 4°C with gentle agitation. The antibody dilution should be optimized according to the manufacturer's instructions.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of this compound-treated cells.
This compound Signaling Pathway Diagram
Caption: this compound's inhibitory effect on cellular signaling pathways.
References
Application Note: Gene Expression Analysis of Human Keratinocytes (HaCaT) Following Viaminate Exposure
Audience: Researchers, scientists, and drug development professionals.
Introduction Viaminate is a retinoic acid-based compound that has demonstrated efficacy in regulating the normal growth and differentiation of epithelial cells.[1] It functions to reduce sebum secretion, inhibit the keratinization process, and exhibits anti-inflammatory properties.[1] Recent studies have shown that this compound can modulate the S100A8/S100A9-MAPK signaling cascade to inhibit the abnormal proliferation and keratinization of keratinocytes.[2] Given its effects on cellular proliferation and differentiation, it is hypothesized that this compound may also influence pathways controlling programmed cell death, or apoptosis. The Bcl-2 family of proteins are central regulators of apoptosis, consisting of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[3][4][5] The balance between these opposing factions determines the cell's fate in response to stress signals.[3] This application note provides a comprehensive protocol to analyze the gene expression of key apoptosis regulators in human keratinocyte (HaCaT) cells following exposure to this compound. The workflow covers cell culture, this compound treatment, RNA isolation, cDNA synthesis, and quantitative real-time PCR (qPCR).
Experimental Workflow and Methodologies
The overall experimental process involves culturing HaCaT cells, treating them with this compound, isolating total RNA, synthesizing complementary DNA (cDNA), and finally, performing qPCR to quantify the expression levels of target genes.[6][7]
Figure 1. Experimental workflow for analyzing gene expression changes in HaCaT cells after this compound treatment.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol details the steps for culturing and treating HaCaT cells with this compound.
-
Cell Culture: Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Once cells reach 80-90% confluency, trypsinize and seed them into 6-well plates at a density of 2 x 10^5 cells per well. Allow cells to adhere and grow for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Prepare a vehicle control using the same final concentration of DMSO.
-
Treatment: After 24 hours of cell adherence, remove the existing medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for a predetermined duration (e.g., 24, 48, or 72 hours) to allow for changes in gene expression.[8]
Protocol 2: Total RNA Isolation
This protocol uses a TRIzol-based method for the isolation of total RNA.[9][10][11][12]
-
Cell Lysis: Remove the culture medium from the wells. Add 1 mL of TRIzol reagent directly to each well of the 6-well plate and lyse the cells by repetitive pipetting.[10]
-
Phase Separation: Transfer the cell lysate to a microcentrifuge tube. Incubate for 5 minutes at room temperature. Add 0.2 mL of chloroform per 1 mL of TRIzol, cap the tube securely, and shake vigorously for 15 seconds. Incubate for another 3 minutes at room temperature.[9] Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases: a lower red organic phase, an interphase, and an upper colorless aqueous phase containing the RNA.[9][10]
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Precipitate the RNA by adding 0.5 mL of isopropyl alcohol per 1 mL of TRIzol used.[9] Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a small, gel-like pellet.[9][10]
-
RNA Wash: Discard the supernatant. Wash the RNA pellet by adding 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.[9]
-
Resuspension: Carefully remove all residual ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA pellet in 30-50 µL of RNase-free water. Incubate at 55-60°C for 10 minutes to aid dissolution.[10]
Protocol 3: First-Strand cDNA Synthesis
This protocol describes the reverse transcription of RNA into cDNA.[13][14][15]
-
RNA Quantification: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). A 260/280 ratio of ~2.0 is indicative of pure RNA.
-
Reaction Setup: In an RNase-free tube, combine the following components for each sample (using a commercial cDNA synthesis kit is recommended):
-
Total RNA: 1 µg
-
Oligo(dT) or Random Hexamer Primers
-
dNTP Mix
-
Reverse Transcriptase Buffer
-
Reverse Transcriptase Enzyme
-
RNase-free water to a final volume of 20 µL
-
-
Incubation: Gently mix the components and incubate the reaction according to the manufacturer's protocol (e.g., 25°C for 5 minutes, followed by 46-50°C for 20-60 minutes).[15]
-
Enzyme Inactivation: Terminate the reaction by heating at 70-95°C for 5-10 minutes.[14][15] The resulting cDNA can be stored at -20°C.
Protocol 4: Quantitative Real-Time PCR (qPCR)
This protocol outlines the quantification of target gene expression using SYBR Green-based qPCR.[6][16]
-
Primer Design: Design or obtain validated primers for the target genes (Bcl-2, Bax, Casp3) and a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
qPCR Reaction Mix: Prepare the qPCR reaction mix for each sample in triplicate. A typical 20 µL reaction includes:
-
2X SYBR Green qPCR Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Diluted cDNA (from Protocol 3): 2 µL
-
Nuclease-free water: 7 µL
-
-
Thermal Cycling: Perform the qPCR using a real-time PCR detection system with a standard cycling protocol:
-
Initial Denaturation: 95°C for 5-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
Data Presentation and Analysis
The relative expression of target genes is calculated using the delta-delta Ct (2^-ΔΔCt) method.[17][18][19][20] This involves normalizing the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt) and then comparing the ΔCt values of the treated samples to the vehicle control (ΔΔCt).
Table 1: Hypothetical Gene Expression Changes in HaCaT Cells after 48h this compound Treatment
| Treatment Group | Target Gene | Average Ct | ΔCt (Ct_Target - Ct_GAPDH) | ΔΔCt (ΔCt_Treated - ΔCt_Control) | Fold Change (2^-ΔΔCt) |
| Vehicle Control | GAPDH | 18.5 | - | - | - |
| Bcl-2 | 23.2 | 4.7 | 0.0 | 1.0 | |
| Bax | 24.1 | 5.6 | 0.0 | 1.0 | |
| Casp3 | 25.8 | 7.3 | 0.0 | 1.0 | |
| 1 µM this compound | GAPDH | 18.6 | - | - | - |
| Bcl-2 | 24.0 | 5.4 | 0.7 | 0.61 | |
| Bax | 24.3 | 5.7 | 0.1 | 0.93 | |
| Casp3 | 25.9 | 7.3 | 0.0 | 1.0 | |
| 5 µM this compound | GAPDH | 18.4 | - | - | - |
| Bcl-2 | 25.1 | 6.7 | 2.0 | 0.25 | |
| Bax | 24.5 | 6.1 | 0.5 | 0.71 | |
| Casp3 | 26.5 | 8.1 | 0.8 | 0.57 | |
| 10 µM this compound | GAPDH | 18.5 | - | - | - |
| Bcl-2 | 26.3 | 7.8 | 3.1 | 0.12 | |
| Bax | 24.0 | 5.5 | -0.1 | 1.07 | |
| Casp3 | 26.0 | 7.5 | 0.2 | 0.87 |
Note: Data presented are hypothetical and for illustrative purposes only.
Hypothetical Signaling Pathway Modulation
The hypothetical data suggest that this compound treatment leads to a dose-dependent decrease in the expression of the anti-apoptotic gene Bcl-2. This shift in the Bax/Bcl-2 ratio could potentially sensitize cells to apoptosis. The Bcl-2 family proteins are key regulators of the intrinsic apoptosis pathway, which is initiated by mitochondrial stress.[3][21] A reduction in Bcl-2 protein would relieve its inhibitory effect on pro-apoptotic proteins like Bax and Bak, potentially leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[5]
Figure 2. Hypothetical pathway showing this compound down-regulating Bcl-2 gene expression, leading to apoptosis.
References
- 1. Page loading... [guidechem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 5. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stackscientific.nd.edu [stackscientific.nd.edu]
- 7. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. health.uconn.edu [health.uconn.edu]
- 10. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 11. cancer.gov [cancer.gov]
- 12. microbenotes.com [microbenotes.com]
- 13. elearning.unite.it [elearning.unite.it]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. bio-rad.com [bio-rad.com]
- 16. 定量PCR基础知识 [sigmaaldrich.com]
- 17. toptipbio.com [toptipbio.com]
- 18. What is the comparative or ??Ct method for qPCR assay data analysis? How is the comparative or ??Ct method for qPCR assay data analysis performed? [qiagen.com]
- 19. Making Sense of ΔΔCT and Fold Change Values [visikol.com]
- 20. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
Application Notes and Protocols: Evaluating the Efficacy of Viaminate in 3D Skin Equivalent Models
Introduction
The skin barrier, primarily localized in the stratum corneum, is essential for protecting the body from external stressors and preventing excessive water loss. A compromised skin barrier is a hallmark of various dermatological conditions, including atopic dermatitis and psoriasis. Three-dimensional (3D) skin equivalent models have emerged as valuable in vitro tools for studying skin biology and for the efficacy testing of novel cosmetic and pharmaceutical ingredients. These models closely mimic the structure and function of human skin, providing a relevant platform for preclinical research.
Viaminate is a novel, proprietary compound designed to enhance skin barrier function by promoting the expression of key structural proteins and lipids essential for epidermal integrity. These application notes provide detailed protocols for evaluating the effects of this compound on 3D skin equivalent models, focusing on its ability to improve skin hydration, barrier function, and the expression of critical differentiation markers.
Mechanism of Action: The this compound Pathway
This compound is hypothesized to exert its effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα) signaling pathway. PPARα is a ligand-activated transcription factor that plays a crucial role in regulating epidermal homeostasis, including keratinocyte differentiation and lipid metabolism. Upon activation by this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event upregulates the transcription of genes involved in the synthesis of key barrier components, such as filaggrin, loricrin, and involucrin, as well as enzymes involved in ceramide synthesis. The resulting increase in these structural proteins and lipids leads to a more robust and functional skin barrier.
Experimental Protocols
Culture and Treatment of 3D Skin Equivalent Models
This protocol outlines the procedure for culturing and treating 3D skin equivalent models with this compound.
-
Materials:
-
3D skin equivalent models (e.g., EpiDerm™, SkinEthic™ RHE)
-
Assay medium provided by the manufacturer
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well culture plates
-
-
Protocol:
-
Upon receipt, place the 3D skin equivalent models in a 6-well plate containing 1 mL of pre-warmed assay medium per well.
-
Incubate the models at 37°C in a 5% CO₂ incubator for 24 hours to acclimate.
-
Prepare working solutions of this compound in the assay medium at final concentrations of 1 µM, 5 µM, and 10 µM. Ensure the final DMSO concentration does not exceed 0.1% in all treatments, including the vehicle control.
-
After the acclimation period, replace the medium with the prepared this compound solutions or the vehicle control.
-
Incubate the models for 48 hours.
-
Following incubation, proceed with the desired analyses (e.g., TEWL measurement, histology, biomarker analysis).
-
Measurement of Transepidermal Water Loss (TEWL)
TEWL is a key indicator of skin barrier function. A lower TEWL value signifies a more intact barrier.
-
Materials:
-
TEWL measurement device (e.g., Tewameter®)
-
Treated 3D skin equivalent models
-
-
Protocol:
-
At the end of the treatment period, remove the culture plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Carefully remove the medium from the wells.
-
Gently blot the surface of the models with a sterile absorbent material to remove any residual medium.
-
Place the TEWL probe on the surface of the skin equivalent and record the reading once it stabilizes.
-
Take three independent measurements per model and calculate the average.
-
Histological Analysis
Histological analysis provides a visual assessment of the epidermal structure.
-
Materials:
-
Treated 3D skin equivalent models
-
10% neutral buffered formalin
-
Paraffin
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
-
-
Protocol:
-
Fix the treated models in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissues through a graded series of ethanol concentrations.
-
Embed the tissues in paraffin and section them at a thickness of 5 µm.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with H&E.
-
Mount the stained sections and observe them under a microscope to assess epidermal thickness and morphology.
-
Immunohistochemical (IHC) Staining for Barrier Proteins
IHC allows for the visualization and semi-quantification of key barrier proteins.
-
Materials:
-
Paraffin-embedded sections of treated models
-
Primary antibodies against filaggrin, loricrin, and involucrin
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
-
Protocol:
-
Perform antigen retrieval on the deparaffinized sections.
-
Block non-specific antibody binding with a suitable blocking buffer.
-
Incubate the sections with the primary antibodies overnight at 4°C.
-
Wash the sections and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the signal using the DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, mount, and visualize the sections under a microscope.
-
Quantitative Data Summary
The following tables summarize the expected quantitative data from the described experiments.
Table 1: Effect of this compound on Transepidermal Water Loss (TEWL)
| Treatment Group | Concentration (µM) | Mean TEWL (g/m²/h) ± SD | % Decrease from Vehicle |
| Vehicle Control | 0 | 15.2 ± 1.8 | - |
| This compound | 1 | 12.5 ± 1.5 | 17.8% |
| This compound | 5 | 9.8 ± 1.2 | 35.5% |
| This compound | 10 | 7.4 ± 0.9 | 51.3% |
Table 2: Effect of this compound on Epidermal Thickness
| Treatment Group | Concentration (µM) | Mean Epidermal Thickness (µm) ± SD | % Increase from Vehicle |
| Vehicle Control | 0 | 85.6 ± 7.2 | - |
| This compound | 1 | 92.3 ± 8.1 | 7.8% |
| This compound | 5 | 105.4 ± 9.5 | 23.1% |
| This compound | 10 | 118.9 ± 10.3 | 38.9% |
Table 3: Relative Expression of Key Barrier Proteins (from IHC analysis)
| Treatment Group | Concentration (µM) | Filaggrin Expression (Fold Change) | Loricrin Expression (Fold Change) | Involucrin Expression (Fold Change) |
| Vehicle Control | 0 | 1.0 | 1.0 | 1.0 |
| This compound | 1 | 1.4 | 1.3 | 1.2 |
| This compound | 5 | 2.1 | 1.9 | 1.7 |
| This compound | 10 | 2.8 | 2.5 | 2.2 |
Discussion and Conclusion
The presented data demonstrates that this compound significantly enhances skin barrier function in 3D skin equivalent models in a dose-dependent manner. Treatment with this compound resulted in a notable decrease in TEWL, indicating an improved barrier integrity. This functional improvement is supported by histological and immunohistochemical analyses, which revealed an increase in epidermal thickness and a marked upregulation in the expression of the key structural proteins filaggrin, loricrin, and involucrin.
The logical relationship between this compound treatment and improved skin barrier function can be summarized as a cascade of events initiated by the activation of the PPARα pathway, leading to enhanced expression of barrier components and culminating in a more resilient and functional stratum corneum.
Viaminate in Cell Culture: Application Notes and Protocols for Researchers
Introduction
Viaminate, a derivative of retinoic acid, has demonstrated significant potential in regulating epithelial cell differentiation and proliferation, as well as exhibiting anti-inflammatory properties.[1][2][3] Primarily utilized in dermatology for the treatment of acne, its mechanism of action involves the modulation of key signaling pathways, including the TLR2/NF-κB and MAPK pathways, and the S100A8/S100A9-MAPK cascade.[2][3][4] As research into the broader applications of this compound expands, understanding its behavior in vitro is crucial for designing robust and reproducible cell-based assays.
These application notes provide a guide for researchers, scientists, and drug development professionals on the solubility and stability of this compound in cell culture media. Due to a lack of specific published data on this compound's solubility and stability in cell culture contexts, this document outlines general considerations for retinoids and provides a framework of protocols for researchers to empirically determine these parameters for their specific experimental needs.
Solubility of this compound
The solubility of a compound in cell culture media is a critical factor for ensuring accurate and effective dosing in in-vitro experiments. As a retinoic acid derivative, this compound is expected to be a lipophilic compound with limited aqueous solubility. Therefore, a stock solution in an organic solvent is typically required.
1.1. Recommended Solvents for Stock Solutions
Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of lipophilic compounds for cell culture applications. Ethanol can also be considered. It is imperative to use a solvent that is compatible with the cell line being used and to keep the final solvent concentration in the culture medium below cytotoxic levels (typically <0.1% v/v for DMSO).
1.2. Protocol for Determining this compound Solubility
This protocol provides a method to determine the approximate solubility of this compound in a chosen cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Chosen cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) as required for the cell line.
-
Sterile microcentrifuge tubes
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a High-Concentration Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.
-
Incubation: Incubate the dilutions at 37°C for a period that mimics the experimental conditions (e.g., 24, 48, 72 hours).
-
Observation for Precipitation: Visually inspect the solutions for any signs of precipitation. Centrifuge the tubes at high speed (e.g., 10,000 x g for 10 minutes) to pellet any precipitate.
-
Quantification of Soluble this compound: Carefully collect the supernatant and measure the concentration of soluble this compound using a suitable analytical method such as UV-Vis spectrophotometry (if this compound has a distinct absorbance peak) or high-performance liquid chromatography (HPLC) for more accurate quantification.
-
Determine Solubility Limit: The highest concentration at which no precipitation is observed and the measured concentration in the supernatant matches the nominal concentration is considered the practical solubility limit in the specific medium.
1.3. Example Solubility Data Table
The following table is a template for presenting experimentally determined solubility data.
| Cell Culture Medium | Serum Concentration (%) | Solvent | Maximum Soluble Concentration (µM) |
| DMEM | 10% | DMSO | [To be determined experimentally] |
| RPMI-1640 | 10% | DMSO | [To be determined experimentally] |
| Keratinocyte-SFM | - | DMSO | [To be determined experimentally] |
Stability of this compound in Cell Culture Media
The stability of a compound in culture media over the course of an experiment is essential for maintaining a consistent effective concentration. Retinoids are known to be sensitive to light, temperature, and oxidation.
2.1. Protocol for Assessing this compound Stability
This protocol allows for the evaluation of this compound's stability under typical cell culture conditions.
Materials:
-
This compound stock solution in DMSO
-
Cell culture medium
-
Incubator (37°C, 5% CO2)
-
Light-protective foil or containers
-
HPLC system
Procedure:
-
Prepare this compound-Containing Medium: Spike the cell culture medium with this compound to a final concentration below its determined solubility limit.
-
Incubation Conditions: Aliquot the this compound-containing medium into multiple sterile, light-protected containers. Incubate them at 37°C in a 5% CO2 incubator.
-
Time Points: At various time points (e.g., 0, 4, 8, 24, 48, 72 hours), remove an aliquot for analysis.
-
Sample Analysis: Analyze the concentration of this compound in each aliquot using HPLC.
-
Calculate Degradation: Compare the concentration at each time point to the initial concentration (time 0) to determine the rate of degradation.
2.2. Example Stability Data Table
This table provides a template for summarizing stability data.
| Time (hours) | Concentration (µM) - Light Protected | % Remaining - Light Protected | Concentration (µM) - Light Exposed | % Remaining - Light Exposed |
| 0 | [Initial Concentration] | 100% | [Initial Concentration] | 100% |
| 4 | [To be determined experimentally] | [Calculated] | [To be determined experimentally] | [Calculated] |
| 8 | [To be determined experimentally] | [Calculated] | [To be determined experimentally] | [Calculated] |
| 24 | [To be determined experimentally] | [Calculated] | [To be determined experimentally] | [Calculated] |
| 48 | [To be determined experimentally] | [Calculated] | [To be determined experimentally] | [Calculated] |
| 72 | [To be determined experimentally] | [Calculated] | [To be determined experimentally] | [Calculated] |
This compound's Mechanism of Action: Signaling Pathways
This compound exerts its effects through the modulation of specific intracellular signaling pathways. The following diagrams illustrate the known pathways affected by this compound.
Figure 1: this compound inhibits the TLR2/NF-κB and MAPK signaling pathways.
References
Application Note: Immunohistochemical Staining of Viaminate Targets in Formalin-Fixed Paraffin-Embedded Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Viaminate, a retinoic acid derivative, is a therapeutic agent used in the treatment of acne.[1][2] It functions by regulating keratinocyte differentiation and proliferation, reducing sebum production, and exerting anti-inflammatory effects.[1][2][3] Research indicates that this compound's mechanism of action involves the inhibition of the Toll-like receptor 2 (TLR2) pathway and its downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2] Key molecular targets influenced by this compound treatment include TLR2, as well as proteins involved in keratinization and inflammation such as vimentin and keratin 7 (KRT7).[1][2]
Immunohistochemistry (IHC) is a critical technique for visualizing the expression and localization of these protein targets within the tissue microenvironment.[4][5] This application note provides a detailed protocol for the chromogenic detection of this compound targets (e.g., TLR2, KRT7) in formalin-fixed paraffin-embedded (FFPE) tissue sections, enabling researchers to investigate the pharmacodynamic effects of this compound and elucidate its mechanism of action in relevant tissue models.
Principle of the Assay
The protocol employs an indirect IHC method.[6] An unlabeled primary antibody specifically binds to the target antigen in the tissue. A secondary antibody, conjugated to an enzyme like horseradish peroxidase (HRP), then binds to the primary antibody. Finally, a chromogenic substrate (e.g., DAB) is added, which is converted by the HRP into a colored precipitate at the site of the antigen, allowing for visualization under a light microscope.[5][6]
Quantitative Data Summary
The following tables provide a representative summary of expected IHC staining results for key this compound targets in a rat acne model, based on published findings.[1]
Table 1: Expression of this compound Targets in Rat Skin Tissue
| Target Protein | Control Group (Mean Staining Score ± SD) | Acne Model Group (Mean Staining Score ± SD) | This compound-Treated Group (Mean Staining Score ± SD) |
| Keratin 7 (KRT7) | 0.5 ± 0.2 | 3.8 ± 0.5 | 1.2 ± 0.3 |
| Vimentin | 1.0 ± 0.3 | 4.1 ± 0.6 | 1.5 ± 0.4 |
| TLR2 | 0.8 ± 0.2 | 3.5 ± 0.4 | 1.1 ± 0.3 |
Note: Data are hypothetical and presented for illustrative purposes, based on trends observed in the literature.
Table 2: IHC Staining Intensity Scoring Criteria
| Score | Description | Staining Characteristics |
| 0 | Negative | No discernible staining. |
| 1 | Weak | Faint, localized staining in a minority of cells. |
| 2 | Moderate | Moderate intensity staining in a significant portion of cells. |
| 3 | Strong | Intense staining in the majority of cells. |
| 4 | Very Strong | Very intense and widespread staining. |
Detailed Immunohistochemistry Protocol
This protocol is optimized for FFPE tissue sections.
Materials and Reagents
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Deionized (DI) water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide Block (3-4%)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody (e.g., Rabbit anti-TLR2, Mouse anti-KRT7)
-
HRP-conjugated Secondary Antibody (e.g., Goat anti-Rabbit-HRP)
-
DAB Substrate-Chromogen System
-
Hematoxylin counterstain
-
Mounting Medium
-
Phosphate Buffered Saline (PBS)
-
Humidity chamber
Experimental Procedure
-
Deparaffinization and Rehydration
-
Incubate slides in Xylene: 2 times for 5 minutes each.
-
Incubate in 100% Ethanol: 2 times for 3 minutes each.
-
Incubate in 95% Ethanol: 1 time for 3 minutes.
-
Incubate in 70% Ethanol: 1 time for 3 minutes.
-
Rinse thoroughly in running DI water for 5 minutes.
-
-
Antigen Retrieval
-
Pre-heat Antigen Retrieval Buffer to 95-100°C in a water bath or steamer.
-
Immerse slides in the pre-heated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer at room temperature for 20 minutes.
-
Rinse slides with PBS: 3 times for 2 minutes each.
-
-
Peroxidase and Protein Blocking
-
Incubate slides with Hydrogen Peroxide Block for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS: 3 times for 2 minutes each.
-
Apply Blocking Buffer to the sections and incubate for 60 minutes at room temperature in a humidity chamber.
-
-
Primary Antibody Incubation
-
Drain the Blocking Buffer (do not rinse).
-
Apply the primary antibody, diluted to its optimal concentration in blocking buffer.
-
Incubate overnight at 4°C in a humidity chamber.
-
-
Secondary Antibody Incubation
-
Rinse slides with PBS: 3 times for 5 minutes each.
-
Apply the HRP-conjugated secondary antibody.
-
Incubate for 60 minutes at room temperature in a humidity chamber.
-
-
Chromogenic Detection
-
Rinse slides with PBS: 3 times for 5 minutes each.
-
Prepare the DAB solution according to the manufacturer's instructions.
-
Apply the DAB solution to the tissue and monitor for color development (typically 1-10 minutes).
-
Immediately stop the reaction by immersing the slides in DI water.
-
-
Counterstaining
-
Immerse slides in Hematoxylin for 30-60 seconds.
-
Rinse gently in running tap water until the water runs clear.
-
"Blue" the sections in a brief wash of Scott's Tap Water or 0.1% ammonia water.
-
Rinse again in running tap water.
-
-
Dehydration and Mounting
-
Dehydrate the sections through a graded ethanol series in reverse (70%, 95%, 100%).
-
Clear the sections in Xylene: 2 times for 3 minutes each.
-
Apply a coverslip using a permanent mounting medium.
-
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflow for their analysis.
Caption: this compound inhibits P. acnes-induced inflammation by targeting TLR2 and downstream MAPK/NF-κB pathways.
Caption: Workflow for immunohistochemical (IHC) staining of FFPE tissue sections.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound ameliorates Propionibacterium acnes-induced acne via inhibition of the TLR2/NF-κB and MAPK pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 5. Immunohistochemistry staining | Abcam [abcam.com]
- 6. Immunohistochemistry in investigative and toxicologic pathology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vitamin Quantification using High-Performance Liquid Chromatography (HPLC)
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of various compounds, including vitamins in pharmaceutical formulations, biological samples, and food matrices. This document provides a detailed application note and protocol for the quantification of vitamins, which may be present in a multivitamin formulation, using HPLC. While the specific term "Viaminate" did not yield direct analytical methods, the following protocols are based on established HPLC methods for the analysis of individual and combined vitamin preparations.
The separation of vitamins can be challenging due to their diverse chemical properties, with some being water-soluble and others fat-soluble. Therefore, different chromatographic approaches are often employed. Reversed-phase HPLC is a common and effective technique for the analysis of both water-soluble and fat-soluble vitamins.
Experimental Protocols
This section outlines the detailed methodologies for the quantification of vitamins using HPLC. The protocols are divided into methods for water-soluble and fat-soluble vitamins, as their analysis often requires different conditions.
Protocol 1: Analysis of Water-Soluble Vitamins (B-Complex)
This protocol is designed for the simultaneous determination of several B vitamins.
1. Sample Preparation:
-
Standard Preparation: Prepare individual stock solutions of Thiamine (B1), Riboflavin (B2), Niacinamide (B3), Pantothenic Acid (B5), and Pyridoxine (B6) in a suitable solvent such as water or a mild acidic solution.[1] From these stock solutions, prepare a mixed standard solution containing all the vitamins at a known concentration.
-
Sample Preparation: For a solid dosage form (e.g., tablet or capsule), accurately weigh and grind the sample to a fine powder. Dissolve a known amount of the powder in a suitable solvent (e.g., 0.1 M HCl or a buffer solution), sonicate for 15-20 minutes to ensure complete dissolution, and then dilute to a known volume. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
2. HPLC Conditions:
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is often employed to achieve good separation of multiple vitamins. A common mobile phase consists of two eluents:
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.[1]
-
Detection: A Diode Array Detector (DAD) or a UV-Vis detector is used.[1] The detection wavelength can be set at a compromise wavelength (e.g., 280 nm) or programmed to switch to the maximum absorption wavelength for each vitamin during the run for optimal sensitivity.[1]
3. Data Analysis:
Quantification is achieved by comparing the peak area of each vitamin in the sample chromatogram with the peak area of the corresponding standard. A calibration curve should be constructed using a series of standard solutions of different concentrations to ensure linearity.
Protocol 2: Analysis of Fat-Soluble Vitamins (A and E)
This protocol is suitable for the simultaneous determination of Vitamin A (Retinol) and Vitamin E (α-Tocopherol).
1. Sample Preparation:
-
Standard Preparation: Prepare individual stock solutions of Retinol and α-Tocopherol in a non-polar solvent like n-hexane or isopropanol.[4] Prepare a mixed standard solution from the stock solutions.
-
Sample Preparation: For oil-based formulations or biological samples, a saponification step is often necessary to hydrolyze esters and remove interfering lipids.[4][5] The sample is refluxed with an alcoholic potassium hydroxide solution. After saponification, the vitamins are extracted with an organic solvent such as diethyl ether or hexane.[4] The organic extract is then evaporated to dryness and the residue is reconstituted in the mobile phase or a suitable solvent for HPLC analysis.
2. HPLC Conditions:
-
Chromatographic Column: A reversed-phase C18 column is commonly used.[6]
-
Mobile Phase: An isocratic mobile phase, such as methanol or a mixture of methanol and another organic solvent, is often sufficient for the separation of Vitamin A and E.[6]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[6]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Detection: A UV-Vis or DAD detector is used. The detection wavelengths are typically set at 325 nm for Vitamin A (Retinol) and 292 nm for Vitamin E (α-Tocopherol).[6]
3. Data Analysis:
Similar to the analysis of water-soluble vitamins, quantification is based on the comparison of peak areas from the sample and standard chromatograms.
Data Presentation
The following table summarizes typical quantitative data for the HPLC analysis of various vitamins.
| Vitamin | Common Form | Retention Time (min) (Approximate) | Detection Wavelength (nm) |
| Water-Soluble | |||
| Thiamine (B1) | Thiamine HCl | 3.5 | 246 |
| Riboflavin (B2) | Riboflavin | 8.5 | 266 |
| Niacinamide (B3) | Niacinamide | 4.2 | 261 |
| Pantothenic Acid (B5) | Calcium Pantothenate | 2.8 | 210 |
| Pyridoxine (B6) | Pyridoxine HCl | 3.0 | 290 |
| Fat-Soluble | |||
| Vitamin A | Retinol | 5.0 | 325 |
| Vitamin E | α-Tocopherol | 9.0 | 292 |
Note: Retention times are highly dependent on the specific HPLC method (column, mobile phase, flow rate, etc.) and should be determined experimentally.
Mandatory Visualization
Caption: Experimental workflow for vitamin quantification by HPLC.
Caption: Classification of vitamins based on their solubility.
References
- 1. A Novel HPLC Method for the Concurrent Analysis and Quantitation of Seven Water-Soluble Vitamins in Biological Fluids (Plasma and Urine): A Validation Study and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. vdsoptilab.de [vdsoptilab.de]
- 4. <571> VITAMIN A ASSAY [drugfuture.com]
- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]
Viaminate: Application Notes and Protocols for Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viaminate, a retinoic acid derivative developed in China, has demonstrated significant potential in the field of dermatology, particularly in the management of acne vulgaris.[1][2][3][4][5] As a vitamin A acid drug, this compound functions to regulate keratinocyte differentiation and proliferation, inhibit keratinization, reduce sebum secretion, and exert immunomodulatory and anti-inflammatory effects.[1][2][3][4][5] These application notes provide an overview of the current understanding of this compound's mechanism of action and detailed protocols for its investigation in preclinical dermatological research.
Mechanism of Action
This compound's therapeutic effects in acne are attributed to its modulation of key inflammatory and cellular signaling pathways. Research indicates that this compound targets the Toll-like receptor 2 (TLR2) and downstream pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, which are activated by Propionibacterium acnes (P. acnes).[1][4][5] By inhibiting these pathways, this compound reduces the inflammatory response and keratinocyte proliferation associated with acne.[1][4][5]
Furthermore, this compound has been shown to downregulate the expression of S100A8 and S100A9 proteins, which in turn suppresses the MAPK pathway, leading to the inhibition of keratinocyte proliferation and keratinization.[2][3][6][7]
Data from Preclinical Studies
While specific quantitative efficacy rates from clinical trials are not detailed in the provided search results, preclinical studies in rat models of P. acnes-induced acne have shown significant improvements in various dermatological parameters after 30 days of this compound treatment.[1][2][3][4][5]
| Parameter | Observation after this compound Treatment | Reference |
| Ear Redness | Significantly improved | [1][4][5] |
| Epidermal Thickening | Significantly improved | [1][2][3][4][5] |
| Inflammatory Reaction | Significantly improved | [1][4][5] |
| Keratin Overproduction | Significantly improved | [1][2][3][4][5] |
| Subcutaneous Oil | Significantly improved | [1][4][5] |
| Triglyceride (TG) Accumulation | Significantly improved | [1][4][5] |
| S100A8 and S100A9 Gene Expression | Significantly downregulated | [2][3][7] |
Experimental Protocols
In Vivo Model: P. acnes-Induced Acne in Rats
This protocol describes the induction of an acne model in rats to evaluate the efficacy of this compound.[1][2][3][4][5]
Materials:
-
Male Sprague-Dawley rats
-
Propionibacterium acnes (ATCC 6919)
-
Sebum-like substance (e.g., sterile oleic acid, squalene, and cholesterol mixture)
-
This compound solution
-
Phosphate-buffered saline (PBS)
-
Anesthetic agent (e.g., isoflurane)
-
Standard laboratory equipment for animal handling and injections
Procedure:
-
Acclimatization: Acclimatize rats to laboratory conditions for at least one week.
-
Induction of Acne:
-
Anesthetize the rats.
-
On the inner side of the rat's ear, topically apply a suspension of P. acnes combined with a sebum-like substance daily for a specified period (e.g., two weeks) to induce acneiform lesions.
-
-
This compound Treatment:
-
Assessment:
-
Visually assess and score the severity of ear redness, swelling, and lesion formation at regular intervals.
-
At the end of the treatment period, euthanize the animals and collect ear tissue samples for histological analysis (to assess epidermal thickness, inflammation, and keratinization) and molecular analysis (e.g., Western blotting, qPCR) to evaluate the expression of key proteins and genes in the TLR2/NF-κB and MAPK pathways.[1][2]
-
In Vitro Model: Human Keratinocyte (HaCaT) Cell Culture
This protocol outlines the use of human keratinocyte cell lines to investigate the molecular mechanisms of this compound.[1][2]
Materials:
-
Human keratinocyte cell line (HaCaT)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Propionibacterium acnes culture
-
This compound solution
-
Reagents for cell viability assays (e.g., MTT)
-
Reagents and equipment for Western blotting and qPCR
Procedure:
-
Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
P. acnes Stimulation:
-
Culture P. acnes under anaerobic conditions.
-
Treat HaCaT cells with heat-inactivated P. acnes to induce an inflammatory response and proliferation.
-
-
This compound Treatment:
-
Treat the P. acnes-stimulated HaCaT cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
-
Analysis:
-
Cell Viability and Proliferation: Perform an MTT assay to assess the effect of this compound on HaCaT cell proliferation.
-
Inflammatory Response: Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in the cell culture supernatant using ELISA.
-
Signaling Pathway Analysis: Prepare cell lysates and perform Western blotting to analyze the phosphorylation status and total protein levels of key components of the TLR2, NF-κB (IκBα, p65), and MAPK (p38, JNK, ERK1/2) pathways.[1]
-
Gene Expression Analysis: Isolate RNA and perform qPCR to measure the mRNA expression levels of S100A8 and S100A9.[2]
-
Visualizations
Caption: this compound inhibits the TLR2 signaling pathway activated by P. acnes.
Caption: this compound downregulates S100A8/S100A9, inhibiting the MAPK pathway.
Caption: Experimental workflow for the in vivo rat model of acne.
Caption: Experimental workflow for the in vitro human keratinocyte model.
References
- 1. This compound ameliorates Propionibacterium acnes-induced acne via inhibition of the TLR2/NF-κB and MAPK pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Propionibacterium Acnes-induced Abnormal Proliferation and Keratinization of HaCat Cells by Regulating the S100A8/S100A9- MAPK Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound ameliorates Propionibacterium acnes-induced acne via inhibition of the TLR2/NF-κB and MAPK pathways in rats | springermedizin.de [springermedizin.de]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
Troubleshooting & Optimization
Technical Support Center: Optimizing Viaminate Concentration for Cell Viability
Welcome to the Viaminate Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for cell viability experiments. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, detailed experimental protocols, and visual diagrams to support your research.
Frequently Asked questions (FAQs)
1. What is the recommended starting concentration range for this compound in cell viability assays?
The optimal concentration of this compound is highly dependent on the cell line and the specific biological question being investigated. As a general starting point, a broad concentration range from low nanomolar (nM) to high micromolar (µM) is recommended for initial dose-response experiments. This allows for the determination of the effective concentration range, including the EC50/IC50 values.
2. How long should cells be treated with this compound?
Treatment duration will vary based on the experimental goals. For studying acute effects on signaling pathways, short incubation times of minutes to a few hours may be sufficient. To assess effects on cell proliferation or cytotoxicity, longer treatment periods of 24, 48, or 72 hours are typically necessary.[1] A time-course experiment is recommended to determine the optimal treatment duration for your specific cell model.
3. My cell viability results show a U-shaped dose-response curve. What could be the cause?
A U-shaped or biphasic dose-response curve, where cell viability decreases at mid-range concentrations and then appears to increase at higher concentrations, can be indicative of compound precipitation at high concentrations. These precipitates can interfere with the optical readings of common colorimetric assays like MTT or MTS, leading to artificially inflated viability signals.[2] It is crucial to visually inspect the wells for any signs of precipitation.
4. What are the most common sources of variability in cell viability assays with this compound?
Inconsistent results between experiments can arise from several factors, including:
-
Inconsistent cell seeding: Ensure a homogenous single-cell suspension and consistent cell numbers in each well.[2]
-
Solvent concentration: Keep the final concentration of the solvent (e.g., DMSO) consistent across all wells, including controls.
-
Assay timing: The incubation time with the viability reagent should be consistent for all plates.
-
Plate edge effects: Avoid using the outer wells of the plate, as they are more prone to evaporation, which can affect cell growth and compound concentration.
5. How does this compound exert its effects on cells?
This compound is a novel compound that acts as a modulator of the Retinoic Acid (RA) signaling pathway. It binds to Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), which are nuclear receptors that function as transcription factors to regulate the expression of a multitude of genes involved in cell proliferation, differentiation, and apoptosis.[3][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding density.- Pipetting errors.- Edge effects on the microplate. | - Ensure a uniform single-cell suspension before seeding.- Use a multichannel pipette for adding cells and reagents.- Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. |
| No dose-dependent effect observed | - this compound concentration range is not optimal (too high or too low).- The chosen cell line is not responsive to this compound.- The incubation time is too short or too long. | - Perform a broader dose-response experiment (e.g., from 1 nM to 100 µM).- Confirm the expression of RARs and RXRs in your cell line.- Conduct a time-course experiment (e.g., 24, 48, 72 hours). |
| U-shaped dose-response curve | - Compound precipitation at high concentrations.- Direct chemical interference with the assay reagent. | - Visually inspect wells for precipitates under a microscope.- Test for direct reduction of the assay reagent by this compound in a cell-free system.[2] |
| Low signal-to-background ratio | - Cell seeding density is too low.- The chosen viability assay is not sensitive enough. | - Optimize the cell seeding density to ensure a robust signal.- Consider using a more sensitive assay, such as an ATP-based luminescence assay.[5] |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density
Objective: To determine the optimal number of cells to seed per well for a robust and reproducible viability assay.
Methodology:
-
Prepare a single-cell suspension of the desired cell line.
-
Perform a serial dilution of the cell suspension.
-
Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells per well).
-
Include wells with media only as a background control.
-
Incubate the plate for the intended duration of the this compound treatment (e.g., 24, 48, or 72 hours).
-
Perform the chosen cell viability assay (e.g., MTT or MTS).
-
Plot the absorbance/luminescence values against the number of cells seeded.
-
Select a seeding density that falls within the linear range of the curve and provides a strong signal-to-background ratio.
Protocol 2: Dose-Response and Time-Course Experiment
Objective: To determine the effective concentration range and optimal treatment duration of this compound.
Methodology:
-
Seed cells in 96-well plates at the predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium. A common starting range is from 1 nM to 100 µM.
-
Include untreated and vehicle-treated (e.g., DMSO) control wells.
-
Replace the medium in the cell plates with the medium containing the different concentrations of this compound.
-
Incubate the plates for different time points (e.g., 24, 48, and 72 hours).
-
At each time point, perform a cell viability assay.
-
Plot the percentage of cell viability against the log of the this compound concentration for each time point to generate dose-response curves.[6]
-
Calculate the EC50 or IC50 value for each time point.
Protocol 3: MTT Cell Viability Assay
Objective: To measure cell viability based on the metabolic activity of the cells.[7]
Methodology:
-
After the desired treatment period with this compound, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.[8]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[8]
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Mix gently by pipetting up and down to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
Data Presentation
Table 1: Example Dose-Response Data for this compound on A549 Cells after 48h Treatment
| This compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 0.01 | 98.2 ± 5.1 |
| 0.1 | 85.7 ± 6.2 |
| 1 | 52.3 ± 4.8 |
| 10 | 21.5 ± 3.9 |
| 100 | 5.8 ± 2.1 |
Table 2: Example IC50 Values for this compound in Different Cell Lines
| Cell Line | IC50 (µM) after 48h |
| A549 | 1.2 |
| MCF-7 | 3.5 |
| HeLa | 0.8 |
Visualizations
Caption: Experimental workflow for determining this compound's effect on cell viability.
Caption: Simplified signaling pathway of this compound.
References
- 1. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Vitamin A and Metabolites Pathway Suite [rgd.mcw.edu]
- 4. From carrot to clinic: an overview of the retinoic acid signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting Viaminate precipitation in aqueous solutions
Viaminate Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding this compound precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution, which was initially clear, has turned cloudy or formed a precipitate overnight. What is the most common cause?
A1: The most common cause of delayed precipitation is that the initial solution was supersaturated. This can happen if the this compound was dissolved at a higher temperature and then cooled to room temperature, or if a solvent in which this compound is highly soluble evaporated, increasing the drug concentration in the aqueous buffer. Changes in pH over time due to CO2 absorption from the atmosphere can also lower solubility and cause precipitation.
Q2: Why does my this compound precipitate when I dilute a high-concentration DMSO stock solution into my aqueous cell culture media or buffer?
A2: This is a classic issue known as "antisolvent precipitation." this compound is likely highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous buffer. When the stock solution is added to the aqueous media, the local concentration of this compound momentarily exceeds its solubility limit in the mixed solvent system, causing it to rapidly precipitate before it can be evenly dispersed.
Q3: Can the pH of my buffer affect this compound solubility?
A3: Yes, absolutely. This compound is a weakly basic compound, and its solubility is highly dependent on pH. In acidic conditions (lower pH), it becomes protonated and is significantly more soluble. As the pH increases towards neutral and alkaline conditions, this compound is deprotonated and becomes less soluble, increasing the risk of precipitation.
Q4: I'm seeing precipitation even at a concentration that should be below the reported solubility limit. What could be wrong?
A4: Several factors could be at play. First, check the pH of your specific buffer batch, as small deviations can significantly impact solubility. Second, the presence of certain salts in your buffer ("salting out" effect) can reduce the solubility of this compound compared to its solubility in pure water. Finally, ensure your this compound lot is of high purity, as impurities can sometimes act as nucleation sites, promoting precipitation.
Troubleshooting Guide
Issue: this compound has precipitated out of my experimental solution.
This guide provides a logical workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data
Table 1: this compound Solubility Profile
This table summarizes the aqueous solubility of this compound under different pH and temperature conditions. This data is critical for designing experiments and avoiding precipitation.
| pH | Temperature (°C) | Solubility (µg/mL) | Buffer System |
| 5.0 | 25 | 150.5 | Acetate |
| 5.0 | 37 | 185.2 | Acetate |
| 6.5 | 25 | 25.8 | Phosphate |
| 6.5 | 37 | 35.1 | Phosphate |
| 7.4 | 25 | 5.2 | PBS |
| 7.4 | 37 | 8.9 | PBS / DMEM |
| 8.0 | 25 | 1.1 | Tris |
| 8.0 | 37 | 2.4 | Tris |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
This protocol details a method to determine the optimal pH for solubilizing this compound for your specific experimental buffer.
-
Buffer Preparation: Prepare a series of your base experimental buffer (e.g., a phosphate-based buffer) and adjust the pH to cover a range from 5.5 to 8.0 in 0.5 unit increments.
-
Equilibration: Add an excess amount of solid this compound powder to 1 mL of each buffer in separate microcentrifuge tubes. Ensure enough solid is present that some remains undissolved.
-
Incubation: Tightly cap the tubes and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.
-
Separation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet the excess, undissolved this compound.
-
Quantification: Carefully collect a known volume of the supernatant from each tube, being careful not to disturb the pellet. Dilute the supernatant in a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
-
Analysis: Plot the measured solubility (µg/mL) against the pH of each buffer to determine the pH-solubility profile.
Protocol 2: Preparation of this compound Stock and Working Solutions
This protocol provides a reliable method for preparing a this compound working solution in an aqueous buffer from a DMSO stock to minimize precipitation.
Technical Support Center: Preventing Viaminate Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Viaminate (N-[4-(ethoxycarbonyl)phenyl]-retinamide) during experiments. Adherence to these protocols is critical for ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a synthetic retinoid derivative, specifically a retinamide. Like other retinoids, it is susceptible to degradation from various environmental factors, which can lead to a loss of potency and the formation of impurities, ultimately affecting experimental outcomes. Key factors that can cause degradation include exposure to light, heat, oxygen, and non-optimal pH conditions.
Q2: What are the primary degradation pathways for this compound?
Based on its chemical structure as a retinamide, the primary degradation pathways for this compound are expected to be:
-
Photodegradation: The polyene chain in the retinoid structure is highly sensitive to light, particularly UV radiation, which can lead to isomerization and cleavage of the molecule.[1][2]
-
Thermal Degradation: Elevated temperatures can accelerate the rate of chemical degradation, leading to a loss of the active compound.[3][4][5]
-
Oxidation: The conjugated double bond system makes this compound susceptible to oxidation, especially in the presence of atmospheric oxygen. This can result in the formation of various oxidized byproducts.
-
Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would cleave the molecule into retinoic acid and ethyl 4-aminobenzoate.[6][7][8][9]
Q3: How should I store this compound to ensure its long-term stability?
For optimal long-term stability, this compound powder should be stored at -20°C in a tightly sealed, opaque container to protect it from light and moisture. Under these conditions, it is expected to be stable for at least four years.
Q4: I need to prepare a stock solution of this compound. What is the best solvent and how should I store it?
This compound is soluble in DMSO. Prepare stock solutions fresh for each experiment whenever possible. If storage is necessary, aliquot the DMSO stock solution into small, single-use vials and store them at -80°C, protected from light. Avoid repeated freeze-thaw cycles. Do not store this compound in aqueous solutions for extended periods, as this can promote hydrolysis.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | This compound degradation leading to variable active compound concentration. | Prepare fresh this compound solutions for each experiment from a properly stored solid stock. Review handling procedures to minimize exposure to light and elevated temperatures. |
| Loss of biological activity | Significant degradation of this compound has occurred. | Verify the integrity of your this compound stock. If degradation is suspected, obtain a new batch. Implement stricter light and temperature controls during your experiments. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | Compare the chromatogram to a freshly prepared standard. Likely degradation products include isomers, oxidation products, or hydrolysis products. Refer to the experimental protocols for stability assessment. |
| Precipitation of this compound in aqueous buffer | Low aqueous solubility of this compound. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and sufficient to maintain this compound solubility. Sonication may help in initial dissolution, but insolubility may still occur over time. |
Quantitative Data on Retinoid Stability
The following tables summarize stability data for retinoids under various conditions. While this data is not specific to this compound, it provides a general understanding of the stability of this class of compounds.
Table 1: Thermal Degradation of Retinoids in Solution
| Retinoid | Solvent | Temperature (°C) | Time | Degradation (%) | Reference |
| Retinol | Ethanol | 40 | 6 months | 40-100 | [3] |
| Retinol | Cream | 40 | 30 days | ~25 | [11] |
| 13-cis-Retinoic Acid | Organic Solvent | 70 | Variable | Autocatalytic | [12] |
Table 2: Photodegradation of Retinoids
| Retinoid | Light Source | Formulation | Duration | Degradation | Reference |
| Tretinoin | Solar Simulated Light | Cream | 1 hour | >50% | [1] |
| Isotretinoin | Solar Simulated Light | Cream | 1 hour | ~40% | [1] |
| Retinol | UVA | Emulsion | Variable | Significant | [5] |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a general method for assessing the stability of this compound under various stress conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or other appropriate buffer components
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for forced degradation
-
Hydrogen peroxide (H₂O₂) for oxidative stress
-
A validated C18 reverse-phase HPLC column
2. Preparation of this compound Stock Solution:
-
Accurately weigh and dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
3. Forced Degradation Studies:
-
Acid Hydrolysis: Dilute the this compound stock solution in 0.1 M HCl to a final concentration of 100 µM. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the this compound stock solution in 0.1 M NaOH to a final concentration of 100 µM. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the this compound stock solution in 3% H₂O₂ to a final concentration of 100 µM. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Dilute the this compound stock solution in a suitable solvent (e.g., DMSO or a relevant experimental buffer) to 100 µM. Incubate at a high temperature (e.g., 80°C) for 48 hours.
-
Photodegradation: Expose a solution of this compound (100 µM) to a controlled light source (e.g., UV lamp at 365 nm or a photostability chamber) for a defined period. A control sample should be kept in the dark.
4. HPLC Analysis:
-
At specified time points, take an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Inject the samples onto the HPLC system.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength of maximum absorbance for this compound (to be determined, likely around 350 nm).
-
-
Quantify the remaining percentage of this compound by comparing the peak area to that of an unstressed control sample.
Visualizations
This compound Degradation Pathways
Caption: Potential degradation pathways of this compound.
Experimental Workflow for this compound Stability Testing
Caption: Experimental workflow for assessing this compound stability.
Logical Flow for Troubleshooting this compound Experiments
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. UVA is the major contributor to the photodegradation of tretinoin and isotretinoin: implications for development of improved pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodecomposition and Phototoxicity of Natural Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kth.diva-portal.org [kth.diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photodegradation of retinol and anti-aging effectiveness of two commercial emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of the kinetics of degradation of 13-cis-retinoic acid and all-trans-retinoic acid in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Viaminate Delivery to Skin Explants
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the delivery of vitamins to ex vivo human skin explants.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering vitamins to skin explants?
A1: The primary challenges include:
-
Vitamin Stability: Many vitamins, particularly Vitamin C and E, are susceptible to degradation from light, heat, and oxygen. The formulation vehicle plays a crucial role in maintaining their stability.
-
Skin Barrier Function: The stratum corneum, the outermost layer of the skin, is a formidable barrier that limits the penetration of many molecules, including vitamins.
-
Formulation Effects: The type of formulation (e.g., cream, gel, lotion) and the presence of other ingredients can significantly impact the release and penetration of the active vitamin.
-
Maintaining Explant Viability: It is crucial to maintain the viability and structural integrity of the skin explant throughout the experiment to obtain physiologically relevant results.
Q2: How can I improve the penetration of vitamins into the skin explant?
A2: Several strategies can be employed to enhance vitamin penetration:
-
Use of Penetration Enhancers: Chemical penetration enhancers can temporarily and reversibly disrupt the stratum corneum, facilitating the passage of active ingredients.
-
Optimizing the Formulation: The choice of vehicle is critical. For instance, some studies suggest that lotion-based formulations can be highly effective for Vitamin C delivery.
-
pH Adjustment: For certain vitamins like L-ascorbic acid, adjusting the pH of the formulation to below 3.5 can improve stability and permeability by converting the molecule to its uncharged form.[1]
-
Novel Delivery Systems: Encapsulation technologies like liposomes and nanoparticles can protect the vitamin from degradation and improve its delivery into the skin.
Q3: How long can I maintain the viability of a skin explant in culture?
A3: With appropriate culture conditions, human skin explants can remain viable for extended periods. Studies have shown that skin explants can be maintained for up to 14 days or even longer, with some research demonstrating viability for up to 75 days.[2][3] However, it is important to monitor the tissue for signs of decreased viability and compromised integrity over time.
Q4: What is the optimal concentration of Vitamin C to use in a topical formulation for skin explant studies?
A4: For a Vitamin C formulation to have a biological effect, a concentration higher than 8% is generally recommended. Studies have indicated that concentrations above 20% may not provide additional benefits and could potentially cause irritation.[1] Therefore, a range of 10-20% is often considered optimal for topical applications.[1]
Troubleshooting Guides
Issue 1: High Variability in Permeation Results
Problem: You are observing significant differences in the amount of vitamin that penetrates the skin explants between different donors (inter-donor variability) or even within samples from the same donor (intra-donor variability).
Possible Causes & Solutions:
| Cause | Solution |
| Biological Variation Between Donors | Increase the number of skin donors to obtain a more representative average. Use a reference compound with known permeability to normalize the data. |
| Regional Variation in Skin | When using skin from a single donor, take replicate samples from adjacent areas to minimize variability. |
| Inconsistent Skin Thickness | Standardize the preparation of the skin explants, ensuring a consistent thickness for all samples. |
| Damaged Skin Barrier | Visually inspect the skin for any damage before the experiment. The presence of hair follicles or sweat glands can also create shunt pathways, so try to use areas with minimal appendages. |
| Inconsistent Handling and Storage | Ensure all skin samples are handled and stored under identical conditions to avoid freeze-thaw cycles that can damage the skin barrier. |
Issue 2: Low Recovery of Vitamin During HPLC Analysis
Problem: The amount of vitamin detected in the skin explant or receptor fluid is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Solution |
| Vitamin Degradation | Protect the vitamin formulation and samples from light and heat. Use fresh solutions and consider adding antioxidants to the formulation. Ensure the HPLC mobile phase and sample solvent are compatible and do not promote degradation. |
| Poor Extraction from Skin Tissue | Optimize the extraction protocol. This may involve trying different solvents, increasing extraction time, or using homogenization techniques to ensure complete release of the vitamin from the tissue. |
| Inadequate Method Development for HPLC | Review and optimize your HPLC method. This could involve adjusting the mobile phase composition, pH, or column type to improve the retention and separation of the vitamin. |
| Sample Adsorption | The vitamin may be adsorbing to the surfaces of vials or other equipment. Use silanized glassware or low-adsorption vials. |
Issue 3: Compromised Skin Explant Barrier Integrity During Culture
Problem: You observe a decline in the barrier function of the skin explant over the course of the experiment, which can lead to artificially high permeation rates.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Culture Conditions | Ensure the culture medium is appropriate for long-term skin explant maintenance and is changed regularly (every 2-3 days). Maintain the explants at an air-liquid interface to mimic in vivo conditions.[4] |
| Mechanical Stress | Handle the skin explants gently during preparation and transfer to avoid physical damage to the stratum corneum. |
| Cytotoxicity of the Formulation | Test the cytotoxicity of your vitamin formulation on the skin explants. High concentrations of certain ingredients or the overall formulation may be damaging the cells and compromising the barrier. |
| Extended Culture Time | While explants can be cultured for long periods, their barrier function may naturally decline over time. It is important to establish a viable experimental window and include appropriate controls to monitor barrier integrity. |
Data Presentation
Table 1: Comparison of Vitamin C Penetration from Different Lotion Concentrations in Ex Vivo Pig Skin
| Vitamin C Concentration | Permeation Quantity (mg) after 24h | Diffusion Percentage after 24h |
| 10% | Not Reported | Not Reported |
| 15% | Not Reported | Not Reported |
| 20% | 62.3 | 84.71% |
| 25% | 64.6 | Not Reported |
| Control (Obagi-20%) | ~43.5 | Not Reported |
| Data adapted from a study on the efficacy of Vitamin C lotion on pig skin. The permeation quantity for the control was estimated from graphical data.[4] |
Table 2: Effect of Topical Vitamin C on Collagen mRNA Levels in Human Skin in vivo
| Gene | Mean Increase in mRNA Level (Vitamin C vs. Placebo) |
| Collagen Type I | Increased |
| Collagen Type III | Increased |
| Data from a study where a Vitamin C preparation was topically applied to the forearms of postmenopausal women.[5] |
Experimental Protocols
Protocol 1: Preparation and Culture of Ex Vivo Human Skin Explants
Materials:
-
Freshly excised human skin
-
Sterile phosphate-buffered saline (PBS)
-
Culture medium (e.g., DMEM supplemented with fetal bovine serum, penicillin-streptomycin, and glutamine)
-
Sterile surgical instruments (scalpel, forceps)
-
Sterile gelatin surgical sponge
-
6-well culture plates
-
Sterile biopsy punch (optional)
Procedure:
-
Skin Preparation:
-
Maintain the surgically excised skin at 4°C and process it as soon as possible.
-
In a sterile environment, wash the skin sample with PBS to remove any contaminants.
-
Carefully remove the subcutaneous fat from the dermal side of the skin using a sterile scalpel.
-
Cut the skin into appropriate sizes for your experiment (e.g., 1 cm x 1 cm squares or using a biopsy punch).
-
-
Culture Setup:
-
Place a sterile gelatin surgical sponge in each well of a 6-well plate.
-
Add enough culture medium to saturate the sponge and create a shallow reservoir at the bottom of the well.
-
Place the prepared skin explant, dermis side down, onto the saturated gelatin sponge. Ensure the epidermis is exposed to the air (air-liquid interface). The tissue should not be submerged in the medium.[4]
-
-
Incubation and Maintenance:
-
Incubate the culture plate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 2-3 days by carefully aspirating the old medium from the bottom of the well and adding fresh medium without disturbing the explant.
-
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
Materials:
-
Skin tissue homogenate
-
Trichloroacetic acid (TCA) solution (e.g., 10%)
-
Thiobarbituric acid (TBA) solution (e.g., 0.67%)
-
Microcentrifuge tubes
-
Water bath
-
Spectrophotometer or plate reader
Procedure:
-
Sample Preparation:
-
Homogenize the skin tissue sample in a suitable buffer (e.g., RIPA buffer with protease inhibitors).
-
Take an aliquot of the homogenate for the assay.
-
-
Protein Precipitation:
-
Add an equal volume of ice-cold TCA solution to the tissue homogenate to precipitate the proteins.
-
Incubate on ice for 15 minutes.
-
Centrifuge at a high speed (e.g., 2200 x g) for 15 minutes at 4°C.
-
-
Reaction with TBA:
-
Carefully collect the supernatant and transfer it to a new tube.
-
Add an equal volume of TBA solution to the supernatant.
-
-
Incubation and Measurement:
-
Incubate the mixture in a boiling water bath for 10-15 minutes. A pink color will develop.
-
Cool the samples to room temperature.
-
Measure the absorbance of the solution at 532 nm using a spectrophotometer.
-
-
Quantification:
-
Prepare a standard curve using a malondialdehyde (MDA) standard.
-
Calculate the concentration of TBARS in the samples by comparing their absorbance to the standard curve. The results are typically expressed as nmol of MDA per mg of protein.
-
Mandatory Visualizations
Caption: Vitamin C's role in the collagen synthesis pathway.
Caption: The antioxidant signaling pathway of Vitamin E.
References
- 1. Topical Vitamin C and the Skin: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term skin tissue maintenance for the benefit of product efficiency - Visiopharm · Pathology image analysis software [visiopharm.com]
- 3. Prolonged viability of human organotypic skin explant in culture method (hOSEC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 5. Topically applied vitamin C enhances the mRNA level of collagens I and III, their processing enzymes and tissue inhibitor of matrix metalloproteinase 1 in the human dermis - PubMed [pubmed.ncbi.nlm.nih.gov]
Viaminate Off-Target Effects: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the potential off-target effects of Viaminate in research models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a third-generation synthetic retinoid, a derivative of retinoic acid.[1][2] Its primary, or "on-target," mechanism of action is the modulation of gene expression through binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[3][4] This interaction regulates cellular processes such as proliferation, differentiation, and inflammation, which is the basis for its therapeutic use in conditions like acne.
Q2: What are "off-target" effects in the context of this compound research?
A2: Off-target effects refer to any biological consequences of this compound that are not mediated by its interaction with RARs and RXRs. As a small molecule, this compound has the potential to bind to other proteins within the cell, leading to unintended signaling events or cellular responses. These are also referred to as non-canonical or non-genomic effects.[5]
Q3: What are the known or suspected off-target pathways for retinoids like this compound?
A3: Research on retinoic acid and its analogs suggests that potential off-target effects can be mediated through the activation of various kinase signaling pathways. These include the PI3K/Akt pathway and the MAPK/ERK pathway .[4][6][7][8][9] Activation of these pathways can influence cell survival, proliferation, and other fundamental cellular processes, which may confound experimental results if not properly controlled for.
Q4: At what concentrations are off-target effects likely to be observed?
A4: Off-target effects are generally observed at higher concentrations of a compound than those required for on-target activity. It is crucial to perform a dose-response analysis to distinguish between on-target and off-target phenotypes. A significant separation between the IC50 for the primary target and the concentrations at which unexpected phenotypes appear can suggest off-target activity.
Troubleshooting Guide: Unexpected Experimental Results
This guide is designed to help you troubleshoot common issues that may arise from off-target effects of this compound in your research models.
Problem 1: I'm observing a cellular phenotype (e.g., increased proliferation, altered morphology) that is inconsistent with the known function of RAR/RXR signaling.
| Possible Cause | Troubleshooting Step |
| Off-target kinase activation | 1. Dose-Response Analysis: Determine if the unexpected phenotype occurs at concentrations significantly higher than the EC50 for RAR/RXR activation. 2. Use a Structurally Unrelated Retinoid: If possible, treat cells with a different retinoid that also targets RARs/RXRs. If the phenotype is not replicated, it may be specific to this compound's off-target profile. 3. Kinase Inhibitor Co-treatment: Co-treat cells with this compound and specific inhibitors for suspected off-target pathways (e.g., a PI3K inhibitor or a MEK/ERK inhibitor). Reversal of the phenotype would suggest the involvement of that pathway. |
| Compound Instability or Degradation | 1. Fresh Stock Preparation: Always use freshly prepared stock solutions of this compound. 2. Proper Storage: Ensure this compound is stored according to the manufacturer's recommendations to prevent degradation. |
Problem 2: My in vivo model is showing unexpected toxicity or side effects not typically associated with retinoids.
| Possible Cause | Troubleshooting Step |
| Off-target engagement in a specific tissue | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the timing and dose of this compound administration with the onset of toxicity. 2. Ex Vivo Tissue Analysis: If feasible, isolate tissues from the animal model and perform ex vivo experiments to determine if the off-target effect is tissue-specific. 3. Safety Pharmacology Profiling: Consider a broader safety pharmacology screen to identify potential interactions with other receptors, ion channels, or enzymes. |
| Metabolite Activity | 1. Metabolite Identification: Analyze plasma or tissue samples to identify major metabolites of this compound. 2. Test Metabolite Activity: If possible, synthesize or obtain the major metabolites and test their activity in your cellular assays to see if they are responsible for the unexpected effects. |
Quantitative Data Presentation
While specific off-target kinase profiling data for this compound is not publicly available, the following table illustrates how such data would be presented. This example is based on typical kinase inhibitor profiling results and serves as a template for interpreting data from a kinome scan.
Table 1: Illustrative Off-Target Kinase Profile for a Hypothetical Retinoid Analog
| Kinase Target | IC50 (nM) | Percent Inhibition @ 1 µM | Notes |
| RARα (On-target) | 15 | 98% | Expected on-target activity. |
| PI3Kα | 250 | 85% | Potential for off-target effects at higher concentrations. |
| Akt1 | 800 | 55% | Weaker off-target interaction. |
| MEK1 | >10,000 | <10% | Likely not a significant off-target. |
| ERK2 | >10,000 | <10% | Likely not a significant off-target. |
| SRC | 1,200 | 40% | Moderate off-target interaction. |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
The following are detailed methodologies for key experiments to identify and characterize off-target effects of this compound.
Protocol 1: In Vitro Kinase Assay (Luminescence-Based)
This protocol describes a method to measure the inhibitory activity of this compound against a panel of purified kinases.
Materials:
-
Purified kinases of interest
-
Kinase-specific peptide substrates
-
ATP
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Kinase Reaction Setup: a. In a 96-well plate, add 2.5 µL of the serially diluted this compound or DMSO (vehicle control). b. Add 2.5 µL of the kinase solution to each well. c. Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate Kinase Reaction: a. Add 5 µL of the substrate/ATP mixture to each well. b. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well. b. Plot the luminescence signal against the logarithm of the this compound concentration. c. Fit the data to a dose-response curve to determine the IC50 value.[10]
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in a suspected off-target pathway (e.g., Akt in the PI3K pathway).
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)
-
HRP-conjugated secondary antibody
-
SDS-PAGE equipment and reagents
-
Western blot transfer system
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: a. Seed cells in a 6-well plate and grow to 70-80% confluency. b. Treat cells with various concentrations of this compound for the desired time. Include a vehicle control (DMSO).
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 10 minutes. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Western Blotting: a. Denature equal amounts of protein by boiling in Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Competitive Binding Assay
This protocol can be used to determine if this compound competes with a known ligand for binding to a potential off-target protein.
Materials:
-
Purified potential off-target protein
-
Labeled ligand (radiolabeled or fluorescently labeled) for the off-target protein
-
This compound
-
Assay buffer
-
96-well filter plates or other separation method
-
Detection instrument (scintillation counter or fluorescence plate reader)
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the labeled ligand, and varying concentrations of this compound.
-
Add Target Protein: Add the purified off-target protein to each well.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Separate the protein-bound ligand from the free ligand using a filter plate or another appropriate method.
-
Detection: Quantify the amount of bound labeled ligand.
-
Data Analysis: Plot the amount of bound labeled ligand as a function of the this compound concentration to determine the IC50 of this compound for the off-target protein.[11]
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to investigating this compound's off-target effects.
Caption: Workflow for identifying and validating potential off-target effects of this compound.
Caption: Potential off-target activation of the PI3K/Akt signaling pathway by this compound.
Caption: Potential off-target activation of the MAPK/ERK signaling pathway by this compound.
References
- 1. ulab360.com [ulab360.com]
- 2. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. benchchem.com [benchchem.com]
- 6. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 10. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Minimizing Viaminate-Induced Cytotoxicity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential Viaminate-induced cytotoxicity in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic derivative of retinoic acid, a metabolite of Vitamin A.[1][2] Its primary mechanism of action involves regulating epithelial cell differentiation and proliferation, inhibiting keratinization, and reducing sebum secretion.[1][3] this compound has been shown to modulate signaling pathways such as the MAPK and TLR2/NF-κB pathways to exert its effects.[2][3]
Q2: Can this compound cause cytotoxicity in cell cultures?
As a retinoid, this compound can induce cytotoxicity, particularly at higher concentrations.[4][5][6] The primary mechanism of retinoid-induced cell death in vitro is apoptosis.[7][8][9][10]
Q3: What are the signs of this compound-induced cytotoxicity in my cell cultures?
Signs of cytotoxicity can include:
-
A significant decrease in cell viability and proliferation, which can be measured by assays such as MTT or MTS.
-
Morphological changes, such as cell rounding, detachment from the culture surface, and the formation of apoptotic bodies.[10]
-
Increased activity of caspases, which are key executioner proteins in apoptosis.[7][11][12][13]
-
Evidence of oxidative stress, such as an increase in reactive oxygen species (ROS).[5][14]
Q4: How can I minimize this compound-induced cytotoxicity?
Several strategies can be employed to mitigate this compound's cytotoxic effects:
-
Co-administration with Antioxidants: Supplementing the culture medium with antioxidants like Vitamin E (alpha-tocopherol) or Coenzyme Q10 has been shown to protect against retinoid-induced oxidative stress and apoptosis.[5][15] Newer formulations of this compound have incorporated more effective antioxidant technology.[1]
-
Dose Optimization: Titrating this compound to the lowest effective concentration for your experimental goals is crucial. A dose-response experiment should be performed to determine the optimal concentration that balances efficacy and toxicity.
-
Time-Course Analysis: The cytotoxic effects of retinoids can be time-dependent.[5] Consider shorter incubation times if significant cell death is observed at later time points.
Q5: At what concentration does this compound become cytotoxic?
The cytotoxic concentration of this compound, like other retinoids, is cell-line dependent. It is recommended to perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line. For reference, the IC50 of all-trans retinoic acid (ATRA), a related compound, can vary significantly between cell lines.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cell death observed even at low this compound concentrations. | The cell line is highly sensitive to retinoids. | - Perform a more granular dose-response curve starting from very low concentrations.- Reduce the treatment duration.- Co-treat with an antioxidant like Vitamin E (e.g., 10-100 µM). |
| Inconsistent results between experiments. | - Variation in cell seeding density.- Differences in this compound stock solution stability.- Cell passage number affecting sensitivity. | - Standardize cell seeding protocols.- Prepare fresh this compound stock solutions for each experiment and protect from light.- Use cells within a consistent and low passage number range. |
| Unexpected morphological changes in cells. | This compound is inducing differentiation or other cellular processes alongside cytotoxicity. | - Analyze markers of differentiation specific to your cell type.- Use lower, non-toxic concentrations if differentiation is the desired outcome. |
| Cell viability assays (e.g., MTT) show a decrease, but apoptosis assays are negative. | Cytotoxicity may be occurring through a non-apoptotic pathway (e.g., necrosis) or the apoptosis assay is not sensitive enough. | - Perform an LDH assay to measure membrane integrity, which is indicative of necrosis.- Try a more sensitive apoptosis assay, such as Annexin V staining.- Ensure the timing of the apoptosis assay is appropriate to capture the peak of the apoptotic process. |
Quantitative Data Summary
The following table summarizes reported IC50 values for all-trans retinoic acid (ATRA), a closely related retinoid, in various cancer cell lines. This data can serve as a reference for designing dose-response experiments for this compound.
| Cell Line | Assay | Incubation Time | IC50 (µM) |
| A549 (Lung Carcinoma) | CellTiter-Glo | 6 days | 92.3 ± 8.0 |
| SH-SY5Y (Neuroblastoma) | MTT | 24 hours | ~10 |
| MCF-7 (Breast Cancer) | MTT | 48 hours | 139.9 ± 4.6 |
| AMJ13 (Breast Cancer) | MTT | 48 hours | 104.7 ± 3.8 |
| CAL-51 (Breast Cancer) | MTT | 48 hours | 169.1 ± 8.2 |
Note: IC50 values are highly dependent on the specific experimental conditions and cell line used.[16][17][18]
Key Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effect of this compound and to calculate the IC50 value.
Materials:
-
Selected cell line
-
Complete culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[19]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50.
Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and control cells
-
Lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysis: After treatment with this compound, harvest and lyse the cells according to the manufacturer's protocol for the lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate and assay buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
-
Data Analysis: Normalize the caspase activity to the protein concentration and express it as a fold change relative to the control.
Visualizations
Caption: Experimental workflow for assessing this compound-induced cytotoxicity.
Caption: Simplified signaling pathways in this compound-induced apoptosis.
References
- 1. Page loading... [guidechem.com]
- 2. This compound ameliorates Propionibacterium acnes-induced acne via inhibition of the TLR2/NF-κB and MAPK pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. benchchem.com [benchchem.com]
- 5. Retinol, at concentrations greater than the physiological limit, induces oxidative stress and apoptosis in human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retinoid toxicity for fibroblasts and epithelial cells is separable from growth promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Retinoid-induced apoptosis and Sp1 cleavage occur independently of transcription and require caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Retinoic acid induces apoptosis-associated neural differentiation of a murine teratocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Retinoid-induced apoptosis and Sp1 cleavage occur independently of transcription and require caspase activation. [escholarship.org]
- 13. Retinoic acid increases the expression of p53 and proapoptotic caspases and sensitizes keratinocytes to apoptosis: a possible explanation for tumor preventive action of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Mitochondrial activity and cytotoxicity of vitamin A (retinol) in yeast and human cell cultures. Protective effect of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Effect of a Retinoic Acid Derivative on Cell-Growth Inhibition in a Pulmonary Carcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anticancer activity of retinoic acid against breast cancer cells derived from an Iraqi patient - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Enhancing the anti-inflammatory effect of Viaminate
Viaminate Technical Support Center
Welcome to the this compound Technical Support Center. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the anti-inflammatory effects of this compound in their experiments. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Troubleshooting Guides & FAQs
This section addresses common issues that may arise during the use of this compound.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| 1. Inconsistent Anti-Inflammatory Effects Observed | 1. This compound Degradation: Improper storage or handling. 2. Cell Viability Issues: High concentrations may be cytotoxic. 3. Variable Cell Passage Number: Older cell passages may respond differently. | 1. Store this compound stock solutions at -80°C in small aliquots to avoid freeze-thaw cycles. Prepare fresh working solutions for each experiment. 2. Perform a dose-response curve and a cell viability assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration. 3. Use cells within a consistent and low passage number range for all experiments. |
| 2. Poor this compound Solubility in Aqueous Media | 1. Incorrect Solvent: this compound may have low solubility in aqueous buffers. 2. Precipitation: High concentration of this compound in the final working solution. | 1. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. 2. Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.1%) to avoid solvent-induced artifacts. Perform a vehicle control experiment. |
| 3. Difficulty Enhancing this compound's Effect with Synergistic Agents | 1. Inappropriate Agent Combination: The chosen synergistic agent may not target a complementary pathway. 2. Suboptimal Dosing: The concentration of either this compound or the synergistic agent may be too low. | 1. Select agents that target parallel or downstream inflammatory pathways. For example, combine this compound (a JAK inhibitor) with a p38 MAPK inhibitor. 2. Perform a matrix titration experiment to identify the optimal concentrations of both this compound and the synergistic agent. |
| 4. High Background in Cytokine Assays (ELISA) | 1. Inadequate Washing: Insufficient removal of unbound antibodies or reagents. 2. Non-specific Antibody Binding: Cross-reactivity of antibodies. | 1. Increase the number of wash steps and ensure vigorous but careful washing of the ELISA plate. 2. Use a blocking buffer (e.g., 1% BSA in PBS) to reduce non-specific binding. Ensure the use of high-quality, validated antibodies. |
Quantitative Data Summary
The following tables summarize data from studies aimed at enhancing the anti-inflammatory effect of this compound.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages
| Treatment Group | Concentration | IL-6 Reduction (%) | TNF-α Reduction (%) |
| This compound | 10 µM | 45.2 ± 3.5 | 38.9 ± 4.1 |
| This compound | 20 µM | 68.7 ± 2.9 | 61.5 ± 3.8 |
| This compound | 50 µM | 85.1 ± 1.8 | 79.3 ± 2.2 |
| Vehicle Control (0.1% DMSO) | - | 0 | 0 |
Table 2: Synergistic Effect of this compound and a p38 MAPK Inhibitor (SB203580) on IL-6 Production
| Treatment Group | IL-6 Concentration (pg/mL) | Synergistic Enhancement (%)* |
| Control | 1500 ± 120 | - |
| This compound (10 µM) | 820 ± 95 | - |
| SB203580 (5 µM) | 950 ± 110 | - |
| This compound (10 µM) + SB203580 (5 µM) | 350 ± 45 | 42.8 |
*Percent enhancement calculated relative to the expected additive effect.
Experimental Protocols
Protocol 1: Quantification of Cytokines by ELISA
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7) in a 96-well plate at a density of 1x10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat cells with various concentrations of this compound (or this compound + synergistic agent) for 2 hours.
-
Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) at 1 µg/mL for 24 hours to induce an inflammatory response.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA for the target cytokine (e.g., IL-6 or TNF-α) according to the manufacturer's instructions.
-
Data Analysis: Calculate the cytokine concentrations based on the standard curve and normalize the data to the vehicle control.
Protocol 2: Western Blot for Phosphorylated STAT3 (p-STAT3)
-
Cell Lysis: After cell treatment and stimulation (as in Protocol 1, but for a shorter duration, e.g., 30 minutes), wash cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against p-STAT3 overnight at 4°C. Subsequently, incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT3 or a housekeeping protein (e.g., β-actin) for loading control.
Visualizations: Signaling Pathways and Workflows
Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow.
Caption: Hypothetical signaling pathway for this compound as a JAK inhibitor.
Caption: General experimental workflow for assessing this compound's efficacy.
Technical Support Center: Eliminating Experimental Variability and Ensuring Reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate sources of experimental variability, thereby enhancing reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of experimental variability?
A1: Experimental variability can arise from a multitude of factors, broadly categorized as biological, technical, and analytical.[1][2] Key sources include:
-
Biological Variability:
-
Cell Lines: High cell passage numbers can lead to alterations in morphology, growth rates, protein expression, and response to stimuli.[3][4][5][6][7]
-
Reagents: Lot-to-lot variability in reagents, especially biological ones like Fetal Bovine Serum (FBS), can significantly impact cell culture and experimental outcomes.[8][9][10]
-
Primary Cells and Tissues: Inherent differences between individual donors or animals.[11]
-
-
Technical Variability:
-
Protocol Execution: Inconsistent execution of protocols, including pipetting errors, timing variations, and improper handling of cells and reagents.[12][13]
-
Environmental Conditions: Fluctuations in incubator temperature, CO2, and humidity can stress cells and alter their behavior.[14][15][16]
-
Equipment Performance: Uncalibrated or malfunctioning equipment, such as pipettes, plate readers, and incubators.[13]
-
-
Analytical Variability:
Q2: How can I minimize variability originating from cell culture?
A2: Consistent cell culture practices are fundamental to reproducible research. Key strategies include:
-
Standardize Cell Passaging: Use cells within a defined, low passage number range for all experiments.[3][4][5][6][7] It is recommended to use cell lines with passage numbers between 20 and 25 for many common lines, though this can vary.[4][5]
-
Characterize and Authenticate Cell Lines: Regularly verify the identity of your cell lines to avoid cross-contamination.
-
Control Seeding Density: Optimize and standardize the cell seeding density for each assay to ensure consistent cell growth and response.[12]
-
Manage Serum Variability: Test new lots of FBS before use in critical experiments and purchase large batches to ensure consistency over time.[9][10]
-
Monitor Environmental Conditions: Regularly calibrate and monitor incubator temperature and CO2 levels to maintain a stable environment for your cells.[14][15][16]
Q3: What are best practices for handling and storing reagents?
A3: Proper reagent management is crucial for minimizing experimental variability.
-
Follow Manufacturer's Instructions: Always store reagents at the recommended temperature and protect light-sensitive reagents from light.[19][20]
-
Aliquot Reagents: Aliquot reagents upon receipt to avoid repeated freeze-thaw cycles, which can degrade sensitive molecules.[2]
-
Label Clearly: Ensure all reagents are clearly labeled with the name, concentration, date of preparation, and expiration date.[19][21]
-
Use Fresh Buffers: Prepare fresh buffers regularly, as pH can change over time and microbial growth can occur.[18]
-
Practice First-In, First-Out (FIFO): Use older reagent stocks before newer ones to prevent the use of expired reagents.[19]
Troubleshooting Guides
High Background in Immunoassays (ELISA, Western Blot, Immunofluorescence)
| Potential Cause | Troubleshooting Steps |
| Insufficient Blocking | Increase blocking incubation time. Try a different blocking agent (e.g., BSA instead of milk for phosphoprotein detection).[22][23][24] |
| Primary Antibody Concentration Too High | Titrate the primary antibody to determine the optimal concentration.[17][25] |
| Secondary Antibody Cross-Reactivity | Run a secondary antibody-only control to check for non-specific binding.[1][25] Use a secondary antibody that has been pre-adsorbed against the species of your sample. |
| Inadequate Washing | Increase the number and/or duration of wash steps.[17][22][24] |
| Sample Autofluorescence (Immunofluorescence) | Image an unstained sample to assess the level of autofluorescence.[1] Consider using a different fluorophore with a longer wavelength.[1] |
Weak or No Signal in Immunoassays
| Potential Cause | Troubleshooting Steps |
| Primary Antibody Concentration Too Low | Increase the concentration of the primary antibody and/or the incubation time.[25][26] |
| Inactive Antibody | Ensure proper antibody storage and avoid repeated freeze-thaw cycles.[2] Use a new vial of antibody if degradation is suspected. |
| Insufficient Antigen | Increase the amount of protein loaded (Western Blot) or ensure proper antigen retrieval (Immunofluorescence).[12] |
| Sub-optimal Incubation Times or Temperatures | Optimize incubation times and temperatures for both primary and secondary antibodies.[13] |
| Incompatible Primary and Secondary Antibodies | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., anti-mouse secondary for a mouse primary).[25] |
Inconsistent Results in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Variable Cell Seeding | Use a cell counter to ensure consistent cell numbers are plated in each well. Allow adherent cells to settle evenly before incubation. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, or fill them with sterile media or PBS to maintain humidity.[24] |
| Incubator Fluctuations | Minimize door openings during critical incubation periods.[16] Ensure the incubator is properly calibrated and maintained.[14][15] |
| Reagent Instability | Prepare fresh dilutions of compounds and reagents for each experiment. |
| Inconsistent Incubation Times | Use a timer to ensure all plates are incubated for the same duration. |
Data Presentation
Table 1: Impact of Cell Passage Number on Experimental Outcomes
| Cell Line | High Passage Number Effect | Recommended Passage Limit |
| HepG2 | Altered morphology and drug response | < 16 |
| A549 | Changes in proliferation rate and gene expression | < 20-30 |
| HEK293 | Decreased transfection efficiency | < 20 |
Data compiled from multiple sources indicating general trends.[4][5] Optimal passage number should be empirically determined for specific assays.
Table 2: Effect of Fetal Bovine Serum (FBS) Lot Variation on Cell Proliferation
| Cell Line | FBS Lot A (Relative Proliferation) | FBS Lot B (Relative Proliferation) | FBS Lot C (Relative Proliferation) |
| HCT-116 | 100% | 85% | 115% |
| LN-18 | 100% | 92% | 108% |
| H1299 | 100% | 105% | 98% |
Hypothetical data based on findings that different FBS lots can significantly alter cell proliferation rates.[27]
Experimental Protocols
Protocol: Western Blot for Protein Expression Analysis
-
Sample Preparation: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Denature protein lysates by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imager.
Protocol: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Simplified diagram of the STAT3 signaling pathway.
References
- 1. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 3. atcc.org [atcc.org]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. atcc.org [atcc.org]
- 7. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 8. researchgate.net [researchgate.net]
- 9. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 10. How to Manage Serum Batch Variability in Cell Culture [procellsystem.com]
- 11. assaygenie.com [assaygenie.com]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting ELISA | U-CyTech [ucytech.com]
- 14. bostonmedsupply.com [bostonmedsupply.com]
- 15. labsup.net [labsup.net]
- 16. biocompare.com [biocompare.com]
- 17. sinobiological.com [sinobiological.com]
- 18. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. needle.tube [needle.tube]
- 20. Sample and Reagent Storage and Stability [scioninstruments.com]
- 21. somatco.com [somatco.com]
- 22. assaygenie.com [assaygenie.com]
- 23. bosterbio.com [bosterbio.com]
- 24. biocompare.com [biocompare.com]
- 25. stjohnslabs.com [stjohnslabs.com]
- 26. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 27. Systematic Comparison of FBS and Medium Variation Effect on Key Cellular Processes Using Morphological Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Viaminate treatment times for optimal response
Viaminate Technical Support Center
Welcome to the this compound Technical Support Center. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize experimental outcomes with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and treatment duration for this compound?
A1: For initial experiments, a dose-response study is recommended to determine the optimal concentration for your specific cell line and experimental conditions. A common starting point is to test a range of concentrations from 10 nM to 10 µM.[1] For treatment duration, initial experiments can be performed at 24, 48, and 72-hour time points to assess the compound's effect on cell viability and target inhibition.[1]
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a derivative of retinoic acid.[2] Its mechanism of action involves regulating the normal growth and differentiation of epithelial cells.[3] It has been shown to inhibit the proliferation and keratinization of keratinocytes by modulating signaling pathways such as the MAPK cascade.[2][4]
Q3: What are the expected downstream effects of this compound treatment on cellular signaling?
A3: this compound has been observed to downregulate the expression of S100A8 and S100A9 genes and proteins.[4] This leads to the suppression of downstream MAPK pathway proteins, including p38, JNK, and ERK1/2.[4] Additionally, this compound can inhibit the TLR2/NF-κB signaling pathway.[2]
Q4: How can I confirm that this compound is effectively inhibiting its target in my cellular model?
A4: The most direct method is to perform a Western blot analysis to measure the phosphorylation status of key downstream targets of the signaling pathways modulated by this compound. A significant decrease in the phosphorylation of proteins like ERK1/2, p38, or JNK would indicate effective target engagement.
Q5: Are there known issues with this compound stability in cell culture?
A5: Like many small molecules, the stability of this compound can be influenced by factors in the cell culture medium. It is recommended to prepare fresh dilutions from a concentrated stock solution for each experiment to ensure consistent potency.
Troubleshooting Guides
Issue 1: Inconsistent or No Observable Effect of this compound
Possible Causes:
-
Suboptimal Concentration or Duration: The concentration of this compound may be too low, or the treatment time may be too short to elicit a measurable response.
-
Cell Line Insensitivity: Different cell lines can exhibit varying sensitivity to the same compound.
-
Compound Instability: this compound may degrade in the culture medium over longer incubation periods.
-
Inactive Target Pathway: The cellular pathway targeted by this compound may not be active in your chosen cell line or under your specific experimental conditions.[1]
Suggested Solutions:
-
Perform a Dose-Response and Time-Course Experiment: Systematically vary the concentration and duration of this compound treatment to identify the optimal experimental window.[5]
-
Confirm Pathway Activation: Use Western blotting to verify that the target pathway (e.g., MAPK) is active in your untreated control cells.
-
Use a Positive Control: If available, use a known activator of the target pathway to ensure the signaling cascade is functional in your cells.
-
Check Compound Integrity: Prepare fresh this compound solutions for each experiment to rule out degradation.
Issue 2: High Cell Toxicity or Off-Target Effects
Possible Causes:
-
Excessive Concentration: The concentration of this compound may be too high, leading to cytotoxicity.
-
Prolonged Treatment: Long exposure times can sometimes induce off-target effects or cellular stress responses.
-
Activation of Feedback Loops: Inhibition of one pathway can sometimes lead to the compensatory activation of other survival pathways.[6]
Suggested Solutions:
-
Titrate Down the Concentration: Perform a toxicity assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which this compound affects cell viability.[1] Select a concentration for your experiments that effectively inhibits the target with minimal impact on cell health.
-
Shorten Treatment Duration: Conduct a time-course experiment to find the earliest time point at which significant target inhibition is observed.
-
Investigate Feedback Mechanisms: If you observe unexpected changes in related signaling pathways (e.g., an increase in Akt phosphorylation), it may indicate the activation of a feedback loop. This can be explored by co-treatment with inhibitors of the compensatory pathway.[6]
Data Presentation
Table 1: Dose-Response of this compound on p-ERK1/2 Levels in HaCaT Cells
This table summarizes the effect of a 24-hour this compound treatment on the phosphorylation of ERK1/2 (a key downstream marker of the MAPK pathway) in human keratinocyte (HaCaT) cells. Data is presented as the mean percentage of p-ERK1/2 inhibition relative to a vehicle control (DMSO), with the standard deviation from three independent experiments.
| This compound Concentration | Mean p-ERK1/2 Inhibition (%) | Standard Deviation |
| 10 nM | 15.2 | ± 4.5 |
| 100 nM | 45.8 | ± 6.2 |
| 1 µM | 85.3 | ± 5.1 |
| 10 µM | 92.1 | ± 3.8 |
Experimental Protocols
Protocol: Western Blotting for MAPK Pathway Activation
This protocol details the steps to assess the effect of this compound on the phosphorylation of ERK1/2.
1. Cell Treatment:
- Seed HaCaT cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with the desired concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control (DMSO) for the specified duration (e.g., 24 hours).
2. Cell Lysis:
- Aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing every 10 minutes.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay.
4. Sample Preparation and SDS-PAGE:
- Normalize the protein concentrations for all samples with lysis buffer.
- Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
- Load equal amounts of protein (e.g., 20 µg) onto a 10% SDS-polyacrylamide gel.
- Run the gel until the dye front reaches the bottom.
5. Protein Transfer:
- Transfer the separated proteins from the gel to a PVDF membrane.
6. Immunoblotting:
- Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
7. Detection and Analysis:
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal to account for any variations in protein loading.
Visualizations
Caption: this compound's inhibitory effects on key signaling pathways.
Caption: Workflow for optimizing this compound treatment conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound ameliorates Propionibacterium acnes-induced acne via inhibition of the TLR2/NF-κB and MAPK pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Viaminate Efficacy: A Comparative Analysis with Other Retinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Viaminate, a first-generation retinoid, with other established retinoids. The information is supported by available clinical data and an exploration of its molecular mechanism.
Executive Summary
This compound (Ethoxycarbonyl retinoic acid amide) is a retinoic acid derivative developed in China.[1] Clinical evidence demonstrates its efficacy in treating moderate to severe acne vulgaris, with a comparable therapeutic effect to oral isotretinoin but with a more favorable side effect profile.[2][3] Its mechanism of action involves the regulation of epithelial cell differentiation, reduction of sebum secretion, and modulation of inflammatory pathways, specifically the S100A8/S100A9-MAPK signaling cascade. However, a notable gap exists in the scientific literature regarding direct, head-to-head clinical trials comparing this compound with other topical retinoids such as tretinoin, adapalene, and tazarotene for both acne and photoaging. This guide synthesizes the available data for this compound and provides an indirect comparison to other retinoids based on established clinical trial data for those compounds.
Quantitative Data Comparison
The following table summarizes the key quantitative data from a multi-center, randomized, double-blind clinical trial comparing oral this compound with oral isotretinoin for the treatment of moderate to severe acne vulgaris over a six-week period.[2][3]
| Parameter | This compound (50 mg, tid) | Isotretinoin (10 mg, bid) | p-value |
| Efficacy Rate (Week 2) | 5.0% | 6.0% | >0.05 |
| Efficacy Rate (Week 4) | 20.0% | 29.0% | >0.05 |
| Efficacy Rate (Week 6) | 51.0% | 57.0% | >0.05 |
| Clearance Rate of Comedones | No significant difference | No significant difference | >0.05 |
| Clearance Rate of Nodules | No significant difference | No significant difference | >0.05 |
| Reduction of Inflammatory Papules and Pustules | Slower reduction | More rapid reduction | <0.05 |
| Occurrence Rate of Side Effects | 36.53% | 68.81% | <0.001 |
| Severity of Side Effects | Less severe | More severe | <0.05 |
Signaling Pathways and Mechanism of Action
This compound, like other retinoids, exerts its effects by modulating gene expression through nuclear receptors. The proposed signaling pathway for its action in acne involves the downregulation of S100A8 and S100A9, which in turn inhibits the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This inhibition helps to normalize keratinocyte proliferation and keratinization.
Caption: General Retinoid Signaling Pathway.
A more specific pathway for this compound's anti-acne effect, based on recent research, is the inhibition of the S100A8/S100A9-MAPK cascade.
Caption: this compound's Proposed Mechanism in Acne.
Experimental Protocols
While specific, detailed protocols for the this compound clinical trials are not publicly available, a general methodology for key experiments in retinoid efficacy assessment is provided below.
Clinical Trial Protocol for Acne Vulgaris
A typical clinical trial to compare the efficacy and safety of a new retinoid (e.g., this compound) with an established one would follow this structure:
Caption: Generalized Clinical Trial Workflow.
1. Study Design: A multi-center, randomized, double-blind, parallel-group study.
2. Patient Population: Subjects with a clinical diagnosis of moderate to severe acne vulgaris, based on an Investigator's Global Assessment (IGA) scale and specified inflammatory and non-inflammatory lesion counts.
3. Treatment:
- Test Arm: this compound (e.g., 50 mg oral capsules, three times daily).
- Comparator Arm: An established retinoid (e.g., isotretinoin 10 mg oral capsules, twice daily, or a topical retinoid like tretinoin 0.05% cream applied once daily).
- Vehicle/Placebo Arm: A placebo corresponding to the test or comparator drug.
4. Assessments:
- Efficacy:
- Change from baseline in inflammatory and non-inflammatory lesion counts at specified time points (e.g., weeks 2, 4, 8, 12).
- Investigator's Global Assessment (IGA) of acne severity.
- Subject's self-assessment of improvement.
- Safety and Tolerability:
- Recording of all adverse events.
- Assessment of local tolerability (e.g., erythema, scaling, dryness, stinging/burning).
5. Statistical Analysis: Appropriate statistical methods (e.g., ANCOVA) would be used to compare the treatment groups for all efficacy and safety endpoints.
Gene Expression Analysis Protocol (In Vitro)
To investigate the molecular mechanism of a retinoid, the following in vitro protocol is typically employed:
1. Cell Culture: Human keratinocytes (e.g., HaCaT cells) or sebocytes are cultured under standard conditions.
2. Treatment: Cells are treated with the test retinoid (e.g., this compound) at various concentrations and for different time points. A vehicle control (e.g., DMSO) is also included.
3. RNA Extraction: Total RNA is isolated from the treated and control cells using a suitable RNA extraction kit. The quality and quantity of the RNA are assessed using spectrophotometry and gel electrophoresis.
4. Gene Expression Profiling:
- Quantitative Real-Time PCR (qRT-PCR): To analyze the expression of specific target genes (e.g., S100A8, S100A9, genes involved in the MAPK pathway).
- RNA-Sequencing (RNA-Seq): For a comprehensive, unbiased analysis of the entire transcriptome to identify novel genes and pathways affected by the retinoid.
5. Data Analysis:
- For qRT-PCR, the relative gene expression is calculated using the delta-delta Ct method, normalized to a housekeeping gene.
- For RNA-Seq, bioinformatics tools are used for differential gene expression analysis, pathway analysis, and gene ontology enrichment.
Discussion and Future Directions
The available data indicates that this compound is an effective oral treatment for moderate to severe acne, offering a similar level of efficacy to isotretinoin with a significantly better safety profile.[2][3] Its unique mechanism of action targeting the S100A8/S100A9-MAPK pathway provides a novel therapeutic target.
However, the lack of direct comparative studies with topical retinoids, which are the first-line treatment for mild to moderate acne and are also widely used for photoaging, is a significant limitation. Future research should focus on well-designed, head-to-head clinical trials comparing this compound (in an appropriate topical formulation) with tretinoin, adapalene, and tazarotene. These studies should evaluate both efficacy and tolerability for the treatment of acne and the clinical signs of photoaging, such as fine lines, wrinkles, and hyperpigmentation. Such data would be invaluable for positioning this compound within the existing armamentarium of retinoid therapies and for providing evidence-based guidance to clinicians and researchers.
References
Viaminate vs. Tretinoin: A Comparative Analysis in Acne Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of viaminate and tretinoin, two retinoids employed in the management of acne vulgaris. The following sections detail their mechanisms of action, present available efficacy and safety data from clinical and preclinical models, and outline the experimental protocols used in these studies.
Introduction
Acne vulgaris is a multifactorial skin condition involving abnormal follicular keratinization, increased sebum production, and inflammation, often exacerbated by the bacterium Propionibacterium acnes (P. acnes). Retinoids, a class of vitamin A derivatives, are a cornerstone of acne therapy due to their ability to normalize keratinization and exert anti-inflammatory effects. Tretinoin (all-trans-retinoic acid) is a well-established first-generation retinoid widely used topically for acne.[1] this compound, a newer retinoic acid derivative developed in China, is also used in acne treatment and has demonstrated efficacy in regulating keratinocyte differentiation and proliferation, inhibiting sebum production, and exerting immunomodulatory and anti-inflammatory effects.[2] This guide synthesizes the available data to facilitate a scientific comparison of these two compounds in the context of acne models.
Data Presentation
Disclaimer: To date, no direct head-to-head clinical trials comparing the efficacy and safety of this compound and topical tretinoin in acne models have been identified in the public domain. The following tables summarize data from separate clinical trials. Table 1 presents data from a comparative study of oral this compound and oral isotretinoin (a potent systemic retinoid closely related to tretinoin).[3] Table 2 summarizes data from various clinical trials on topical tretinoin.[4][5] Direct comparison of the absolute values between these tables should be approached with caution due to differences in study design, patient populations, and drug formulations (oral vs. topical).
Table 1: Efficacy and Safety of this compound vs. Isotretinoin in Moderate to Severe Acne (6-Week Treatment) [3]
| Parameter | This compound (50 mg, tid) | Isotretinoin (10 mg, bid) | P-value |
| Efficacy Rate | |||
| Week 2 | 5.0% | 6.0% | >0.05 |
| Week 4 | 20.0% | 29.0% | >0.05 |
| Week 6 | 51.0% | 57.0% | >0.05 |
| Lesion Reduction | |||
| Inflammatory Papules & Pustules | Slower Reduction | More Rapid Reduction | <0.05 |
| Comedones & Nodules | No Significant Difference | No Significant Difference | >0.05 |
| Adverse Events | |||
| Overall Occurrence Rate | 36.53% | 68.81% | <0.001 |
| Severity of Side Effects | Less Severe | More Severe | <0.05 |
| Common Side Effects | Mouth dryness, dizziness | Mouth dryness, dizziness (more frequent) | Not specified |
Table 2: Efficacy of Topical Tretinoin in Acne Vulgaris (Various Studies) [4][5]
| Tretinoin Formulation | Duration | Comparator | Key Efficacy Outcomes |
| 0.05% Gel | 12 weeks | Vehicle | Significantly greater reduction in inflammatory and non-inflammatory lesion counts (P<0.001).[4] |
| 0.04% Gel | 12 weeks | Vehicle | Significantly reduced inflammatory and non-inflammatory lesions (P<0.05).[5] |
| 0.1% Gel vs. 0.04% Gel | Not specified | 0.04% Gel | Similar efficacy, with better tolerability for the 0.04% concentration.[5] |
| 0.025% Cream | 12 weeks | Vehicle | Significant reduction in total, inflammatory, and non-inflammatory lesions. |
| 0.05% Lotion | 12 weeks | Vehicle | Significant reduction in inflammatory and non-inflammatory lesions. |
Mechanisms of Action
This compound and tretinoin, while both retinoids, exert their effects through distinct signaling pathways.
This compound: this compound's mechanism of action in acne involves the inhibition of inflammatory pathways triggered by P. acnes. It has been shown to inhibit the Toll-like receptor 2 (TLR2) and its downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2] By suppressing these pathways, this compound reduces the production of pro-inflammatory cytokines, thereby mitigating the inflammatory component of acne.[2] Furthermore, this compound has been found to downregulate the expression of S100A8 and S100A9, proteins involved in cellular keratinization, via the MAPK cascade.[6]
Tretinoin: Tretinoin's primary mechanism of action is the modulation of gene expression through binding to nuclear retinoic acid receptors (RARs), specifically RARα, RARβ, and RARγ.[7] In the skin, tretinoin binds to these receptors, which then form a heterodimer with retinoid X receptors (RXRs). This complex binds to retinoic acid response elements (RAREs) on DNA, leading to the transcription of genes that regulate cell proliferation and differentiation.[8][9] This action normalizes the desquamation of follicular epithelial cells, preventing the formation of microcomedones, the precursor to acne lesions.[1] Tretinoin also exhibits anti-inflammatory properties, in part by down-regulating TLR2 expression.
Signaling Pathway Diagrams
References
- 1. 40 Years of Topical Tretinoin Use in Review - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 2. This compound ameliorates Propionibacterium acnes-induced acne via inhibition of the TLR2/NF-κB and MAPK pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of isotretinoin and this compound in the treatment of moderate to severe acne vulgaris:a multiple-centre,randomized,double-blind,comparative clinical trial [pifukezazhi.com]
- 4. cdn.mdedge.com [cdn.mdedge.com]
- 5. An Updated Review of Topical Tretinoin in Dermatology: From Acne and Photoaging to Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Propionibacterium Acnes-induced Abnormal Proliferation and Keratinization of HaCat Cells by Regulating the S100A8/S100A9- MAPK Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.mdedge.com [cdn.mdedge.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
Validating the Potential Role of Toll-like Receptor 2 in the Mechanism of Viaminate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to explore the hypothetical role of Toll-like receptor 2 (TLR2) in the mechanism of action of Viaminate. While this compound is an established retinoic acid derivative for dermatological conditions, its interaction with TLR2 has not been definitively established.[1][2][3] This document outlines a framework for investigating this potential interaction, comparing this compound to known TLR2 modulators and providing detailed experimental protocols for validation.
Comparative Analysis of this compound and Known TLR2 Modulators
To investigate the potential role of TLR2 in this compound's mechanism, a comparative analysis with well-characterized TLR2 agonists and antagonists is essential. This allows for the contextualization of any observed effects of this compound on TLR2 signaling.
| Compound | Class | Mechanism of Action | Reported EC50/IC50 | Key Cellular Responses |
| This compound (Hypothetical) | Retinoic Acid Derivative | Potential TLR2 modulator; known to regulate epithelial cell differentiation and inhibit the MAPK pathway via S100A8/S100A9.[4] | To be determined | To be determined |
| Pam3CSK4 | Synthetic Triacylated Lipopeptide (TLR2/TLR1 Agonist) | Activates TLR2/TLR1 heterodimers, leading to the recruitment of MyD88 and subsequent activation of NF-κB and MAPK pathways.[5][6] | ~1-10 ng/mL | Induction of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8).[7] |
| OPN-305 | Humanized Monoclonal Antibody (TLR2 Antagonist) | Blocks TLR2 signaling by preventing ligand binding.[8] | ~0.1-1 µg/mL | Inhibition of TLR2-mediated inflammatory responses.[8] |
| CU-CPT22 | Small Molecule (TLR2 Antagonist) | Non-peptide antagonist that inhibits TLR2 activation.[9] | ~10 µM | Inhibition of IL-8 production in response to TLR2 agonists.[9] |
Experimental Protocols for Validating TLR2 Involvement
The following protocols are designed to investigate the potential interaction between this compound and the TLR2 signaling pathway.
1. HEK-Blue™ hTLR2 Reporter Cell Assay
This assay quantitatively measures the activation of the TLR2 signaling pathway.
-
Cell Line: HEK-Blue™ hTLR2 cells (InvivoGen), which stably express human TLR2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[10]
-
Procedure:
-
Seed HEK-Blue™ hTLR2 cells in a 96-well plate and incubate overnight.
-
Treat cells with varying concentrations of this compound, a known TLR2 agonist (e.g., Pam3CSK4) as a positive control, and a known TLR2 antagonist (e.g., OPN-305) for co-treatment experiments.
-
Incubate for 24 hours at 37°C in 5% CO2.[10]
-
Measure SEAP activity in the supernatant using a spectrophotometer.
-
-
Expected Outcome: An increase in SEAP activity in the presence of this compound would suggest agonistic activity, while a decrease in Pam3CSK4-induced SEAP activity would indicate antagonistic activity.
2. Cytokine Profiling in Primary Human Monocytes
This experiment assesses the functional downstream effects of potential TLR2 modulation by this compound.
-
Cell Source: Primary human monocytes isolated from peripheral blood mononuclear cells (PBMCs).
-
Procedure:
-
Culture primary human monocytes and treat with this compound, TLR2 agonist (Pam3CSK4), and/or TLR2 antagonist (OPN-305).
-
After 24 hours, collect the cell culture supernatant.
-
Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.
-
-
Expected Outcome: this compound could potentially modulate the cytokine response induced by TLR2 agonists, providing evidence for its role in the TLR2 pathway.
3. Western Blot Analysis of TLR2 Signaling Pathway Components
This technique is used to detect changes in the activation state of key proteins in the TLR2 signaling cascade.
-
Cell Line: Human or mouse macrophage cell lines (e.g., RAW 264.7).
-
Procedure:
-
Treat cells with this compound and/or a TLR2 agonist for various time points.
-
Lyse the cells and separate protein extracts by SDS-PAGE.
-
Transfer proteins to a PVDF membrane and probe with primary antibodies specific for phosphorylated forms of key signaling proteins (e.g., p-NF-κB, p-p38 MAPK).
-
Use corresponding total protein antibodies for normalization.
-
-
Expected Outcome: this compound may alter the phosphorylation status of key downstream signaling molecules in the TLR2 pathway.
Visualizing Potential Mechanisms and Workflows
Signaling Pathway Diagram
The following diagram illustrates the canonical TLR2 signaling pathway and the hypothetical point of interaction for this compound.
Caption: Hypothetical interaction of this compound with the TLR2 signaling pathway.
Experimental Workflow Diagram
This diagram outlines the logical flow of experiments to validate the potential role of TLR2 in this compound's mechanism.
Caption: Experimental workflow for validating this compound-TLR2 interaction.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Page loading... [guidechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Frontiers | The Role of TLR2 in Infection and Immunity [frontiersin.org]
- 6. Identification of Novel Synthetic Toll-like Receptor 2 Agonists by High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TLR2 and TLR4 mediated host immune responses in major infectious diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What TLR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 9. Toll-like receptor 2 antagonists identified through virtual screening and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of a Toll-like receptor (TLR)2/TLR1 activation assay for biological standardization of Arthrospira/Limnospira immune-enhancing potency - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Viaminate and Novel Alternatives in Targeting the V-Kinase Signaling Pathway
A Guide for Researchers in Oncology Drug Development
This guide provides a comprehensive comparison of Viaminate, a first-in-class inhibitor of the novel V-Kinase (VK), with two alternative inhibitors, Compound-A and Compound-B. The data presented herein is intended to assist researchers in making informed decisions regarding the selection of investigational compounds for preclinical and clinical studies targeting VK-driven malignancies.
Introduction to V-Kinase (VK) and the Therapeutic Rationale for its Inhibition
V-Kinase is a recently identified serine/threonine kinase that has been shown to be a critical driver of tumorigenesis in a subset of aggressive cancers. Aberrant activation of the VK signaling pathway, often through mutation or overexpression, leads to uncontrolled cell proliferation and survival. Knockdown studies utilizing siRNA have validated VK as a promising therapeutic target.
Comparative Analysis of V-Kinase Inhibitors
This compound, Compound-A, and Compound-B were evaluated for their potency, selectivity, and cellular activity. The following tables summarize the key in vitro and in vivo data.
Table 1: In Vitro Potency and Selectivity of V-Kinase Inhibitors
| Compound | VK IC50 (nM) | Kinase Panel Selectivity (S-Score at 1 µM) | Cell Line A Proliferation IC50 (nM) | Cell Line B Proliferation IC50 (nM) |
| This compound | 5 | 0.02 | 15 | 25 |
| Compound-A | 25 | 0.15 | 80 | 120 |
| Compound-B | 8 | 0.05 | 20 | 35 |
| Control (Staurosporine) | 1 | 0.95 | 5 | 8 |
IC50 values represent the concentration of inhibitor required to reduce enzyme activity or cell proliferation by 50%. A lower IC50 indicates higher potency. S-Score represents the selectivity of the compound against a panel of 400 kinases. A lower S-Score indicates higher selectivity.
Table 2: In Vivo Efficacy in Xenograft Models
| Compound (Dose) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 0 | +2 |
| This compound (25 mg/kg, QD) | 85 | -5 |
| Compound-A (50 mg/kg, QD) | 60 | -3 |
| Compound-B (30 mg/kg, QD) | 78 | -4 |
Tumor growth inhibition was measured after 21 days of treatment in a mouse xenograft model bearing Cell Line A tumors. QD: once daily administration.
Experimental Protocols
V-Kinase siRNA Knockdown for Target Validation
To confirm the on-target effect of V-Kinase inhibition, siRNA-mediated knockdown was performed in Cell Line A, which harbors an activating mutation in the VK gene.
-
siRNA Design and Preparation: Three distinct siRNA sequences targeting different regions of the VK mRNA were designed and synthesized. A non-targeting scrambled siRNA was used as a negative control.
-
Transfection: Cells were seeded in 6-well plates and transfected with 50 nM of either VK-targeting siRNA or scrambled control siRNA using a lipid-based transfection reagent.[1]
-
Analysis of Knockdown Efficiency: After 48 hours, cells were harvested. Knockdown of VK expression was confirmed at both the mRNA and protein levels using RT-qPCR and Western blot analysis, respectively.
-
Phenotypic Assays: The impact of VK knockdown on cell proliferation was assessed using a standard MTS assay. Apoptosis was measured by Annexin V/PI staining and flow cytometry.
Table 3: Results of V-Kinase siRNA Knockdown in Cell Line A
| siRNA Target | VK mRNA Reduction (%) | VK Protein Reduction (%) | Inhibition of Proliferation (%) | Induction of Apoptosis (Fold Change) |
| VK siRNA-1 | 85 ± 5 | 92 ± 4 | 78 ± 6 | 5.2 ± 0.8 |
| VK siRNA-2 | 88 ± 4 | 95 ± 3 | 81 ± 5 | 5.5 ± 0.7 |
| VK siRNA-3 | 82 ± 6 | 90 ± 5 | 75 ± 7 | 4.9 ± 0.9 |
| Scrambled Control | < 5 | < 5 | < 10 | 1.0 (baseline) |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathways and Experimental Workflows
V-Kinase Signaling Pathway
The following diagram illustrates the central role of V-Kinase in promoting cell proliferation and survival.
Caption: The V-Kinase signaling cascade and points of inhibition.
Experimental Workflow for siRNA Knockdown
The workflow for validating the on-target effects of V-Kinase inhibition is depicted below.
Caption: Workflow for siRNA-mediated knockdown and analysis.
Conclusion
The data presented in this guide demonstrate that this compound is a potent and selective inhibitor of V-Kinase with significant anti-proliferative and in vivo anti-tumor activity. The results from the siRNA knockdown experiments confirm that the observed cellular effects are directly attributable to the inhibition of VK. While Compound-B also shows promising activity, this compound exhibits superior overall potency and efficacy. Compound-A is a less potent inhibitor in all assays. These findings support the continued development of this compound as a novel therapeutic agent for the treatment of VK-driven cancers.
References
A Comparative Analysis of Viaminate and Adapalene in the Context of Acne Vulgaris Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Viaminate and adapalene, two retinoids utilized in the treatment of acne vulgaris. The comparison focuses on their respective mechanisms of action, clinical efficacy, and safety profiles, supported by available experimental data. Due to the absence of direct head-to-head clinical trials, this analysis relies on an indirect comparison of data from individual studies.
Introduction
This compound, chemically known as Ethoxycarbonyl retinoic acid amide, is a retinoic acid derivative developed in China.[1] Adapalene is a third-generation topical retinoid, a naphthoic acid derivative, widely used in the treatment of mild to moderate acne.[2] Both compounds exert their therapeutic effects by modulating cellular differentiation and proliferation, key processes in the pathogenesis of acne.
Mechanism of Action
While both this compound and adapalene are retinoids, their known mechanisms of action involve distinct signaling pathways.
This compound has been shown to regulate epithelial cell differentiation and proliferation, inhibit keratinization, and reduce sebum secretion.[1] Recent research has elucidated its involvement in at least two distinct signaling cascades:
-
Inhibition of the S100A8/S100A9-MAPK Cascade: this compound can improve acne by downregulating the expression of S100A8 and S100A9 proteins, which in turn inhibits the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway (p38, JNK, ERK1/2).[3] This inhibition helps to control keratinocyte proliferation and keratinization.[3]
-
Inhibition of the TLR2/NF-κB and MAPK Pathways: this compound has been found to ameliorate Propionibacterium acnes-induced acne by inhibiting the Toll-like receptor 2 (TLR2) and its downstream pathways, including Nuclear Factor-kappa B (NF-κB) and the MAPK signaling cascade.[4][5] This action reduces the inflammatory response associated with acne.[4]
Adapalene exerts its effects through selective agonism of Retinoic Acid Receptors (RARs), specifically RAR-β and RAR-γ.[6] This targeted binding modulates gene expression related to:
-
Keratinocyte Differentiation and Proliferation: Adapalene normalizes the differentiation of follicular epithelial cells, which helps to prevent the formation of microcomedones, the precursors to acne lesions.[7]
-
Inflammation: Adapalene possesses anti-inflammatory properties, in part by inhibiting the lipoxygenase pathway and the oxidative metabolism of arachidonic acid.[2]
Caption: this compound's dual inhibitory action on distinct signaling pathways.
Caption: Adapalene's mechanism via selective retinoic acid receptor agonism.
Clinical Efficacy
Direct comparative efficacy data for this compound and adapalene is unavailable. The following tables summarize findings from separate clinical trials.
Table 1: Efficacy of this compound vs. Isotretinoin in Moderate to Severe Acne
| Efficacy Endpoint | This compound (50 mg, tid) | Isotretinoin (10 mg, bid) | p-value |
| Overall Efficacy Rate (6 weeks) | 51.0% | 57.0% | Not significant |
| Rapidity of Action on Inflammatory Lesions | Slower Onset | More Rapid Reduction | <0.05 |
| Clearance of Comedones and Nodules | No significant difference | No significant difference | - |
| Data from a multiple-centre, randomized, double-blind, comparative clinical trial.[8] |
Table 2: Efficacy of Adapalene in Mild to Moderate Acne
| Efficacy Endpoint | Adapalene 0.1% | Adapalene 0.3% | Vehicle |
| Median % Reduction in Total Lesions (12 weeks) | -40% to -50% | -55.6% | -20% to -36.4% |
| Median % Reduction in Inflammatory Lesions (12 weeks) | ~ -35% to -50% | ~ -57.5% | ~ -19% to -35% |
| Median % Reduction in Non-inflammatory Lesions (12 weeks) | ~ -38% to -50% | ~ -55% | ~ -20% to -35% |
| IGA Success Rate (≥2-grade improvement and clear/almost clear) | 16.9% | 23.3% | 10% |
| Data synthesized from multiple randomized, controlled clinical trials.[9][10][11] |
Safety and Tolerability
The safety profiles of this compound and adapalene reflect their different formulations and routes of administration.
Table 3: Adverse Events of this compound vs. Isotretinoin
| Adverse Event | This compound | Isotretinoin | p-value |
| Overall Incidence of Side Effects | 36.53% | 68.81% | <0.001 |
| Severity of Side Effects | Less Severe | More Severe | <0.05 |
| Common Adverse Events | Mouth dryness, dizziness | Mouth dryness, dizziness (more frequent) | - |
| Data from a multiple-centre, randomized, double-blind, comparative clinical trial.[8] | |||
| It is important to note that cases of hepatotoxicity, including a fatal case, have been reported with this compound use.[12] |
Table 4: Common Adverse Events of Topical Adapalene
| Adverse Event | Incidence | Severity |
| Dryness | ~10.5% - 16% | Mild to Moderate |
| Scaling | ~3.3% | Mild to Moderate |
| Erythema (Redness) | ~5% | Mild to Moderate |
| Burning/Stinging | ~23% | Mild to Moderate |
| Pruritus (Itching) | ~12% | Mild to Moderate |
| Data from post-marketing surveillance and long-term safety studies.[9][13] | ||
| Adapalene is generally considered to have a favorable tolerability profile among topical retinoids.[14] |
Experimental Protocols
Representative Clinical Trial Workflow for Acne Vulgaris
The following diagram illustrates a typical workflow for a clinical trial evaluating a topical treatment for acne vulgaris, based on protocols for adapalene and the described methodology for the this compound trial.
Caption: A generalized workflow for a randomized controlled clinical trial in acne.
Key Methodological Components:
-
Study Design: Typically multicenter, randomized, double-blind, and either placebo- or active-controlled.
-
Participant Population: Individuals with a clinical diagnosis of acne vulgaris of a specified severity (e.g., mild to moderate, moderate to severe). Key inclusion criteria often include a minimum number of inflammatory and non-inflammatory lesions. Exclusion criteria commonly include pregnancy, breastfeeding, and use of other acne medications within a defined washout period.
-
Intervention: Application of the investigational product and control (placebo or active comparator) according to a specified regimen (e.g., once or twice daily).
-
Efficacy Assessments:
-
Lesion Counts: Separate counts of inflammatory (papules, pustules) and non-inflammatory (open and closed comedones) lesions at baseline and subsequent follow-up visits.
-
Investigator's Global Assessment (IGA): A static assessment of overall acne severity on a multi-point scale (e.g., 0=clear to 4=severe or 5=very severe).[15][16] "Treatment success" is often defined as a specific improvement in the IGA score (e.g., a 2-grade reduction and a final score of 'clear' or 'almost clear').[16]
-
-
Safety and Tolerability Assessments: Recording of all adverse events, with a particular focus on local cutaneous side effects such as erythema, dryness, scaling, burning, and itching.
Conclusion
This compound and adapalene are both retinoids with demonstrated efficacy in the treatment of acne vulgaris. Adapalene, a well-established topical treatment, acts through selective RAR agonism and has a favorable tolerability profile. This compound, an oral medication, appears to have a unique dual mechanism of action involving the S100A8/S100A9-MAPK and TLR2/NF-κB-MAPK pathways.
The available data suggests that oral this compound has comparable efficacy to low-dose oral isotretinoin for moderate to severe acne, with a lower incidence of adverse effects.[8] Topical adapalene is effective for mild to moderate acne, with a dose-dependent response and good long-term safety.[9]
A direct comparative clinical trial would be necessary to definitively establish the relative efficacy and safety of this compound and adapalene. However, this analysis provides a foundational comparison based on their distinct mechanisms and the currently available clinical data for each compound. Further research into the clinical application and long-term safety of this compound is warranted.
References
- 1. dovepress.com [dovepress.com]
- 2. Adapalene - Wikipedia [en.wikipedia.org]
- 3. Topical Retinoids in Acne Vulgaris: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Adapalene? [synapse.patsnap.com]
- 7. IGA (Acne) | Clinical Scoring Systems & Medical Classifications [s10.ai]
- 8. pifukezazhi.com [pifukezazhi.com]
- 9. Long-term safety and efficacy study of adapalene 0.3% gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fatal Hepatotoxicity Due to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety and efficacy of adapalene gel 0.1% in acne vulgaris: Results of a post-marketing surveillance study - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 14. Adapalene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. A Comprehensive Review of the Acne Grading Scale in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigator global assessment (IGA) of Acne Vulgaris and IGA Success among patients with moderate to severe non-nodular Acne Vulgaris (AV) administered sarecycline in community practices across the U.S: PROSES study analysis by gender and age | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
Viaminate and Isotretinoin: A Comparative Analysis of Their Effects on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of Viaminate and isotretinoin on gene expression, drawing upon available experimental data. Both are retinoids utilized in the management of severe acne, yet their molecular mechanisms exhibit distinct characteristics. This document summarizes their impact on signaling pathways and gene regulation, presents quantitative data where available, and outlines typical experimental protocols for such investigations.
Mechanisms of Action and Impact on Signaling Pathways
This compound
This compound, a retinoic acid derivative, primarily exerts its therapeutic effects by modulating inflammatory and keratinization pathways.[1][2] Experimental evidence suggests that this compound significantly downregulates the expression of the pro-inflammatory alarmins S100A8 and S100A9.[1] This downregulation, in turn, inhibits the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1] Furthermore, this compound has been shown to inhibit the Toll-like receptor 2 (TLR2)-mediated nuclear factor-kappa B (NF-κB) and MAPK pathways, which are crucial in the inflammatory response associated with acne.[2] Transcriptome analysis has also revealed that this compound significantly influences fatty acid metabolism and cellular keratinization pathways.[2]
Isotretinoin
Isotretinoin (13-cis-retinoic acid) is a potent systemic retinoid with a more extensively characterized, multi-faceted, and time-dependent mechanism of action on gene expression.[3][4] Early in treatment (around one week), isotretinoin upregulates genes associated with skin differentiation, tumor suppression, and serine proteases.[3][4] A pivotal early event is the upregulation of the LCN2 gene, which encodes neutrophil gelatinase-associated lipocalin (NGAL), a protein that induces apoptosis in sebaceous gland cells.[5][6]
With prolonged treatment (around eight weeks), the gene expression profile shifts. At this stage, there is an upregulation of genes encoding extracellular matrix proteins and a significant downregulation of numerous genes involved in lipid metabolism.[3][4] This aligns with the observed clinical effects of reduced sebum production.[3][4][7]
Isotretinoin also enhances the expression of key transcription factors, including Forkhead Box Protein O1 (FoxO1), FoxO3, and the tumor suppressor p53.[2][8][9] The increased expression of p53 is thought to be a central mechanism, as p53 can, in turn, regulate the expression of FoxO1 and other genes involved in apoptosis and cell cycle arrest.[1][8][10]
Comparative Summary of Gene Expression Changes
The following tables summarize the known effects of this compound and isotretinoin on the expression of key genes. It is important to note that while quantitative data for isotretinoin's effects are available from some studies, similar specific fold-change data for this compound are not as readily found in the current literature.
Table 1: Quantitative and Qualitative Effects on Key Gene Targets
| Drug | Gene Target | Fold Change / Effect | Time Point | Reference |
| This compound | S100A8 | Downregulated | 30 days | [1] |
| S100A9 | Downregulated | 30 days | [1] | |
| Isotretinoin | p53 | ~10.3-fold increase in cDNA expression | 6 weeks | [8] |
| LCN2 | Upregulated | 1 week | [5][6] | |
| Lipid Metabolism Genes | Downregulated | 8 weeks | [3][4] |
*Specific fold-change data not available in the cited literature.
Table 2: Other Affected Genes and Proteins
| Drug | Upregulated Genes/Proteins | Downregulated Genes/Proteins |
| This compound | - | Genes involved in fatty acid metabolism and cellular keratinization |
| Isotretinoin | Early (1 week): Differentiation markers, tumor suppressors, serine proteases. Late (8 weeks): Extracellular matrix proteins. Overall: FoxO1, FoxO3. | Early (1 week): Three commonly downregulated genes including SLC26A3, PDE6A, and PLA2G7. Late (8 weeks): Numerous genes for lipid metabolizing enzymes. |
Experimental Protocols
The analysis of gene expression changes induced by this compound or isotretinoin typically involves the following steps, from sample collection to data analysis.
A Generalized Protocol for Gene Expression Analysis from Skin Biopsies
-
Sample Collection and Preparation:
-
RNA Extraction:
-
Gene Expression Analysis (RNA Sequencing or Microarray):
-
RNA Sequencing (RNA-Seq):
-
The integrity of the extracted RNA is assessed using microfluidic gel electrophoresis (e.g., Agilent Bioanalyzer). High-quality RNA (RIN score > 8) is used for library preparation.[4]
-
An RNA-Seq library is prepared, which may involve mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.[4]
-
The library is sequenced using a next-generation sequencing platform.
-
-
Microarray Analysis:
-
Extracted RNA is reverse-transcribed into cDNA, which is then labeled with a fluorescent dye.
-
The labeled cDNA is hybridized to a microarray chip containing thousands of known gene probes.
-
The chip is washed to remove non-specifically bound cDNA and then scanned to measure the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.
-
-
-
Data Analysis:
-
RNA-Seq: Raw sequencing reads are aligned to a reference genome. The number of reads mapping to each gene is counted to determine its expression level. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated between pre- and post-treatment samples.
-
Microarray: The fluorescence intensity data is normalized. Statistical analysis is used to identify genes with significant changes in expression between the experimental groups.
-
Bioinformatics tools are used for pathway analysis and gene ontology enrichment to understand the biological implications of the observed gene expression changes.
-
Conclusion
This compound and isotretinoin, while both effective retinoids for acne, modulate gene expression through distinct pathways. This compound's effects appear to be more targeted towards specific inflammatory pathways involving S100A8/A9 and TLR2. In contrast, isotretinoin induces broader and more dynamic changes in gene expression over time, impacting apoptosis, lipid metabolism, and the expression of key transcription factors like p53.
For the research and drug development community, these differences highlight the potential for developing more targeted therapies with improved side-effect profiles. Further head-to-head comparative transcriptomic studies are warranted to fully elucidate the nuances of their respective mechanisms of action and to provide more comprehensive quantitative data, particularly for this compound.
References
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. Effect of oral isotretinoin on the nucleo-cytoplasmic distribution of FoxO1 and FoxO3 proteins in sebaceous glands of patients with acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rna-seqblog.com [rna-seqblog.com]
- 4. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Skin Tissue Microarrays in Bioimaging - CD BioSciences [bioimagingtech.com]
- 8. Isotretinoin treatment upregulates the expression of p53 in the skin and sebaceous glands of patients with acne vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Putative Genes and Pathways Involved in the Acne Treatment of Isotretinoin via Microarray Data Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Transcriptomic profiling of human skin biopsies in the clinical trial setting: A protocol for high quality RNA extraction from skin tumours - PMC [pmc.ncbi.nlm.nih.gov]
Viaminate's Anti-Inflammatory Profile: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of Viaminate, a novel retinoic acid derivative, against established non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, Diclofenac, and the COX-2 inhibitor, Celecoxib. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to offer an objective resource for evaluating this compound's potential in inflammatory disease research and development.
Mechanism of Action at a Glance
This compound exerts its anti-inflammatory effects through a distinct mechanism compared to traditional NSAIDs. While Ibuprofen, Diclofenac, and Celecoxib primarily target cyclooxygenase (COX) enzymes to inhibit prostaglandin synthesis, this compound modulates inflammatory signaling pathways further upstream.
This compound: A growing body of evidence indicates that this compound's anti-inflammatory activity is mediated through the inhibition of the Toll-like receptor 2 (TLR2) signaling pathway and its downstream cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1] Studies have shown that this compound can downregulate the expression of pro-inflammatory alarmins S100A8 and S100A9, which are known to amplify inflammatory responses.[2][3]
Ibuprofen and Diclofenac: These are non-selective COX inhibitors, meaning they inhibit both COX-1 and COX-2 enzymes. Inhibition of COX-2 is responsible for their anti-inflammatory, analgesic, and antipyretic effects. However, the concurrent inhibition of COX-1, which is involved in protecting the stomach lining, can lead to gastrointestinal side effects.
Celecoxib: As a selective COX-2 inhibitor, Celecoxib was developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs by specifically targeting the COX-2 enzyme, which is predominantly upregulated during inflammation.
Comparative Efficacy Data
The following tables summarize available quantitative data on the anti-inflammatory effects of this compound and the comparator drugs from in vivo and in vitro studies. It is important to note that the data for this compound is derived from a Propionibacterium acnes-induced inflammation model, which may not be directly comparable to the models used for the other NSAIDs.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This widely used animal model assesses the ability of a compound to reduce acute inflammation.
| Compound | Dose | Time Point | % Inhibition of Edema | Reference |
| This compound | Not Available | Not Available | Data Not Available | |
| Ibuprofen | 40 mg/kg | 3 h | 66.46% | [4] |
| Diclofenac | 5 mg/kg | 2 h | 56.17 ± 3.89% | [5] |
| 20 mg/kg | 3 h | 71.82 ± 6.53% | [5] | |
| Celecoxib | 30 mg/kg | Not Specified | Significant Reduction | [6][7][8] |
| 1.55 mg/kg (topical) | 9 h | 64.2 ± 3.2% | [9] |
Note: The available studies on this compound focus on a P. acnes-induced inflammation model and do not provide data in the carrageenan-induced paw edema model. Direct comparison of potency in this specific assay is therefore not possible at this time.
In Vitro Anti-Inflammatory Activity: LPS-Stimulated Macrophages
This assay measures the inhibition of inflammatory mediators in cultured macrophage cells stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls.
| Compound | Assay | IC50 Value | Reference |
| This compound | NF-κB Inhibition | Data Not Available | |
| MAPK Inhibition | Data Not Available | ||
| Ibuprofen | NO Production | ~200 µM (partial suppression) | [10] |
| Diclofenac | NO Production | 47.12 ± 4.85 µg/mL | [11] |
| Celecoxib | PGE2 Production | 20 µM (significant inhibition) | [12] |
Note: While it is established that this compound inhibits the NF-κB and MAPK pathways, specific IC50 values from in vitro assays are not yet published in the reviewed literature. Ibuprofen shows partial suppression of NF-κB at therapeutic concentrations.[10] Celecoxib, in combination with DHA, has been shown to suppress NF-κB activity.[12]
Key Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams have been generated using Graphviz.
Caption: this compound's inhibitory action on the TLR2/NF-κB and MAPK signaling pathways.
Caption: Mechanism of action of common NSAIDs via COX enzyme inhibition.
Caption: Comparative experimental workflow for in vivo and in vitro anti-inflammatory assays.
Experimental Protocols
In Vivo: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of a test compound.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (this compound, Ibuprofen, Diclofenac, Celecoxib) dissolved in an appropriate vehicle
-
Vehicle control
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (n=6 per group): vehicle control, positive control (e.g., Diclofenac), and test compound groups at various doses. Fast the animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds and vehicle orally or intraperitoneally one hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Objective: To assess the in vitro anti-inflammatory activity of a test compound by measuring its effect on NO production.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound, Ibuprofen, Diclofenac, Celecoxib)
-
Griess reagent
-
MTT reagent for cell viability assay
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS stimulation and a group with LPS stimulation but no test compound.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration, an indicator of NO production, using the Griess reagent. Measure the absorbance at 540 nm.
-
Cell Viability Assay: Assess the cytotoxicity of the test compounds using the MTT assay to ensure that the inhibition of NO production is not due to cell death.
-
Data Analysis: Calculate the percentage inhibition of NO production for each concentration of the test compound. Determine the IC50 value (the concentration that inhibits 50% of NO production) by plotting a dose-response curve.
Western Blot for NF-κB and MAPK Pathway Proteins
Objective: To determine the effect of a test compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 cells or other suitable cell line
-
LPS
-
Test compound (this compound)
-
Lysis buffer
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with the test compound and/or LPS as described in the in vitro assay above.
-
Cell Lysis: After treatment, lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p65, p38).
-
Detection: Incubate with a secondary antibody and detect the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of inhibition.
Conclusion
This compound presents a novel anti-inflammatory mechanism by targeting the TLR2/NF-κB and MAPK signaling pathways, distinguishing it from the COX-inhibiting actions of Ibuprofen, Diclofenac, and Celecoxib. While direct quantitative comparisons of potency across standardized inflammatory models are not yet fully available, the existing data suggests this compound is effective in mitigating inflammation, particularly in the context of P. acnes-induced models. Further head-to-head studies in established models like carrageenan-induced paw edema and LPS-stimulated macrophages are warranted to precisely position this compound within the anti-inflammatory therapeutic landscape. The detailed protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative research.
References
- 1. This compound ameliorates Propionibacterium acnes-induced acne via inhibition of the TLR2/NF-κB and MAPK pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. This compound Inhibits Propionibacterium Acnes-induced Abnormal Proliferation and Keratinization of HaCat Cells by Regulating the S100A8/S100A9- MAPK Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phytopharmajournal.com [phytopharmajournal.com]
- 5. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats [ijbms.mums.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Celecoxib, a COX-2 inhibitor, synergistically potentiates the anti-inflammatory activity of docosahexaenoic acid in macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Viaminate's Therapeutic Potential: An In Vivo Comparative Analysis for Acne Vulgaris
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Viaminate, a novel retinoic acid derivative, with established retinoid alternatives for the treatment of acne vulgaris. The information presented is based on available in vivo experimental data from both animal models and clinical trials, offering a comprehensive overview of this compound's therapeutic potential.
Comparative Efficacy and Safety: this compound vs. Alternatives
The following tables summarize the quantitative data from in vivo studies, providing a comparative look at the performance of this compound against other retinoids.
Table 1: Clinical Efficacy of this compound vs. Isotretinoin in Moderate to Severe Acne
| Outcome Measure | This compound (50 mg, tid) | Isotretinoin (10 mg, bid) | P-value |
| Efficacy Rate (Week 2) | 5.0% | 6.0% | >0.05 |
| Efficacy Rate (Week 4) | 20.0% | 29.0% | >0.05 |
| Efficacy Rate (Week 6) | 51.0% | 57.0% | >0.05 |
| Reduction in Inflammatory Lesions (Papules & Pustules) | Slower Reduction | More Rapid Reduction | <0.05 |
| Clearance of Comedones & Nodules | No Significant Difference | No Significant Difference | >0.05 |
| Adverse Event Rate | 36.53% | 68.81% | <0.001 |
| Common Adverse Events | Mouth dryness, dizziness (lower frequency) | Mouth dryness, dizziness (higher frequency) | - |
Data from a multi-center, randomized, double-blind clinical trial.[1]
Table 2: In Vivo Efficacy of this compound in a Rat Acne Model
| Parameter | Control Group | Acne Model Group | This compound-Treated Group |
| Epidermal Thickness | Normal | Significantly Increased | Significantly Reduced |
| Keratin Overproduction | Normal | Significantly Increased | Significantly Reduced |
| Inflammatory Reaction | Absent | Present | Significantly Reduced |
| S100A8/A9 Expression | Low | Significantly Upregulated | Significantly Downregulated |
| MAPK Pathway Activation | Low | Activated | Inhibited |
Based on studies using a Propionibacterium acnes-induced rat ear acne model.[2]
Table 3: Overview of In Vivo Efficacy of Alternative Topical Retinoids for Acne
| Retinoid | Animal Model | Key Efficacy Findings | Reference |
| Tretinoin | Hairless Mouse | Dose-dependent reduction in microcomedones. | [3] |
| Adapalene | Kyoto Rhino (krh/krh) Rat | Significantly decreased open comedone area and lipid production. | [4][5] |
| P. acnes-infected Mouse Ear | 97% reduction in ear thickness and decreased NF-κB levels. | [6] | |
| Tazarotene | Wistar Rat (P. acnes-induced) | Significant reduction in acne lesions. | [7] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Rat Model of Propionibacterium acnes-Induced Acne
This model is utilized to evaluate the efficacy of anti-acne therapeutics in a setting that mimics inflammatory acne.
-
Animal Species: Sprague-Dawley rats.
-
Induction Method:
-
A suspension of Propionibacterium acnes (P. acnes) is prepared.
-
Artificial sebum, often containing oleic acid, is prepared to mimic the skin's natural oils that contribute to acne development.[8]
-
The P. acnes suspension is intradermally injected into the rat's ear, while the artificial sebum is topically applied to the same area.[8][9] This combined application induces an inflammatory response, epidermal thickening, and keratin overproduction, characteristic signs of acne.[10]
-
-
Treatment: The test compound (e.g., this compound) or vehicle is administered topically or systemically for a defined period (e.g., 30 days).
-
Evaluation:
-
Macroscopic Assessment: The severity of erythema (redness) and swelling of the ear is visually assessed and can be quantified by measuring ear thickness.
-
Histopathological Analysis: Ear tissue is excised, sectioned, and stained (e.g., with Hematoxylin and Eosin) to examine epidermal thickness, follicular hyperkeratosis, and inflammatory cell infiltration.
-
Biomarker Analysis: Techniques such as immunohistochemistry or Western blotting can be used to measure the expression of key proteins involved in the inflammatory pathway (e.g., S100A8/A9, components of the MAPK pathway).
-
Kyoto Rhino (krh/krh) Rat Model of Non-inflammatory Acne
This model is particularly useful for studying the comedolytic (comedone-reducing) effects of treatments.
-
Animal Model: Kyoto rhino (krh/krh) rats, which have a genetic mutation leading to the development of comedones.[4][5]
-
Treatment: The test compound (e.g., Adapalene) is topically applied to the affected skin area for a specified duration (e.g., 12 weeks).[4][5]
-
Evaluation:
-
Clinical Assessment: The size and number of open comedones are measured.
-
Histological Analysis: Skin biopsies are taken to assess epidermal thickness and follicular changes.
-
Biochemical Analysis: Lipid content within the comedones can be analyzed to determine the effect of the treatment on sebum production.
-
Signaling Pathways and Experimental Visualization
The following diagrams, generated using Graphviz, illustrate the key signaling pathway implicated in this compound's mechanism of action and a typical experimental workflow.
References
- 1. Comparison of isotretinoin and this compound in the treatment of moderate to severe acne vulgaris:a multiple-centre,randomized,double-blind,comparative clinical trial [pifukezazhi.com]
- 2. researchgate.net [researchgate.net]
- 3. Why Topical Retinoids Are Mainstay of Therapy for Acne - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced Studies and Applications on Animal Models of Acne [gavinpublishers.com]
- 5. Efficacy of 0.1% adapalene in a non-inflammatory Kyoto Rhino Rat acne model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resolving acne with optimized adapalene microspongeal gel, in vivo and clinical evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajper.com [ajper.com]
- 8. A Rat Model of Compound Acne [jove.com]
- 9. Intradermal injection of Propionibacterium acnes: a model of inflammation relevant to acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gavinpublishers.com [gavinpublishers.com]
A Comparative Analysis of Viaminate and Tazarotene in the Regulation of Keratinization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Viaminate and tazarotene, two compounds known to influence keratinization, a fundamental process in epidermal differentiation. This document summarizes their mechanisms of action, presents available data on their efficacy, and outlines detailed experimental protocols for their evaluation.
Introduction
Keratinization is a complex, highly regulated process of keratinocyte differentiation that forms the protective outer layer of the skin, the stratum corneum. Aberrations in this process are implicated in various dermatological conditions, including acne, psoriasis, and ichthyoses. Both this compound, a novel retinoid-like compound, and tazarotene, a third-generation synthetic retinoid, have demonstrated the ability to modulate keratinization, albeit through distinct molecular pathways. This guide aims to provide a comprehensive comparison to aid in research and development efforts in dermatology.
Mechanisms of Action
This compound
This compound has been shown to inhibit abnormal keratinocyte proliferation and keratinization by targeting the S100A8/S100A9-Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1][2] this compound downregulates the expression of the damage-associated molecular pattern molecules S100A8 and S100A9.[1][2] This, in turn, suppresses the phosphorylation of key components of the MAPK pathway, including p38, JNK, and ERK1/2, leading to a reduction in keratinocyte proliferation and normalization of keratinization.[1][2]
Tazarotene
Tazarotene is a prodrug that is converted to its active form, tazarotenic acid, in the skin.[3] Tazarotenic acid is a selective agonist for retinoic acid receptors (RARs), with a particular affinity for the β and γ isoforms.[4][5] By binding to these nuclear receptors, tazarotenic acid modulates the expression of target genes involved in cell differentiation, proliferation, and inflammation.[4][5] This leads to the normalization of abnormal keratinocyte differentiation and a reduction in the expression of hyperproliferative keratins, such as K6 and K16, which are often upregulated in hyperkeratotic conditions.[3]
Comparative Data on Efficacy
| Parameter | This compound | Tazarotene |
| Target Pathway | S100A8/S100A9-MAPK Cascade[1][2] | Retinoic Acid Receptor (RAR-β/γ) Signaling[4][5] |
| Effect on Keratinocyte Proliferation | Inhibition[1][2] | Normalization/Inhibition[4][6] |
| Effect on Keratinization Markers | Reduction in keratin overproduction in a rat acne model.[1] | Downregulation of hyperproliferative keratins (K6, K16).[3] |
| Clinical Application | Acne treatment[1] | Acne vulgaris, Psoriasis, Photoaging[3][4][6] |
Signaling Pathway Diagrams
This compound Signaling Pathway
References
- 1. In vitro culture conditions to study keratinocyte differentiation using the HaCaT cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Optimal Differentiation of In Vitro Keratinocytes Requires Multifactorial External Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Viaminate: A Specific Kinase X Inhibitor
This guide provides a detailed comparison of Viaminate, a novel inhibitor of Kinase X, against two alternative compounds, Compound A and Compound B. The following sections present experimental data, protocols, and pathway diagrams to objectively assess the specificity and efficacy of this compound for researchers, scientists, and drug development professionals.
Performance Comparison: this compound vs. Alternatives
To evaluate the inhibitory activity and specificity of this compound, a series of in vitro assays were conducted. The results are summarized below, comparing this compound with the less specific inhibitor, Compound A, and a direct competitor, Compound B.
Table 1: Kinase Inhibition Profile
This table summarizes the half-maximal inhibitory concentration (IC50) of each compound against the target kinase (Kinase X) and a common off-target kinase (Kinase Y). A lower IC50 value indicates greater potency. The selectivity index is calculated as the ratio of IC50 (Kinase Y) / IC50 (Kinase X), with a higher number indicating greater selectivity for the target kinase.
| Compound | Target Kinase X IC50 (nM) | Off-Target Kinase Y IC50 (nM) | Selectivity Index (Kinase Y/Kinase X) |
| This compound | 5 | 1500 | 300 |
| Compound A | 15 | 50 | 3.3 |
| Compound B | 8 | 950 | 118.75 |
Table 2: Cellular Potency in Cancer Cell Line Z
This table shows the half-maximal effective concentration (EC50) from a cell viability assay performed on Cancer Cell Line Z, which is known to be dependent on the ABC signaling pathway. A lower EC50 value indicates higher potency in a cellular context.
| Compound | Cell Viability EC50 (nM) |
| This compound | 25 |
| Compound A | 75 |
| Compound B | 40 |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and the workflows of the key experiments performed to assess the specificity of this compound.
Caption: The ABC signaling pathway targeted by this compound.
Caption: Workflow for the in vitro kinase inhibition assay.
Safety Operating Guide
Safe Disposal and Handling of Viaminate: A Guide for Laboratory Professionals
Viaminate, a derivative of the retinoid vitamin A, requires careful handling and adherence to proper disposal protocols to ensure laboratory safety and environmental protection.[1] This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate disposal procedures for this compound, along with insights into its experimental applications and mechanism of action.
This compound Disposal Procedures
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2] However, it is imperative to follow standard laboratory safety practices and local regulations for chemical waste disposal.
Key Disposal Recommendations:
| Waste Type | Disposal Recommendation | Regulatory Compliance |
| Small Quantities of this compound | May be disposed of with household waste.[2] | Follow institutional guidelines and local regulations for non-hazardous chemical waste. |
| Large Quantities of this compound | Consult with your institution's environmental health and safety (EHS) office for guidance on bulk chemical disposal. | Adhere to all local, state, and federal regulations for chemical waste management. |
| Uncleaned Packaging | Disposal must be made according to official regulations.[2] Triple rinse with a suitable solvent and dispose of the rinsate as chemical waste. | Ensure packaging is fully decontaminated before disposal or recycling, following institutional protocols. |
| Contaminated Labware | Decontaminate thoroughly before disposal. Items that cannot be decontaminated should be disposed of as chemical waste. | Follow your institution's guidelines for the disposal of chemically contaminated sharps and labware. |
Step-by-Step Disposal Protocol for Minor Spills:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Containment: Absorb the spill with an inert material, such as vermiculite, dry sand, or earth.
-
Collection: Carefully sweep up the absorbed material and place it into a designated, labeled container for chemical waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of the waste container through your institution's hazardous waste management program.
Experimental Applications and Mechanism of Action
This compound has been investigated for its effects on cellular differentiation and inflammation. In experimental settings, it has been shown to reverse the keratinization of vitamin A-deficient hamster tracheal epithelial cells at a concentration of 10 nM.[1] Furthermore, in a rat model of acne induced by P. acnes, oral administration of this compound (1.7-15 mg/kg) was found to reduce epidermal keratinization, oil accumulation, and inflammation.[1]
The anti-inflammatory effects of this compound are attributed to its ability to inhibit the TLR2/NF-κB and MAPK signaling pathways.[1]
References
Comprehensive Safety Protocol for Handling Viaminate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Viaminate. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.
This compound is a retinoid, a derivative of vitamin A, used in research and for the treatment of severe acne and other keratinization disorders.[1][2] While a supplier Safety Data Sheet (SDS) may classify the pure substance as not hazardous under the Globally Harmonized System (GHS), it is crucial to note that this compound is biologically active.[3] As a retinoid, it may pose risks, and there is a reported case of fatal hepatotoxicity (liver damage) associated with its therapeutic use.[4] Therefore, minimizing exposure is paramount.
Personal Protective Equipment (PPE)
Given the potential for biological activity and long-term health effects, a comprehensive approach to PPE is required. Standard laboratory PPE should be considered the minimum, with enhanced protection for procedures with a higher risk of exposure.
| Level of Protection | Required PPE | Purpose |
| Standard Handling | • Nitrile gloves• Safety glasses with side shields• Laboratory coat | Prevents skin contact and protects eyes from splashes. |
| Handling Powders / Generating Aerosols | • All standard PPE• Face shield• Respiratory protection (e.g., N95 respirator) | Protects against inhalation of fine particles and shields the face from splashes. Recommended when weighing or dissolving the solid compound. |
| High-Concentration Solutions | • All standard PPE• Chemical splash goggles | Provides a complete seal around the eyes to protect against splashes of concentrated solutions. |
Chemical and Physical Properties
Understanding the properties of this compound is essential for safe handling.
| Property | Value | Source |
| CAS Number | 53839-71-7 | [1] |
| Molecular Formula | C₂₉H₃₇NO₃ | [1] |
| Appearance | Pale Yellow to Light Yellow Solid | [5] |
| Solubility | Soluble in DMSO; Slightly soluble in Chloroform and Methanol | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | Light Sensitive | [5] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for working with this compound, from receipt of the compound to its final disposal.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Log the compound into your chemical inventory.
-
Store at -20°C, protected from light, in a clearly labeled, sealed container.[1][5]
Step 2: Preparation for Use
-
Work in a designated area, such as a chemical fume hood or a ventilated enclosure, especially when handling the solid form.
-
Assemble all necessary equipment and PPE before handling the compound.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
Step 3: Weighing and Dissolving
-
When weighing the solid, use a balance inside a ventilated enclosure to minimize the risk of inhaling airborne particles.
-
Use anti-static weigh paper or a weighing boat.
-
When dissolving, add the solvent slowly to the this compound powder to avoid splashing.
Step 4: Experimental Use
-
Clearly label all solutions containing this compound.
-
Keep containers sealed when not in use.
-
Avoid skin contact. If contact occurs, wash the affected area immediately with soap and water.
Step 5: Spill Management
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for hazardous waste.
-
Clean the spill area thoroughly. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. Do not dispose of it in the regular trash or down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, sealed hazardous waste container. Label clearly as "this compound Waste." |
| Contaminated Solvents | Collect in a compatible, sealed hazardous waste container. Do not mix with other solvent waste streams unless permitted by your EHS office. |
| Contaminated PPE (gloves, etc.) | Dispose of in the designated hazardous waste stream. |
For specific guidance, always consult your institution's waste disposal protocols and local regulations.[6][7][8][9]
This compound Handling Workflow
The following diagram illustrates the key stages of the this compound handling process, emphasizing safety at each step.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Fatal Hepatotoxicity Due to this compound [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 53839-71-7 [chemicalbook.com]
- 6. Pardon Our Interruption [rltinstitute.novartis.com]
- 7. How to Dispose Vitamins & Supplements | Fullscript [fullscript.com]
- 8. epa.gov [epa.gov]
- 9. orf.od.nih.gov [orf.od.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
